Succinylacetone-13C5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4,6-dioxo(3,4,5,6,7-13C5)heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-5(8)4-6(9)2-3-7(10)11/h2-4H2,1H3,(H,10,11)/i1+1,2+1,4+1,5+1,6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYEPBHZLDUPIOD-JBSMRZEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13C](=O)[13CH2][13C](=O)[13CH2]CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676144 | |
| Record name | 4,6-Dioxo(3,4,5,6,7-~13~C_5_)heptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881835-86-5 | |
| Record name | 4,6-Dioxo(3,4,5,6,7-~13~C_5_)heptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Succinylacetone-13C5: Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and stability of Succinylacetone-13C5, a critical internal standard for the diagnosis and monitoring of Tyrosinemia Type I. This document details its physicochemical characteristics, stability profile, and its application in established analytical methodologies.
Core Chemical Properties
This compound is the isotopically labeled form of succinylacetone, where five carbon atoms have been replaced with the heavy isotope, Carbon-13. This labeling makes it an ideal internal standard for mass spectrometry-based quantification of endogenous succinylacetone, a key biomarker for Tyrosinemia Type I.
| Property | Value | Reference |
| Chemical Name | 4,6-Dioxoheptanoic acid-3,4,5,6,7-13C5 | [1][2] |
| Synonyms | This compound | [1] |
| CAS Number | 881835-86-5 | [1][2] |
| Molecular Formula | C2¹³C5H10O4 | [1][2] |
| Molecular Weight | 163.12 g/mol | [1][2] |
| Isotopic Purity | ≥99% ¹³C | [2] |
| Chemical Purity | ≥98% | [2] |
| Physical State | White to off-white solid | [2] |
| Solubility | Soluble in methanol and chloroform. | [2] |
Stability and Storage
The stability of this compound is crucial for its function as a reliable internal standard in quantitative bioanalysis. While comprehensive kinetic studies on its degradation are not extensively published, the following information provides guidance on its stability and optimal storage conditions.
Storage Conditions:
-
Solid Form: When stored as a solid, it is recommended to keep it at -20°C for long-term storage.[2] Some suppliers suggest that storage at room temperature away from light and moisture is also acceptable.
-
In Solution: Stock solutions of this compound are typically prepared in organic solvents like methanol. It is recommended to store these solutions at -20°C. The stability of succinylacetone in aqueous solutions is limited, and it is advised not to store aqueous solutions for more than one day.
General Stability:
This compound is considered stable under recommended storage conditions.[2] However, the parent compound, succinylacetone, is known to be sensitive to storage conditions, which can influence analytical results.[3] Therefore, proper handling and storage of both the analyte and the internal standard are critical for accurate quantification. One study noted that time and temperature stability studies for succinylacetone analysis from dried blood spots were not performed, highlighting a potential area for further investigation.
Role in Tyrosine Metabolism and Tyrosinemia Type I
Succinylacetone is a pathognomonic marker for Tyrosinemia Type I, an autosomal recessive metabolic disorder. The disease is caused by a deficiency of the enzyme fumarylacetoacetate hydrolase (FAH), the final enzyme in the tyrosine catabolism pathway. This deficiency leads to the accumulation of fumarylacetoacetate, which is then converted to succinylacetoacetate and subsequently to succinylacetone. The accumulation of these toxic metabolites causes severe liver and kidney damage.
Below is a diagram illustrating the tyrosine catabolism pathway and the point of enzymatic block in Tyrosinemia Type I, leading to the production of succinylacetone.
Caption: Tyrosine catabolism pathway and the formation of succinylacetone in Tyrosinemia Type I.
Experimental Protocols for Succinylacetone Quantification
This compound is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of succinylacetone in biological matrices, most commonly in dried blood spots (DBS) for newborn screening.
Sample Preparation from Dried Blood Spots
The following table outlines a typical workflow for the extraction and derivatization of succinylacetone from dried blood spots.
| Step | Procedure |
| 1. Punching | A 3 mm or 1/8 inch disc is punched from the dried blood spot into a 96-well microtiter plate. |
| 2. Extraction | An extraction solution containing this compound internal standard in a solvent mixture (e.g., methanol/water) is added to each well. |
| 3. Incubation | The plate is sealed and incubated with shaking to facilitate the extraction of succinylacetone and the internal standard from the paper matrix. |
| 4. Derivatization | A derivatizing agent, such as hydrazine or dansylhydrazine, is often added to improve the chromatographic retention and ionization efficiency of succinylacetone. This reaction forms a more stable and readily detectable derivative. |
| 5. Evaporation & Reconstitution | The solvent is evaporated under a stream of nitrogen, and the residue is reconstituted in the mobile phase for LC-MS/MS analysis. |
LC-MS/MS Analysis
The analysis of the prepared samples is performed using a tandem mass spectrometer coupled with a liquid chromatograph. The following table provides typical parameters for this analysis.
| Parameter | Typical Value |
| Chromatography | |
| Column | C18 reversed-phase column |
| Mobile Phase | A gradient of water and acetonitrile or methanol, often with an additive like formic acid or ammonium acetate. |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), positive mode |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Succinylacetone derivative) | Specific to the derivative used (e.g., for hydrazine derivative: m/z 155 -> 137) |
| MRM Transition (this compound derivative) | Specific to the derivative used (e.g., for hydrazine derivative: m/z 160 -> 142) |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the quantification of succinylacetone in dried blood spots using this compound as an internal standard.
Caption: General workflow for succinylacetone analysis in dried blood spots.
Conclusion
This compound is an indispensable tool for the early and accurate diagnosis of Tyrosinemia Type I. Its well-defined chemical properties and stability under appropriate storage conditions ensure its reliability as an internal standard in sensitive LC-MS/MS assays. The detailed experimental protocols outlined in this guide provide a foundation for laboratories to develop and validate robust methods for the quantification of succinylacetone, ultimately contributing to improved patient outcomes. Further research into the detailed degradation kinetics of this compound could further enhance its application in clinical diagnostics.
References
- 1. Preliminary proficiency testing results for succinylacetone in dried blood spots for newborn screening for tyrosinemia type I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of Flow Injection Analysis Method for the Second-Tier Estimation of Succinylacetone in Dried Blood Spot of Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combined newborn screening for succinylacetone, amino acids, and acylcarnitines in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
Succinylacetone-13C5: A Technical Guide for its Application in Tyrosinemia Type I Research and Diagnosis
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Succinylacetone-13C5 (¹³C₅-SA) is a stable isotope-labeled internal standard crucial for the accurate quantification of succinylacetone (SA), the pathognomonic biomarker for the inherited metabolic disorder Tyrosinemia Type I (HT-1). This technical guide provides a comprehensive overview of the application of ¹³C₅-SA in research and clinical settings, with a focus on its use in newborn screening and patient monitoring.
Introduction to Tyrosinemia Type I and the Role of Succinylacetone
Tyrosinemia Type I is an autosomal recessive disorder caused by a deficiency of the enzyme fumarylacetoacetate hydrolase (FAH). This deficiency leads to the accumulation of toxic metabolites, including fumarylacetoacetate and maleylacetoacetate, which are then converted to succinylacetone (SA) and succinylacetoacetate.[1] Untreated, HT-1 leads to severe liver disease, kidney dysfunction, and neurological crises.[2][3] Early diagnosis and treatment with nitisinone (NTBC), a 4-hydroxyphenylpyruvate dioxygenase inhibitor, can significantly improve patient outcomes.[4]
The measurement of succinylacetone is the most sensitive and specific method for the diagnosis of Tyrosinemia Type I.[2][5] Unlike tyrosine levels, which can be transiently elevated in newborns for other reasons, succinylacetone is exclusively elevated in individuals with HT-1.[1][5] Therefore, accurate quantification of SA is paramount for newborn screening programs and for monitoring the efficacy of treatment.
This compound as an Internal Standard
This compound is a non-radioactive, stable isotope-labeled analog of succinylacetone. Its chemical structure is identical to that of endogenous SA, with the exception that five of its carbon atoms are replaced with the heavier ¹³C isotope. This mass difference allows it to be distinguished from the naturally occurring analyte by mass spectrometry.
In quantitative analysis, a known amount of ¹³C₅-SA is added to a biological sample (e.g., dried blood spot, urine) at the beginning of the sample preparation process.[6] It undergoes the same extraction, derivatization, and ionization processes as the endogenous SA. By measuring the ratio of the signal from the endogenous analyte to the signal from the stable isotope-labeled internal standard, accurate and precise quantification can be achieved, correcting for any sample loss or variations in instrument response.
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of ¹³C₅-SA in the analysis of succinylacetone for the diagnosis and monitoring of Tyrosinemia Type I.
Table 1: Succinylacetone Concentrations in Dried Blood Spots (DBS)
| Population | Succinylacetone Concentration (µmol/L) | Reference(s) |
| Unaffected Neonates | < 2.4 | [7] |
| Tyrosinemia Type I Patients (Untreated) | 3.3 - 150 | [7][8] |
| Newborn Screening Cutoff (Example) | > 5 | [8] |
Table 2: Performance Characteristics of LC-MS/MS Assays for Succinylacetone using ¹³C-labeled Internal Standards
| Parameter | Value | Reference(s) |
| Linearity | Up to 100 - 200 µmol/L | [7][8] |
| Limit of Detection (LOD) | 0.2 µmol/L | [7] |
| Limit of Quantification (LOQ) | 0.4 µmol/L | [7] |
| Intra-day Imprecision (CV%) | 1.34% - 7.09% | [7] |
| Inter-day Imprecision (CV%) | 3.50% - 8.2% | [7][8] |
| Recovery | 97.02% - 100.29% | [7] |
Experimental Protocols
The following is a detailed methodology for the quantification of succinylacetone in dried blood spots using this compound as an internal standard, based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
Materials and Reagents
-
This compound (Internal Standard)
-
Methanol (LC-MS grade)
-
Hydrazine hydrate or Dansylhydrazine
-
Hydrochloric acid (HCl) or other suitable acid for butylation
-
n-Butanol
-
Deionized water
-
Dried blood spot punches
-
96-well microtiter plates
-
Plate shaker
-
Nitrogen evaporator
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
Sample Preparation
-
Punching: A 3 mm disc is punched from a dried blood spot and placed into a well of a 96-well microtiter plate.
-
Extraction and Internal Standard Spiking: To each well, add 100 µL of a methanolic solution containing a known concentration of this compound.
-
Extraction: The plate is sealed and agitated on a plate shaker for 30 minutes to extract succinylacetone and the internal standard from the blood spot.
-
Derivatization: Add 50 µL of a hydrazine solution (e.g., 2% hydrazine in water) to each well. Hydrazine reacts with the ketone groups of succinylacetone to form a more stable pyrazolone derivative, which improves chromatographic and mass spectrometric properties.[9]
-
Incubation: The plate is sealed and incubated at 60°C for 20 minutes.
-
Drying: The solvent is evaporated to dryness under a stream of nitrogen at approximately 40°C.
-
Butylation (for simultaneous analysis with amino acids and acylcarnitines): Add 50 µL of 3N HCl in n-butanol to each well.
-
Incubation: The plate is sealed and incubated at 65°C for 15 minutes.
-
Drying: The solvent is again evaporated to dryness under a stream of nitrogen.
-
Reconstitution: The dried residue is reconstituted in 100 µL of the mobile phase used for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation: An aliquot of the reconstituted sample is injected into a liquid chromatography system. A C18 reversed-phase column is typically used to separate the derivatized succinylacetone from other components in the sample.
-
Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. Detection is performed in the Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the derivatized succinylacetone and the derivatized this compound internal standard.
-
Example MRM transitions (Butylated Hydrazine Derivative):
-
Succinylacetone: m/z 212 -> 156[8]
-
This compound: The precursor ion will be shifted by +5 (m/z 217), and the product ion may also be shifted depending on which part of the molecule fragments.
-
-
-
Quantification: The concentration of succinylacetone in the original sample is calculated by comparing the peak area ratio of the endogenous analyte to the internal standard against a calibration curve prepared with known concentrations of succinylacetone.
Visualizations
Tyrosine Catabolism and the Role of FAH Deficiency
Caption: Tyrosine catabolic pathway and the effect of FAH deficiency.
Newborn Screening Workflow for Tyrosinemia Type I
Caption: Newborn screening workflow for Tyrosinemia Type I.
Conclusion
This compound is an indispensable tool in the field of inborn errors of metabolism research and diagnostics. Its use as an internal standard enables the highly accurate and precise quantification of succinylacetone by LC-MS/MS, which is critical for the early detection of Tyrosinemia Type I through newborn screening programs. The detailed methodologies and established quantitative parameters outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals working to improve the diagnosis and management of this serious metabolic disorder. The continued use of stable isotope dilution analysis with this compound will undoubtedly contribute to better outcomes for individuals with Tyrosinemia Type I.
References
- 1. Newborn Screening for Tyrosinemia Type I: Further Evidence that Succinylacetone Determination on Blood Spot Is Essential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hrsa.gov [hrsa.gov]
- 3. Tyrosinemia Type I - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Diagnosis and treatment of tyrosinemia type I: a US and Canadian consensus group review and recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. legacyscreening.phe.org.uk [legacyscreening.phe.org.uk]
- 6. db.cngb.org [db.cngb.org]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative determination of succinylacetone in dried blood spots for newborn screening of tyrosinemia type I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. EP2155185A1 - Detecting succinylacetone - Google Patents [patents.google.com]
The Core Principle of Succinylacetone-13C5 Isotope Dilution Mass Spectrometry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the principles and methodologies underpinning the quantitative analysis of succinylacetone (SA) using isotope dilution mass spectrometry (IDMS), with a specific focus on the application of its 13C5-labeled internal standard. This technique is paramount in the diagnosis and monitoring of Tyrosinemia Type I, an inherited metabolic disorder.
The Fundamental Principle of Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate and precise method for quantifying compounds in a sample. The core principle lies in the addition of a known amount of an isotopically labeled version of the analyte of interest to the sample. This labeled compound, known as the internal standard (IS), is chemically identical to the endogenous analyte but has a different mass due to the incorporation of heavy isotopes.
In the context of succinylacetone analysis, a precisely weighed amount of Succinylacetone-13C5 is added to the biological sample (e.g., dried blood spot, urine, or plasma). The 13C5 designation indicates that five carbon atoms in the succinylacetone molecule have been replaced with the heavier carbon-13 isotope.[1][2] This results in a molecule that behaves identically to the naturally occurring succinylacetone (the analyte) during sample preparation, extraction, and chromatographic separation. However, due to its higher mass, it can be distinguished from the analyte by a mass spectrometer.
The ratio of the signal intensity of the endogenous analyte to the signal intensity of the isotopically labeled internal standard is then measured by the mass spectrometer. Because the amount of the internal standard added is known, the concentration of the endogenous analyte in the original sample can be accurately calculated. This method effectively compensates for any loss of analyte during sample processing, as both the analyte and the internal standard will be affected equally.
Below is a diagram illustrating the fundamental principle of this technique.
Experimental Workflow for Succinylacetone Analysis
The quantification of succinylacetone in biological matrices typically involves several key steps, from sample collection to final data analysis. While specific protocols may vary, the general workflow is consistent.
A common application is the analysis of succinylacetone in dried blood spots (DBS) for newborn screening of Tyrosinemia Type I.[3][4] The following diagram outlines a typical experimental workflow for this application.
Detailed Experimental Protocols
Several derivatization and analytical methods have been developed for the quantification of succinylacetone. The choice of method often depends on the biological matrix and the desired sensitivity.
Sample Preparation and Derivatization
Succinylacetone is a reactive ketone, and derivatization is often necessary to improve its chromatographic properties and detection sensitivity.[5]
-
Hydrazine Derivatization: This is a widely used method where succinylacetone reacts with hydrazine to form a stable pyrazolone derivative.[6][7][8] This derivative is then analyzed by LC-MS/MS.
-
Oximation followed by Butylation: In this two-step process, the ketone groups of succinylacetone are first reacted with hydroxylamine (oximation), followed by esterification with butanol (butylation).[3][4][9] This method is suitable for both LC-MS/MS and GC-MS analysis.
-
Dansylhydrazine Derivatization: This method involves derivatizing succinylacetone with dansylhydrazine, which introduces a fluorescent tag, enhancing detection sensitivity in LC-MS/MS.[10][11]
-
Trimethylsilane (TMS) Derivatization: For GC-MS analysis, succinylacetone and its internal standard can be oximated and then derivatized to form TMS derivatives.[1]
Chromatographic Separation and Mass Spectrometric Detection
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most common analytical platform for succinylacetone quantification.[3][4] Reversed-phase chromatography is typically used to separate the derivatized succinylacetone from other matrix components before it enters the mass spectrometer. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored. For the hydrazine derivative of succinylacetone, the transition m/z 155 -> 137 is often monitored, while the corresponding transition for the 13C5-labeled internal standard is m/z 160 -> 142.[7][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is also used for succinylacetone analysis, typically after oximation and TMS derivatization.[1] The GC separates the volatile derivatives before they are ionized and detected by the mass spectrometer, often using Selective Ion Monitoring (SIM).
Quantitative Data Summary
The following table summarizes key quantitative parameters from various studies employing isotope dilution mass spectrometry for succinylacetone analysis.
| Parameter | Method | Internal Standard | Linearity Range | Limit of Quantification (LOQ) | Intra-assay Precision (CV%) | Inter-assay Precision (CV%) | Reference |
| Linearity | LC-MS/MS (Butylation) | Deuterium-labeled SA | 0-200 µM | Not Specified | 2.6 - 4.7 | 7.8 - 12.7 | [3][4] |
| Linearity | GC-MS (TMS derivatization) | This compound | 0.05 - 450 mmol/mol creatinine | Not Specified | Not Specified | Not Specified | [1] |
| Linearity | UPLC-MS/MS (Dansylhydrazine) | 13C4-labeled SA | Up to 100 µmol/L | Not Specified | < 10 | < 10 | [10] |
| Linearity | LC-MS/MS (Hydrazine) | 13C2-succinylacetone | Up to 100 µmol/L | 0.4 µmol/L | 1.34 - 7.09 | 3.50 - 4.49 | [12][13][14] |
| Linearity | Flow Injection Analysis-MS/MS | Stable-isotope labeled SA | 0.122–117.434 µmol/L | Not Specified | 6.91 - 12.65 | 8.57 - 12.27 | [15] |
| Linearity | LC-MS/MS (Butanolic HCl) | Not Specified | 0.1 - 125 µM | Not Specified | Not Specified | Not Specified | [16] |
Conclusion
The use of this compound in isotope dilution mass spectrometry provides a robust, accurate, and precise method for the quantification of succinylacetone in various biological matrices. This "gold standard" technique is essential for the timely diagnosis and effective management of Tyrosinemia Type I, significantly improving patient outcomes. The principles and methodologies outlined in this guide offer a comprehensive overview for researchers and clinicians working in the field of inborn errors of metabolism and drug development.
References
- 1. Urinary Succinylacetone Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Succinylacetone (3,4,5,6,7-¹³Câ , 99%)CLM-6755-0.01 [isotope.com]
- 3. Quantitative determination of succinylacetone in dried blood spots for newborn screening of tyrosinemia type I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative determination of succinylacetone in dried blood spots for newborn screening of tyrosinemia type I. | Sigma-Aldrich [sigmaaldrich.com]
- 5. US8278116B2 - Detecting succinylacetone - Google Patents [patents.google.com]
- 6. hrsa.gov [hrsa.gov]
- 7. researchgate.net [researchgate.net]
- 8. Combined newborn screening for succinylacetone, amino acids, and acylcarnitines in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tandem mass spectrometric assay of succinylacetone in urine for the diagnosis of hepatorenal tyrosinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improved method to determine succinylacetone in dried blood spots for diagnosis of tyrosinemia type 1 using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The inclusion of succinylacetone as marker for tyrosinemia type I in expanded newborn screening programs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The inclusion of succinylacetone as marker for tyrosinemia type I in expanded newborn screening programs [flore.unifi.it]
- 15. Development of Flow Injection Analysis Method for the Second-Tier Estimation of Succinylacetone in Dried Blood Spot of Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Simultaneous quantification of succinylacetone and nitisinone for therapeutic drug monitoring in the treatment of Tyrosinemia type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Isotopic Purity of ¹³C₅-Succinylacetone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and isotopic purity assessment of ¹³C₅-succinylacetone. This isotopically labeled internal standard is critical for the accurate quantification of succinylacetone in biological samples, a key diagnostic marker for the inherited metabolic disorder tyrosinemia type I. Due to the limited availability of detailed published synthesis protocols, this guide combines information from analogous syntheses, commercially available product specifications, and analytical methodologies to provide a comprehensive resource.
Introduction
Succinylacetone (4,6-dioxoheptanoic acid) is a pathognomonic metabolite that accumulates in patients with tyrosinemia type I, an autosomal recessive disorder caused by a deficiency of the enzyme fumarylacetoacetate hydrolase (FAH). The monitoring of succinylacetone levels is essential for the diagnosis, treatment monitoring, and management of this condition. Stable isotope dilution analysis using mass spectrometry is the gold standard for the quantification of succinylacetone, and ¹³C₅-succinylacetone serves as an ideal internal standard for these assays. Its use corrects for matrix effects and variations in sample processing, ensuring high accuracy and precision.
Synthesis of ¹³C₅-Succinylacetone
Proposed Synthetic Pathway
The synthesis would likely involve a Claisen condensation reaction between a ¹³C-labeled acetone equivalent and a ¹³C-labeled succinic acid derivative. A potential strategy is outlined below:
-
Starting Materials:
-
Acetone-¹³,³C₂ (carbonyl and one methyl carbon labeled)
-
Diethyl succinate-¹³,³C₃ (one carboxyl carbon and both methylene carbons labeled)
-
Strong base (e.g., sodium ethoxide)
-
Acid for hydrolysis (e.g., hydrochloric acid)
-
Reaction Steps:
-
Enolate Formation: Acetone-¹³,³C₂ is treated with a strong base, such as sodium ethoxide, to form the corresponding enolate.
-
Claisen Condensation: The enolate of acetone-¹³,³C₂ reacts with diethyl succinate-¹³,³C₃ in a Claisen condensation reaction to form the ethyl ester of ¹³C₅-succinylacetone.
-
Hydrolysis and Decarboxylation: The resulting β-keto ester is then subjected to acidic hydrolysis and decarboxylation to yield the final product, ¹³C₅-succinylacetone.
Isotopic Purity Assessment
The determination of isotopic purity is a critical step to ensure the quality and accuracy of the internal standard. The primary technique for this is high-resolution mass spectrometry (HRMS), often coupled with a chromatographic separation method like liquid chromatography (LC) or gas chromatography (GC).
Experimental Protocol: Isotopic Purity Determination by LC-HRMS
-
Sample Preparation:
-
A stock solution of ¹³C₅-succinylacetone is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
The stock solution is diluted to an appropriate concentration for mass spectrometric analysis.
-
-
Chromatography:
-
An aliquot of the diluted solution is injected into an LC system.
-
A reversed-phase C18 column is typically used for separation.
-
The mobile phase usually consists of a gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a small amount of acid (e.g., formic acid) to improve ionization.
-
-
Mass Spectrometry:
-
The eluent from the LC is introduced into a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
The instrument is operated in full scan mode to acquire high-resolution mass spectra of the eluting ¹³C₅-succinylacetone.
-
The isotopic distribution of the molecular ion is analyzed.
-
-
Data Analysis:
-
The theoretical isotopic distribution for ¹³C₅-succinylacetone is calculated based on the natural abundance of isotopes.
-
The experimentally measured isotopic distribution is compared to the theoretical distribution.
-
The isotopic purity is calculated as the percentage of the M+5 isotopologue relative to the sum of all isotopologues of succinylacetone.
-
Succinylacetone-13C5: A Technical Guide for Researchers and Drug Development Professionals
Introduction: Succinylacetone-13C5 is a stable isotope-labeled internal standard essential for the accurate quantification of succinylacetone, a key biomarker for the diagnosis and monitoring of Hereditary Tyrosinemia Type 1 (HT1). This technical guide provides a comprehensive overview of its specifications, analytical methodologies, and its critical role in the diagnostic workflow for HT1.
Certificate of Analysis and Specifications
This compound is a high-purity, stable isotope-labeled compound used as an internal standard in mass spectrometry-based assays. Below are the typical product specifications compiled from various suppliers.
| Property | Specification |
| Chemical Name | 4,6-Dioxoheptanoic acid-3,4,5,6,7-13C5 |
| Molecular Formula | C2(13C)5H10O4 |
| Molecular Weight | 163.12 g/mol |
| CAS Number | 881835-86-5 |
| Appearance | White to off-white solid |
| Chemical Purity | ≥98% |
| Isotopic Purity | ≥99% atom % 13C |
| Storage | Store at 2-8°C, protected from light and moisture |
| Applications | Internal standard for MS analysis, Metabolomics |
Experimental Protocols
The primary application of this compound is as an internal standard for the quantification of succinylacetone in biological matrices, most commonly dried blood spots (DBS) and urine, for the diagnosis of HT1. The following is a generalized experimental protocol for the analysis of succinylacetone in DBS using LC-MS/MS.
Materials and Reagents
-
This compound internal standard solution
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Hydrazine monohydrate or Dansylhydrazine
-
Dried blood spot punches
-
96-well microtiter plates
-
LC-MS/MS system
Sample Preparation: Dried Blood Spot Extraction and Derivatization
-
Punching: A 3 mm disc is punched from the dried blood spot into a well of a 96-well plate.
-
Extraction: To each well, add an extraction solution containing a known concentration of this compound in a methanol/water mixture.
-
Incubation: The plate is sealed and incubated with shaking to allow for the extraction of succinylacetone from the blood spot.
-
Derivatization: A derivatizing agent, typically hydrazine monohydrate, is added to the extract.[1] This reaction converts the keto groups of succinylacetone and the internal standard into more stable and readily ionizable pyrazole derivatives.[2] The reaction is typically carried out at an elevated temperature (e.g., 60°C) for a specific duration (e.g., 30 minutes).[3] Dansylhydrazine can also be used as a derivatizing agent, which may improve the sensitivity of the assay.[4][5]
-
Evaporation and Reconstitution: The solvent is evaporated under a stream of nitrogen, and the residue is reconstituted in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatography: The derivatized sample is injected into a liquid chromatography system, typically using a C18 column, to separate the analyte from other components in the matrix.
-
Mass Spectrometry: The eluent from the LC column is introduced into a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both native succinylacetone and this compound are monitored.
-
Quantification: The concentration of succinylacetone in the sample is determined by comparing the peak area ratio of the native analyte to its stable isotope-labeled internal standard against a calibration curve.
Diagnostic Workflow for Hereditary Tyrosinemia Type 1
This compound is a critical component in the newborn screening and diagnostic confirmation workflow for HT1. The presence of elevated succinylacetone is pathognomonic for this disorder.[6]
Caption: Newborn screening workflow for Hereditary Tyrosinemia Type 1.
Signaling Pathways and Logical Relationships
This compound itself is not involved in biological signaling pathways. Its significance lies in its use as a tool to accurately measure the concentration of endogenous succinylacetone. The accumulation of succinylacetone in HT1 is a direct consequence of a deficiency in the enzyme fumarylacetoacetate hydrolase (FAH), the final enzyme in the tyrosine catabolism pathway. This enzymatic block leads to the accumulation of fumarylacetoacetate, which is then converted to succinylacetone.
Caption: Simplified tyrosine catabolism pathway and the effect of FAH deficiency in HT1.
References
- 1. Development of Flow Injection Analysis Method for the Second-Tier Estimation of Succinylacetone in Dried Blood Spot of Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2008137868A1 - Detecting succinylacetone - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Determination of succinylacetone in dried blood spots and liquid urine as a dansylhydrazone by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. hrsa.gov [hrsa.gov]
The Role of Succinylacetone in the Tyrosine Metabolism Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Succinylacetone (SA), a dicarboxylic acid, is a critical metabolite in the pathophysiology of Hereditary Tyrosinemia Type I (HT1), a rare and severe inherited metabolic disorder. Under normal physiological conditions, SA is not produced in any significant amount. However, in HT1, a deficiency in the enzyme fumarylacetoacetate hydrolase (FAH) leads to the accumulation of fumarylacetoacetate, which is subsequently converted to succinylacetoacetate and then to the highly toxic succinylacetone. This guide provides an in-depth technical overview of the role of succinylacetone in the tyrosine metabolism pathway, its mechanism of toxicity, its utility as a diagnostic and monitoring biomarker, and the rationale for therapeutic interventions. Detailed experimental protocols for the quantification of succinylacetone and the assessment of its enzymatic inhibition are also provided.
The Tyrosine Metabolism Pathway and the Formation of Succinylacetone
The catabolism of the amino acid tyrosine is a multi-step enzymatic process that primarily occurs in the liver. This pathway is essential for the breakdown of excess tyrosine and its conversion into intermediates that can enter the citric acid cycle for energy production.
A key enzyme in the terminal step of this pathway is fumarylacetoacetate hydrolase (FAH). In individuals with Hereditary Tyrosinemia Type I, the gene encoding FAH is mutated, leading to a deficiency in the enzyme's activity.[1][2] This deficiency causes the accumulation of the substrate fumarylacetoacetate.[1] The excess fumarylacetoacetate is then converted to succinylacetoacetate and subsequently to succinylacetone.[1]
References
The Gold Standard: Succinylacetone-13C5 as an Internal Standard for Tyrosinemia Type I Diagnosis and Monitoring
An In-depth Technical Guide for Researchers and Drug Development Professionals
Hereditary Tyrosinemia Type I (HT-1) is a rare autosomal recessive disorder of tyrosine metabolism caused by a deficiency of the enzyme fumarylacetoacetate hydrolase (FAH). This deficiency leads to the accumulation of toxic metabolites, most notably succinylacetone (SUAC), which is responsible for the severe liver and kidney damage characteristic of the disease. The accurate and precise quantification of SUAC in biological samples is paramount for the early diagnosis of HT-1 through newborn screening programs and for monitoring the efficacy of treatment. This technical guide provides a comprehensive overview of the use of Succinylacetone-13C5 as an internal standard in the gold-standard mass spectrometry-based methods for SUAC quantification.
The Biochemical Basis of Tyrosinemia Type I and the Role of Succinylacetone
In a healthy individual, the amino acid tyrosine is broken down through a series of enzymatic reactions. The final step in this pathway is the conversion of fumarylacetoacetate to fumarate and acetoacetate by the FAH enzyme. In individuals with HT-1, the deficiency of FAH leads to the accumulation of fumarylacetoacetate, which is then converted to succinylacetoacetate and subsequently to the highly toxic metabolite, succinylacetone.[1][2] The presence of succinylacetone in blood or urine is pathognomonic for HT-1, making it an ideal biomarker for diagnosis.[3][4][5]
The accumulation of succinylacetone has profound pathological consequences. It is a potent inhibitor of the enzyme δ-aminolevulinate dehydratase, a key enzyme in the heme synthesis pathway.[6] This inhibition leads to the accumulation of δ-aminolevulinic acid, resulting in porphyria-like neurological crises. Furthermore, succinylacetone is directly toxic to hepatocytes and renal tubular cells, leading to progressive liver and kidney damage.
The Principle of Stable Isotope Dilution and the Role of this compound
The accurate quantification of endogenous analytes in complex biological matrices like blood and urine is challenging due to matrix effects, which can suppress or enhance the analyte signal during analysis by mass spectrometry. The stable isotope dilution (SID) method is the gold standard for overcoming these challenges. This method involves the addition of a known amount of a stable isotope-labeled version of the analyte of interest (the internal standard) to the sample at the beginning of the analytical workflow.
This compound is an ideal internal standard for the quantification of succinylacetone. It is chemically identical to the endogenous succinylacetone but has a higher mass due to the incorporation of five Carbon-13 isotopes. Because the internal standard and the analyte behave identically during sample preparation (extraction, derivatization) and chromatographic separation, any sample loss or matrix effects will affect both compounds equally. The mass spectrometer can differentiate between the two compounds based on their mass-to-charge ratio (m/z). By measuring the ratio of the signal intensity of the endogenous analyte to that of the internal standard, a highly accurate and precise quantification can be achieved.
Experimental Workflow for Succinylacetone Quantification
The analysis of succinylacetone in dried blood spots (DBS) is the standard method for newborn screening for HT-1. The following workflow outlines the key steps in a typical LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) based assay.
Detailed Experimental Protocols
The following are representative protocols for the analysis of succinylacetone in dried blood spots using LC-MS/MS. It is important to note that specific parameters may vary between laboratories and instrument platforms.
Sample Preparation
-
Punching: A 3.2 mm or 3/16 inch disc is punched from the dried blood spot into a well of a 96-well microtiter plate.[7][8]
-
Internal Standard Addition: A working solution of this compound in a suitable solvent (e.g., methanol or an aqueous solution) is added to each well.
-
Extraction and Derivatization:
-
Hydrazine Method: An extraction solution containing hydrazine monohydrate in an acetonitrile/water/formic acid mixture is added to each well.[7] The plate is sealed and incubated with shaking (e.g., 45 minutes at 45°C).[7] Hydrazine reacts with the ketone groups of succinylacetone to form a more stable derivative for analysis.
-
Dansylhydrazine Method: An alternative derivatization agent is dansylhydrazine, which also reacts with the ketone groups and can improve chromatographic separation and detection sensitivity.[2][4]
-
-
Evaporation and Reconstitution: The supernatant is transferred to a new plate and evaporated to dryness under a stream of nitrogen. The residue is then reconstituted in a solvent compatible with the LC mobile phase.
LC-MS/MS Analysis
Table 1: Representative LC-MS/MS Parameters
| Parameter | Value | Reference |
| LC Column | C18 reverse-phase column (e.g., Acquity UPLC BEH C18) | [4] |
| Mobile Phase A | Water with 0.1% formic acid | [7] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid | [7] |
| Flow Rate | 0.2 - 0.5 mL/min | |
| Injection Volume | 5 - 20 µL | |
| Ionization Mode | Electrospray Ionization (ESI), Positive | [9] |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) | [7] |
| MRM Transition (Succinylacetone) | m/z 155.1 → 109.1 (hydrazine derivative) | [7] |
| MRM Transition (this compound IS) | m/z 160.1 → 114.1 (hydrazine derivative) | [7] |
| MRM Transition (Butylated Succinylacetone) | m/z 212 → 156 | [8] |
| MRM Transition (Butylated D2-Succinylacetone IS) | m/z 214 → 140 | [8] |
Quantitative Data and Method Validation
A robust and reliable analytical method is essential for clinical diagnostic applications. The following tables summarize key validation parameters for succinylacetone assays using a stable isotope-labeled internal standard.
Table 2: Linearity and Sensitivity
| Parameter | Value | Reference |
| Calibration Curve Range | 0.122 - 117.434 µmol/L | [7] |
| 0 - 200 µmol/L | [8] | |
| up to 100 µmol/L | [4][10] | |
| Limit of Detection (LOD) | 0.2 µmol/L | [4][10] |
| Limit of Quantification (LOQ) | 0.4 µmol/L | [10] |
Table 3: Precision and Accuracy
| Parameter | Concentration Level | Value (% CV) | Reference |
| Intra-day Precision | 2.542 µmol/L | 6.91% | [7] |
| 14.641 µmol/L | 12.65% | [7] | |
| 5 µmol/L | 4.7% | [8] | |
| 20 µmol/L | 2.6% | [8] | |
| 50 µmol/L | 3.1% | [8] | |
| Inter-day Precision | 2.542 µmol/L | 8.57% | [7] |
| 14.641 µmol/L | 12.27% | [7] | |
| 5 µmol/L | 12.7% | [8] | |
| 20 µmol/L | 8.2% | [8] | |
| 50 µmol/L | 7.8% | [8] | |
| Accuracy (Recovery) | - | 101.2 - 103.87% | [7] |
| - | 97.02 - 100.29% | [10] |
Conclusion
The use of this compound as an internal standard in LC-MS/MS-based assays represents the state-of-the-art for the diagnosis and monitoring of Tyrosinemia Type I. The stable isotope dilution method provides the necessary accuracy, precision, and robustness for reliable quantification of succinylacetone in complex biological matrices. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the biochemical rationale, analytical methodology, and key validation parameters for the implementation of this gold-standard approach. The continued application and refinement of these methods are crucial for improving the clinical outcomes for individuals with this rare and serious metabolic disorder.
References
- 1. childrensmn.org [childrensmn.org]
- 2. Determination of succinylacetone in dried blood spots and liquid urine as a dansylhydrazone by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hrsa.gov [hrsa.gov]
- 4. researchgate.net [researchgate.net]
- 5. Newborn Screening for Tyrosinemia Type I: Further Evidence that Succinylacetone Determination on Blood Spot Is Essential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative determination of succinylacetone in dried blood spots for newborn screening of tyrosinemia type I. | Sigma-Aldrich [sigmaaldrich.com]
- 7. Development of Flow Injection Analysis Method for the Second-Tier Estimation of Succinylacetone in Dried Blood Spot of Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative determination of succinylacetone in dried blood spots for newborn screening of tyrosinemia type I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. shimadzu.com [shimadzu.com]
- 10. researchgate.net [researchgate.net]
The Researcher's Guide to Stable Isotope Labeling in Metabolic Research
An In-depth Technical Guide for Scientists and Drug Development Professionals
Stable isotope labeling has emerged as an indispensable tool in metabolic research, offering a window into the dynamic and intricate network of biochemical reactions that sustain life. By replacing naturally abundant isotopes with their heavier, non-radioactive counterparts, researchers can trace the metabolic fate of molecules, quantify fluxes through pathways, and gain unprecedented insights into cellular physiology in both health and disease. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and data interpretation strategies that underpin the power of stable isotope labeling in advancing scientific discovery and therapeutic development.
Core Principles of Stable Isotope Labeling
Stable isotope labeling is a technique that utilizes non-radioactive isotopes, such as carbon-13 (¹³C), nitrogen-15 (¹⁵N), and deuterium (²H), to tag biologically relevant molecules.[1] These labeled compounds, often referred to as tracers, are chemically identical to their unlabeled counterparts and are processed by enzymes in the same manner.[1] The key difference lies in their mass, which allows for their detection and quantification using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] By introducing a labeled substrate into a biological system, researchers can follow its incorporation into downstream metabolites, providing a dynamic picture of metabolic pathway activity.[1]
Key Applications in Metabolic Research
The versatility of stable isotope labeling lends itself to a wide array of applications, from fundamental cell biology to clinical drug development. Two of the most prominent applications are Metabolic Flux Analysis (MFA) and quantitative proteomics.
Metabolic Flux Analysis (MFA): MFA is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell or organism.[2] By feeding cells a ¹³C-labeled substrate like glucose and analyzing the resulting labeling patterns in downstream metabolites, researchers can construct a detailed map of cellular metabolic activity.[2][3] This approach has been instrumental in understanding the metabolic reprogramming that occurs in diseases like cancer and in guiding metabolic engineering efforts.[2][4]
Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used method for quantitative proteomics.[5][6] In SILAC, cells are cultured in media containing either normal ("light") or heavy isotope-labeled essential amino acids.[5] This results in the incorporation of these amino acids into all newly synthesized proteins.[5] By combining protein lysates from "light" and "heavy" cultured cells, the relative abundance of thousands of proteins can be accurately quantified in a single mass spectrometry experiment.[5] This has proven invaluable for studying changes in protein expression in response to various stimuli or disease states.[7]
Data Presentation: Quantitative Insights
The quantitative nature of stable isotope labeling experiments generates a wealth of data. Summarizing this information in a structured format is crucial for interpretation and comparison.
Metabolic Flux Analysis Data
The following table presents a sample of metabolic flux data from a ¹³C-MFA study in Escherichia coli, illustrating the distribution of carbon from glucose through central metabolic pathways. The fluxes are typically normalized to the glucose uptake rate.
| Reaction | Flux (Normalized to Glucose Uptake) |
| Glucose Uptake | 100 |
| Glycolysis (Glucose to Pyruvate) | 85 |
| Pentose Phosphate Pathway (Oxidative) | 15 |
| TCA Cycle (Pyruvate to CO2) | 50 |
| Anaplerosis (PEP to Oxaloacetate) | 10 |
| Acetate Secretion | 25 |
This data is representative and compiled from typical ¹³C-MFA studies in E. coli.[8][9]
Quantitative Proteomics Data (SILAC)
This table showcases representative data from a SILAC experiment investigating changes in protein phosphorylation in response to a cellular stimulus. The data reflects the fold change in phosphorylation of specific proteins.
| Protein | Phosphorylation Site | Fold Change (Stimulated/Control) |
| Protein Kinase A | Threonine-197 | 3.2 |
| ERK1/2 | Tyrosine-204/187 | 5.8 |
| Akt | Serine-473 | 2.5 |
| mTOR | Serine-2448 | 1.9 |
| Glycogen Synthase | Serine-641 | -2.1 |
This data is illustrative of typical quantitative phosphoproteomics studies using SILAC.[5][10]
Experimental Protocols: Detailed Methodologies
The success of stable isotope labeling experiments hinges on meticulous experimental design and execution. Below are detailed protocols for key techniques.
¹³C-Metabolic Flux Analysis (MFA) using GC-MS
This protocol outlines the key steps for conducting a ¹³C-MFA experiment in cultured cells using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Cell Culture and Labeling:
-
Culture cells in a defined medium to ensure precise control over nutrient sources.
-
For the labeling experiment, switch the cells to a medium containing a ¹³C-labeled substrate (e.g., [U-¹³C]-glucose) in place of its unlabeled counterpart.[11]
-
Incubate the cells for a duration sufficient to reach isotopic steady-state, where the labeling patterns of intracellular metabolites are stable. This duration varies depending on the pathway of interest.[11]
2. Quenching and Metabolite Extraction:
-
Rapidly quench metabolic activity to preserve the in vivo state of metabolites. This is typically achieved by flash-freezing the cells in liquid nitrogen.
-
Extract the metabolites using a cold solvent mixture, such as 80% methanol, to precipitate proteins and other macromolecules.
-
Separate the soluble metabolite extract from the cell debris by centrifugation.
3. Sample Derivatization:
-
Derivatize the metabolites to increase their volatility for GC-MS analysis. A common derivatizing agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
4. GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
The gas chromatograph separates the metabolites based on their boiling points and interactions with the column.
-
The mass spectrometer then ionizes the separated metabolites and measures the mass-to-charge ratio of the resulting fragments, allowing for the determination of isotopic labeling patterns.[12]
5. Data Analysis:
-
Process the raw GC-MS data to identify metabolites and determine their mass isotopomer distributions (the relative abundance of molecules with different numbers of ¹³C atoms).
-
Use specialized software to perform flux calculations by fitting the measured mass isotopomer distributions to a metabolic network model.[13][14]
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
This protocol provides a step-by-step guide for performing a quantitative proteomics experiment using SILAC.
1. Cell Culture and Labeling:
-
Culture two populations of the same cell line in parallel.
-
One population (the "light" sample) is grown in standard culture medium.[15]
-
The other population (the "heavy" sample) is grown in a medium where one or more essential amino acids (typically lysine and arginine) are replaced with their stable isotope-labeled counterparts (e.g., ¹³C₆-Lysine and ¹³C₆,¹⁵N₄-Arginine).[15]
-
Culture the cells for at least five to six cell divisions to ensure complete incorporation of the labeled amino acids into the proteome.[6]
2. Experimental Treatment:
-
Apply the experimental treatment (e.g., drug stimulation, gene knockout) to one of the cell populations, while the other serves as the control.
3. Sample Preparation:
-
Harvest both the "light" and "heavy" cell populations.
-
Combine the two cell populations in a 1:1 ratio based on cell number or protein concentration.
-
Lyse the combined cell mixture and extract the proteins.
4. Protein Digestion and Mass Spectrometry:
-
Digest the protein mixture into peptides using an enzyme such as trypsin.
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]
5. Data Analysis:
-
Process the raw MS data using specialized software (e.g., MaxQuant).
-
The software will identify peptides and quantify the intensity ratio of the "heavy" and "light" isotopic forms of each peptide.
-
The peptide ratios are then used to determine the relative abundance of the corresponding proteins between the two experimental conditions.[16]
NMR-Based Metabolomics
This protocol describes the general workflow for analyzing stable isotope-labeled metabolites using Nuclear Magnetic Resonance (NMR) spectroscopy.
1. Sample Preparation:
-
Extract metabolites from cells or tissues as described in the MFA protocol.
-
Reconstitute the dried metabolite extract in a suitable NMR buffer, typically containing a deuterated solvent (e.g., D₂O) and an internal standard for chemical shift referencing and quantification.[17][18]
2. NMR Data Acquisition:
-
Acquire one-dimensional (1D) and/or two-dimensional (2D) NMR spectra.
-
1D ¹H NMR spectra provide an overview of the metabolome, while 2D NMR experiments (e.g., ¹H-¹³C HSQC) can resolve overlapping signals and provide more detailed structural information.[19][20]
3. Data Processing and Analysis:
-
Process the raw NMR data, which includes Fourier transformation, phase correction, and baseline correction.
-
Identify metabolites by comparing the chemical shifts and coupling patterns in the spectra to databases of known compounds.
-
The positional information of the isotopic labels can often be determined from the NMR spectra, providing valuable insights into specific reaction pathways.[17]
-
Quantify the relative or absolute concentrations of metabolites based on the integral of their corresponding peaks.
Mandatory Visualizations: Pathways and Workflows
Visualizing complex biological information is essential for understanding and communication. The following diagrams, generated using the DOT language, illustrate key metabolic pathways and experimental workflows.
Conclusion
Stable isotope labeling, in conjunction with advanced analytical platforms and computational modeling, provides a dynamic and quantitative lens through which to view the intricate workings of cellular metabolism. The methodologies and applications outlined in this guide represent a powerful toolkit for researchers, scientists, and drug development professionals. By carefully designing and executing these experiments, it is possible to unravel complex metabolic networks, identify novel therapeutic targets, and ultimately accelerate the translation of fundamental biological discoveries into clinical applications. As technologies continue to advance, the scope and precision of stable isotope labeling in metabolic research will undoubtedly expand, further illuminating the metabolic underpinnings of life.
References
- 1. Stable Isotope Tracers for Metabolic Pathway Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mapping cancer cell metabolism with13C flux analysis: Recent progress and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. shimadzu.com [shimadzu.com]
- 4. carcinogenesis.com [carcinogenesis.com]
- 5. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 7. SILAC-Based Quantitative PTM Analysis - Creative Proteomics [creative-proteomics.com]
- 8. ¹³C-metabolic flux analysis for Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | 13C-Metabolic Flux Analysis Reveals Effect of Phenol on Central Carbon Metabolism in Escherichia coli [frontiersin.org]
- 10. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 13. A scientific workflow framework for (13)C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. ckisotopes.com [ckisotopes.com]
- 16. research.yale.edu [research.yale.edu]
- 17. Sample Preparation and Data Analysis for NMR-Based Metabolomics | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | NMR-based plant metabolomics protocols: a step-by-step guide [frontiersin.org]
- 20. NMR Metabolomics Protocols for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Succinylacetone-13C5 in Dried Blood Spots by LC-MS/MS for Newborn Screening of Tyrosinemia Type I
Abstract
Hereditary tyrosinemia type I (HT-1) is a severe inherited metabolic disorder caused by a deficiency of the enzyme fumarylacetoacetate hydrolase. This deficiency leads to the accumulation of toxic metabolites, including succinylacetone (SUAC), which can cause severe liver and kidney damage. Early diagnosis and treatment are crucial to prevent long-term complications. The analysis of SUAC in dried blood spots (DBS) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly specific and sensitive method for newborn screening. This application note provides a detailed protocol for the quantitative analysis of succinylacetone in DBS using a stable isotope-labeled internal standard, Succinylacetone-13C5.
Introduction
Succinylacetone is a pathognomonic marker for HT-1, making its accurate measurement essential for the diagnosis and monitoring of the disease.[1][2] While tyrosine levels can also be elevated, they are not specific to HT-1 and can lead to false-positive results.[3] The use of LC-MS/MS for the determination of SUAC in DBS offers high sensitivity and specificity, allowing for early and accurate identification of affected newborns.[2][3] This method involves the extraction of SUAC from DBS, derivatization to enhance its chromatographic and mass spectrometric properties, and subsequent analysis by LC-MS/MS. The use of a stable isotope-labeled internal standard, such as this compound, is critical for accurate quantification by correcting for matrix effects and variations in sample processing.[1]
Experimental
Materials and Reagents
-
Succinylacetone (SA) standard
-
This compound (SA-13C5) internal standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Hydrazine monohydrate or Dansylhydrazine
-
Deionized water
-
Dried blood spot collection cards
-
96-well microtiter plates
-
Adhesive plate seals
-
Nitrogen evaporator
-
LC-MS/MS system (e.g., Waters Acquity UPLC with TQ Detector or equivalent)
Sample Preparation
-
Punching: A 3.2 mm or 3/16-inch disc is punched from the dried blood spot into a 96-well microtiter plate.[4][5]
-
Extraction: To each well, add 100-300 µL of an extraction solution. A common extraction solution consists of methanol or an acetonitrile-water mixture containing the this compound internal standard.[4][5] Some protocols also include hydrazine and formic acid in the extraction solution to initiate derivatization.[4][6]
-
Incubation: The plate is sealed and incubated with gentle mixing for approximately 45 minutes at 45°C.[4]
-
Derivatization: Succinylacetone is often derivatized to improve its ionization efficiency and chromatographic retention. Common derivatizing agents include hydrazine, which reacts with the ketone groups of SUAC.[4][5] Dansylhydrazine can also be used for derivatization.[7][8]
-
Evaporation and Reconstitution: The supernatant is transferred to a new plate and evaporated to dryness under a stream of nitrogen.[4] The residue is then reconstituted in a suitable solvent, such as a methanol/water or acetonitrile/water mixture with formic acid, prior to LC-MS/MS analysis.[4][6]
LC-MS/MS Analysis
-
Liquid Chromatography: Chromatographic separation is typically achieved on a C18 column.[8] A gradient elution with mobile phases consisting of water and acetonitrile or methanol with a small percentage of formic acid is commonly used.
-
Mass Spectrometry: The mass spectrometer is operated in the positive electrospray ionization (ESI) mode. Detection and quantification are performed using Multiple Reaction Monitoring (MRM).
Table 1: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Succinylacetone (Hydrazine derivative) | 155.1 | 109.1[4] |
| This compound (Hydrazine derivative) | 160.1 | 114.1[4] |
| Succinylacetone (Butylated) | 212 | 156[3] |
| Succinylacetone-d2 (Butylated IS) | 214 | 140[3] |
Results and Discussion
Method Performance
The performance of the LC-MS/MS method for succinylacetone analysis is evaluated based on several key parameters, which are summarized in the table below.
Table 2: Summary of Method Performance Characteristics
| Parameter | Result | Reference |
| Linearity Range | 0.122 - 117.434 µmol/L | [4] |
| up to 100 µmol/L | [7][8][9] | |
| Limit of Detection (LOD) | 0.2 µmol/L | [7][8][9] |
| Limit of Quantification (LOQ) | 0.4 µmol/L | [9] |
| Intra-assay Precision (%CV) | 2.6 - 6.91% | [4] |
| Inter-assay Precision (%CV) | 3.50 - 12.27% | [4] |
| Recovery | >96% | [7] |
| 97.02 - 100.29% | [9] |
The method demonstrates excellent linearity over a clinically relevant concentration range. The low limits of detection and quantification ensure the reliable measurement of even slightly elevated succinylacetone levels. The high precision and recovery data indicate that the method is robust and reproducible.
Clinical Application
This method has been successfully applied in newborn screening programs for the early detection of tyrosinemia type I.[3] Succinylacetone levels in affected newborns are significantly elevated compared to healthy infants. In one study, SUAC levels in ten confirmed HT-1 cases ranged from 16 to 150 µmol/L, while in controls, the levels were less than 5 µmol/L.[3] Another study reported SUAC concentrations of 6.4-30.8 µmol/L in dried blood spots from patients with established tyrosinemia type 1, with a cutoff in healthy infants of 0.63 µmol/L.[8]
Workflow and Pathway Diagrams
Caption: A flowchart of the experimental workflow for the analysis of succinylacetone in dried blood spots.
Caption: The logical relationship from disease etiology to improved patient outcomes through LC-MS/MS analysis.
Conclusion
The described LC-MS/MS method for the quantification of succinylacetone in dried blood spots using this compound as an internal standard is a robust, sensitive, and specific tool for the newborn screening of hereditary tyrosinemia type I. The simple sample preparation and rapid analysis time make it suitable for high-throughput screening laboratories. The implementation of this method can significantly reduce the number of false-positive results and ensure the timely diagnosis and treatment of this severe metabolic disorder.[3]
References
- 1. hrsa.gov [hrsa.gov]
- 2. Succinylacetone as primary marker to detect tyrosinemia type I in newborns and its measurement by newborn screening programs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative determination of succinylacetone in dried blood spots for newborn screening of tyrosinemia type I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Flow Injection Analysis Method for the Second-Tier Estimation of Succinylacetone in Dried Blood Spot of Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combined newborn screening for succinylacetone, amino acids, and acylcarnitines in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Determination of succinylacetone in dried blood spots and liquid urine as a dansylhydrazone by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The inclusion of succinylacetone as marker for tyrosinemia type I in expanded newborn screening programs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Urinary Succinylacetone using GC-MS with a ¹³C₅-Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinylacetone (SA) is a pathognomonic biomarker for the diagnosis and monitoring of Tyrosinemia Type I, an inherited metabolic disorder.[1][2][3] This application note provides a detailed protocol for the quantitative analysis of succinylacetone in human urine using gas chromatography-mass spectrometry (GC-MS) coupled with stable isotope dilution, employing ¹³C₅-succinylacetone as an internal standard. The method involves oximation followed by trimethylsilyl (TMS) derivatization prior to GC-MS analysis in selective ion monitoring (SIM) mode.
Experimental Workflow
The overall experimental workflow for the analysis of urinary succinylacetone is depicted below.
Caption: Experimental workflow for urinary succinylacetone analysis.
Experimental Protocols
Materials and Reagents
-
Succinylacetone (SA) standard
-
¹³C₅-Succinylacetone (¹³C₅-SA) internal standard (IS)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
-
Ethyl acetate
-
Hexane
-
Sodium sulfate (anhydrous)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Urine samples
-
Creatinine standard
Sample Preparation
-
Urine Collection and Creatinine Measurement: Collect random urine specimens and store them frozen at -20°C or lower until analysis. Prior to analysis, thaw the urine samples and determine the creatinine concentration using a standard clinical method.
-
Sample Normalization: To a labeled glass tube, add a volume of urine equivalent to 1 µmol of creatinine.[1][2][3]
-
Internal Standard Spiking: Add a known amount of ¹³C₅-succinylacetone internal standard solution to each urine sample, calibrator, and quality control sample.
-
Oximation:
-
Add 100 µL of 1 M hydroxylamine hydrochloride solution in water.
-
Vortex mix and incubate at 80°C for 30 minutes.[2]
-
Allow the samples to cool to room temperature.
-
-
Extraction:
-
Acidify the samples by adding 50 µL of 6 M HCl.
-
Perform a liquid-liquid extraction by adding 1 mL of ethyl acetate, vortexing for 1 minute, and centrifuging to separate the phases.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction step with another 1 mL of ethyl acetate and combine the organic layers.
-
Dry the pooled organic extract over anhydrous sodium sulfate.
-
-
Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.
Derivatization
-
To the dried residue, add 50 µL of pyridine and 100 µL of BSTFA + 1% TMCS.
-
Cap the vials tightly and vortex to dissolve the residue.
-
Incubate the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.[4]
-
After cooling to room temperature, the samples are ready for GC-MS analysis.
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
GC Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Injector: Splitless mode, 260°C
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes
-
Ramp 1: 30°C/min to 190°C
-
Ramp 2: 5°C/min to 290°C, hold for 10 minutes
-
Ramp 3: 40°C/min to 340°C to clean the column[4]
-
-
MS Parameters:
Quantitative Data Summary
The following table summarizes the quantitative performance of the GC-MS method for urinary succinylacetone.
| Parameter | Result | Reference |
| Linearity Range | 0.05 - 450 mmol/mol creatinine | [1][2][3] |
| Correlation Coefficient (r²) | > 0.999 | [6] |
| Limit of Detection (LOD) | 1 nmol/L | [6] |
| Limit of Quantification (LOQ) | 3 nmol/L | [6] |
| Intra-day Precision (%CV) | 0.2 - 3.2% | [6] |
| Inter-day Precision (%CV) | 1.9 - 5.6% | [6] |
| Recovery | 90.92% | [7] |
Data Analysis
The concentration of succinylacetone in the urine samples is calculated based on the ratio of the peak area of the analyte to the peak area of the internal standard, using a calibration curve generated from standards of known concentrations. The final concentration is expressed as mmol/mol of creatinine.
Conclusion
This detailed protocol provides a robust and reliable method for the quantification of succinylacetone in urine using GC-MS with a ¹³C₅-labeled internal standard. The described sample preparation, derivatization, and analysis parameters are optimized for high sensitivity, specificity, and accuracy, making this method suitable for clinical research and diagnostic applications in the context of Tyrosinemia Type I.
References
- 1. Urinary Succinylacetone Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Urinary Succinylacetone Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 4. Urinary Succinylacetone Analysis by Gas Chromatography-Mass Spectrometry (GC-MS). | Semantic Scholar [semanticscholar.org]
- 5. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 6. A GC/MS validated method for the nanomolar range determination of succinylacetone in amniotic fluid and plasma: an analytical tool for tyrosinemia type I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researcher.manipal.edu [researcher.manipal.edu]
Application Note: High-Throughput Analysis of Succinylacetone from Human Plasma
Application Notes and Protocols for Hydrazine Derivatization of Succinylacetone for Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinylacetone (SUAC) is a pathognomonic biomarker for the diagnosis of Tyrosinemia Type I, an autosomal recessive disorder caused by a deficiency of the enzyme fumarylacetoacetate hydrolase (FAH).[1][2][3] This deficiency disrupts the tyrosine catabolism pathway, leading to the accumulation of toxic metabolites, including succinylacetone. Monitoring SUAC levels is crucial for the early diagnosis and therapeutic monitoring of this condition.
Direct analysis of succinylacetone by mass spectrometry is challenging due to its poor ionization efficiency.[4] To overcome this limitation, a derivatization step using hydrazine is employed. This reaction converts succinylacetone into a more stable and readily ionizable pyrazole derivative, 3-(5-methyl-1H-pyrazol-3-yl) propionic acid (MPP), enabling sensitive and specific quantification by tandem mass spectrometry (MS/MS).[5] These application notes provide a detailed protocol for the hydrazine derivatization of succinylacetone in biological matrices, particularly from dried blood spots (DBS), for subsequent LC-MS/MS analysis.
Metabolic Pathway of Tyrosine and Pathophysiology of Tyrosinemia Type I
Tyrosinemia Type I is characterized by a blockage in the final step of tyrosine degradation. The deficiency of fumarylacetoacetate hydrolase (FAH) leads to the accumulation of fumarylacetoacetate, which is subsequently converted to succinylacetone.
Caption: Tyrosine catabolism pathway and the formation of succinylacetone in Tyrosinemia Type I.
Experimental Workflow for Succinylacetone Analysis
The following diagram outlines the key steps involved in the analysis of succinylacetone from dried blood spots using hydrazine derivatization followed by LC-MS/MS.
Caption: Experimental workflow for succinylacetone analysis.
Detailed Experimental Protocol
This protocol is adapted from established methods for the analysis of succinylacetone in dried blood spots.[3]
Materials and Reagents:
-
Succinylacetone (SUAC) standard
-
Stable isotope-labeled internal standard (e.g., 13C4-Succinylacetone or Dioxooctanoid acid)[6][7]
-
Hydrazine monohydrate
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA)
-
Ultrapure water
-
Dried blood spot (DBS) cards
-
96-well microtiter plates (U-bottom and V-bottom)
-
Plate shaker/incubator
-
Nitrogen evaporator
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions:
-
Internal Standard (IS) Working Solution: Prepare a solution of the stable isotope-labeled internal standard in the appropriate solvent (e.g., methanol or water) at a concentration suitable for the assay.
-
Extraction Solution: Prepare a solution of acetonitrile, water, and formic acid containing the internal standard and hydrazine. A typical composition is an acetonitrile-water-formic acid mixture with 5 µmol/L of the internal standard and 15 mmol/L of hydrazine monohydrate.[3]
-
-
Sample Preparation:
-
Punch a 3.2 mm disc from the dried blood spot sample into a well of a 96-well U-bottom microtiter plate.[3]
-
Add 100 µL of the Extraction Solution to each well containing a DBS punch.[3]
-
Seal the plate and incubate with gentle shaking (e.g., 700 rpm) at 45°C for 45 minutes to facilitate extraction and derivatization.[3]
-
-
Work-up:
-
After incubation, transfer 80 µL of the eluate to a V-bottom 96-well microplate.[3]
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 65°C.[3]
-
To remove excess hydrazine, reconstitute the dried residue in 100 µL of methanol and evaporate to dryness again under nitrogen at 40°C.[3][8]
-
Reconstitute the final residue in an appropriate volume (e.g., 100 µL) of the LC-MS/MS mobile phase (e.g., acetonitrile solution with 0.1% formic acid).[3]
-
Seal the plate and mix gently (e.g., 400 rpm for 3 minutes) before placing it in the autosampler for analysis.[3]
-
Mass Spectrometry Parameters
The analysis is performed using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization.[3]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Derivatized Succinylacetone | 155.1 | 109.1 |
| Derivatized Succinylacetone IS | 160.1 | 114.1 |
Note: The specific m/z values may vary slightly depending on the internal standard used (e.g., 13C4-labeled SUAC).[3]
Quantitative Data Summary
The following table summarizes the performance characteristics of the hydrazine derivatization method for succinylacetone quantification as reported in the literature.
| Parameter | Reported Value(s) | Reference(s) |
| Linearity Range | 0.122–117.434 µmol/L | [3] |
| Up to 100 µmol/L | [4][6] | |
| Limit of Detection (LOD) | 0.2 µmol/L | [4][6] |
| Limit of Quantification (LOQ) | 0.4 µmol/L | [6] |
| Intra-day Precision (%CV) | 1.34% to 7.09% | [6] |
| 6.91% and 12.65% at two different concentrations | [3] | |
| Inter-day Precision (%CV) | 3.50% to 4.49% | [6] |
| 8.57% and 12.27% at two different concentrations | [3] | |
| Recovery | 97.02% to 100.29% | [6] |
| 67.00% to 76.99% | [3] | |
| Accuracy | 101.2% to 103.87% | [3] |
Discussion
The hydrazine derivatization of succinylacetone is a robust and reliable method for its quantification in biological samples, particularly for newborn screening of Tyrosinemia Type I.[1][2] The derivatization reaction is efficient and results in a stable product with excellent ionization characteristics for mass spectrometry. The described protocol can be integrated into existing newborn screening workflows that analyze amino acids and acylcarnitines, sometimes using the residual DBS punch after the initial extraction for those analytes.[9]
It is crucial to remove excess hydrazine after the derivatization step, as high concentrations can interfere with the mass spectrometry analysis.[8] The double evaporation step, with an intermediate reconstitution in methanol, is an effective way to achieve this.
The use of a stable isotope-labeled internal standard is essential for accurate quantification, as it compensates for matrix effects and variations in extraction efficiency and instrument response. The method demonstrates good linearity, sensitivity, precision, and accuracy, making it suitable for clinical diagnostic applications.
References
- 1. Succinylacetone as primary marker to detect tyrosinemia type I in newborns and its measurement by newborn screening programs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hrsa.gov [hrsa.gov]
- 3. Development of Flow Injection Analysis Method for the Second-Tier Estimation of Succinylacetone in Dried Blood Spot of Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. WO2008137868A1 - Detecting succinylacetone - Google Patents [patents.google.com]
- 6. The inclusion of succinylacetone as marker for tyrosinemia type I in expanded newborn screening programs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. shimadzu.com [shimadzu.com]
- 8. Sample prep: hydrazine derivatization for LC-MS/MS analysis - Chromatography Forum [chromforum.org]
- 9. Improved MS/MS analysis of succinylacetone extracted from dried blood spots when combined with amino acids and acylcarnitine butyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Succinylacetone Screening by Flow Injection Analysis Tandem Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosinemia type I (TYR I) is an autosomal recessive metabolic disorder caused by a deficiency of the enzyme fumarylacetoacetate hydrolase (FAH).[1][2] This deficiency leads to the accumulation of toxic metabolites, including succinylacetone (SUAC), which is a pathognomonic marker for the disease.[1][2][3] Early detection and intervention are crucial to prevent severe liver disease, renal dysfunction, and neurological crises.[1][2] Flow injection analysis tandem mass spectrometry (FIA-MS/MS) is a rapid, sensitive, and specific method for the quantitative analysis of SUAC in biological samples, particularly dried blood spots (DBS), making it ideal for newborn screening programs.[3][4][5] This document provides detailed application notes and protocols for the screening of succinylacetone using FIA-MS/MS.
Metabolic Pathway
The metabolic pathway of tyrosine involves several enzymatic steps. In Tyrosinemia Type I, the final enzyme in this pathway, fumarylacetoacetate hydrolase, is deficient. This leads to the accumulation of fumarylacetoacetate, which is then converted to succinylacetone.
Caption: Tyrosine catabolism pathway and the origin of succinylacetone in Tyrosinemia Type I.
Experimental Protocols
This section details the methodologies for sample preparation and analysis of succinylacetone from dried blood spots using FIA-MS/MS.
Materials and Reagents
-
Dried Blood Spot (DBS) cards: Whatman 903 or equivalent.[6]
-
Succinylacetone (SUAC) standard: Analytical grade.
-
Stable isotope-labeled internal standard (IS): e.g., 13C5-SUAC or D4-succinylacetone.[5][7]
-
Acetonitrile (ACN): HPLC grade.[4]
-
Methanol (MeOH): HPLC grade.
-
Formic acid (FA): LC-MS grade.[4]
-
n-Butanol [8]
-
Acetyl chloride [8]
-
96-well microtiter plates [4]
-
Plate shaker/incubator [4]
-
Nitrogen evaporator [8]
Preparation of Standards and Internal Standard Solutions
-
SUAC Stock Solution (1 mg/mL): Dissolve succinylacetone in ultrapure water.[4]
-
Working SUAC Calibrators: Prepare a series of calibrators by spiking whole blood with the SUAC stock solution to achieve a range of concentrations (e.g., 0.1 to 100 µmol/L). Spot 50 µL of each spiked blood sample onto a DBS card and allow it to dry for at least 3 hours at room temperature.[4]
-
Internal Standard (IS) Stock Solution (1 mg/mL): Dissolve the stable isotope-labeled SUAC in ultrapure water.
-
Working IS Solution: Prepare the extraction solution containing the internal standard. An example of an extraction solution is an acetonitrile solution containing the internal standard (e.g., 5 µmol/L), 15 mmol/L hydrazine monohydrate, and 0.1% formic acid.[4]
Sample Preparation: Extraction and Derivatization
The following protocol is a common method for the extraction and derivatization of succinylacetone from dried blood spots.
Caption: General experimental workflow for SUAC analysis from DBS.
Protocol Steps:
-
Using a 3.2 mm puncher, place a single DBS disc into each well of a 96-well microtiter plate.[4]
-
To each well, add 100 µL of the working IS solution (extraction solution).[4]
-
Seal the plate and incubate at 45°C for 45 minutes with gentle shaking (e.g., 700 rpm).[4]
-
After incubation, transfer the eluate to a new 96-well plate.
-
Optional Derivatization (Butylation): For methods that combine SUAC analysis with amino acids and acylcarnitines, the eluate can be evaporated to dryness under a stream of nitrogen.[8] Then, 50 µL of 3N butanolic HCl is added to each well, and the plate is incubated at 65°C for 20 minutes. The sample is then evaporated to dryness again.[8]
-
Reconstitute the dried residue in a suitable mobile phase (e.g., 100 µL of 50:50:0.02 acetonitrile/water/formic acid).[8]
-
The plate is now ready for analysis by FIA-MS/MS.
FIA-MS/MS Instrumental Analysis
-
Mass Spectrometer: A triple quadrupole mass spectrometer is typically used.[9]
-
Ionization Mode: Positive electrospray ionization (ESI+).[4]
-
Analysis Mode: Multiple Reaction Monitoring (MRM).[4]
-
Flow Rate: A typical flow rate for FIA is in the range of 10-100 µL/min.
-
Mass Transitions: The specific m/z transitions for the derivatized succinylacetone and its internal standard are monitored. Examples of reported transitions are provided in the table below.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Succinylacetone (Hydrazine derivative) | 155.1 | 109.1 | [3][4] |
| Succinylacetone-IS (Hydrazine derivative) | 160.1 | 114.1 | [3][4] |
| Succinylacetone (Butylated oxime) | 212 | 156 | [10] |
| Succinylacetone-IS (Butylated oxime) | 214 | 140 | [10] |
| 13C5-SUAC (Hydrazine derivative) | 160 | 142 | [5] |
Data Presentation and Performance Characteristics
The performance of the FIA-MS/MS method for succinylacetone screening is evaluated based on several key parameters. The following tables summarize quantitative data from various studies.
Method Performance Characteristics
| Parameter | Value | Reference |
| Linearity Range | 0.122–117.434 µmol/L | [3][4] |
| 1 to 50 µmol/L | [11] | |
| up to 100 µmol/L | [12] | |
| Limit of Quantitation (LOQ) | 1 µmol/L | [11] |
| Limit of Detection (LOD) | 0.2 µmol/L | [12] |
Precision and Accuracy
| Parameter | Low QC (µmol/L) | High QC (µmol/L) | Reference |
| Intra-day Precision (CV%) | 6.91% (at 2.542) | 12.65% (at 14.641) | [3][4] |
| 4.7% (at 5) | 3.1% (at 50) | [10] | |
| Inter-day Precision (CV%) | 8.57% (at 2.542) | 12.27% (at 14.641) | [3][4] |
| 12.7% (at 5) | 7.8% (at 50) | [10] | |
| Accuracy | 101.2% - 103.87% | [3][4] |
Recovery
| QC Level | Average Recovery | Precision (CV%) | Reference |
| Low QC | 67.00% | 13.38% | [4] |
| High QC | 76.99% | 7.40% | [4] |
| Mean Recovery | 71.99% | [4] |
Succinylacetone Concentrations in Patient and Control Populations
| Population | Succinylacetone Concentration (µmol/L) | Reference |
| TYR I Patients (untreated) | 16 - 150 (mean: 61) | [10] |
| 13 - 81 | [5] | |
| 23.2 - 46.7 | [11] | |
| Control Newborns | < 5 | [10] |
| < 2 | [11] | |
| mean: 1.25 | [5] |
Conclusion
Flow injection analysis tandem mass spectrometry is a robust and reliable method for the high-throughput screening of succinylacetone in dried blood spots.[13] The method offers the necessary sensitivity and specificity for the early detection of Tyrosinemia Type I, thereby enabling timely clinical intervention.[1][14] The protocols and data presented here provide a comprehensive guide for the implementation and validation of this essential newborn screening assay. The inclusion of succinylacetone analysis in routine newborn screening programs is crucial for improving the detection rate and reducing false-positive and false-negative results for TYR I.[2][4]
References
- 1. Succinylacetone as primary marker to detect tyrosinemia type I in newborns and its measurement by newborn screening programs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hrsa.gov [hrsa.gov]
- 3. Development of Flow Injection Analysis Method for the Second-Tier Estimation of Succinylacetone in Dried Blood Spot of Newborn Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Flow Injection Analysis Method for the Second-Tier Estimation of Succinylacetone in Dried Blood Spot of Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combined newborn screening for succinylacetone, amino acids, and acylcarnitines in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asantelab.testcatalog.org [asantelab.testcatalog.org]
- 7. Stable isotope dilution analysis of succinylacetone using electron capture negative ion mass fragmentography: an accurate approach to the pre- and neonatal diagnosis of hereditary tyrosinemia type I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative determination of succinylacetone in dried blood spots for newborn screening of tyrosinemia type I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Newborn screening for hepatorenal tyrosinemia by tandem mass spectrometry: analysis of succinylacetone extracted from dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Improved method to determine succinylacetone in dried blood spots for diagnosis of tyrosinemia type 1 using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analytical Evaluation of the Ideal Strategy for High-Throughput Flow Injection Analysis by Tandem Mass Spectrometry in Routine Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Newborn Screening of Tyrosinemia Type I using Succinylacetone-¹³C₅
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosinemia type I (HT-1) is a rare, autosomal recessive inborn error of metabolism caused by a deficiency of the enzyme fumaryacetoacetate hydrolase (FAH).[1][2] This deficiency disrupts the catabolic pathway of tyrosine, leading to the accumulation of toxic metabolites, primarily succinylacetone (SUAC).[2][3] Untreated, HT-1 results in severe liver and kidney damage, and without intervention, is often fatal in early childhood.[4][5]
Newborn screening for HT-1 is critical for early diagnosis and timely initiation of treatment with nitisinone and a low-tyrosine diet, which significantly improves patient outcomes.[1][6][7] While initial screening methods relied on measuring tyrosine levels, this marker lacks specificity and sensitivity.[4][5][8] Succinylacetone is a pathognomonic marker for HT-1, and its measurement in dried blood spots (DBS) by tandem mass spectrometry (MS/MS) is now the recommended method for newborn screening.[4][8][9] The use of a stable isotope-labeled internal standard, such as Succinylacetone-¹³C₅, is crucial for accurate quantification.[4][5][10]
These application notes provide a detailed workflow, experimental protocols, and performance data for the quantitative analysis of succinylacetone in dried blood spots for the newborn screening of tyrosinemia type I.
Metabolic Pathway of Tyrosinemia Type I
Tyrosinemia type I is caused by a deficiency in the FAH enzyme, the final enzyme in the tyrosine degradation pathway. This enzymatic block leads to the accumulation of upstream metabolites, which are then converted to succinylacetone.
Caption: Metabolic pathway of tyrosine degradation and the enzymatic defect in Tyrosinemia Type I.
Newborn Screening Workflow
The newborn screening workflow for tyrosinemia type I using succinylacetone analysis involves sample collection, preparation, MS/MS analysis, and data interpretation.
Caption: Newborn screening workflow for Tyrosinemia Type I using DBS and MS/MS.
Experimental Protocols
Materials and Reagents
-
Dried blood spot (DBS) cards
-
Succinylacetone (SUAC) standard
-
Succinylacetone-¹³C₅ (internal standard)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Hydrazine hydrate solution
-
Butanolic HCl
-
96-well microtiter plates
-
LC-MS/MS system (e.g., Thermo Scientific™ TSQ Endura™ Triple Quadrupole Mass Spectrometer)
Sample Preparation: Derivatized Method for Combined Analysis
This protocol is adapted for the simultaneous analysis of amino acids, acylcarnitines, and succinylacetone.
-
Punching: Punch a 3/16-inch disc from the DBS into a 96-well plate.
-
Extraction of Amino Acids and Acylcarnitines: Add 300 µL of methanol containing stable isotope-labeled internal standards for amino acids and acylcarnitines. Agitate and incubate.
-
Derivatization of Amino Acids and Acylcarnitines: Transfer the methanol extract to a new plate and derivatize with butanolic-HCl.[10]
-
Extraction of Succinylacetone: To the residual filter paper from step 2, add 100 µL of a 15 mmol/L hydrazine solution containing the Succinylacetone-¹³C₅ internal standard. Agitate and incubate.[10]
-
Combining Extracts: Combine the derivatized aliquots from step 3 and the succinylacetone extract from step 4 in acetonitrile for MS/MS analysis.[10]
Sample Preparation: Non-Derivatized Method
With the increased sensitivity of modern mass spectrometers, a non-derivatized method can simplify the workflow.[11]
-
Punching: Punch a 1/8-inch disc from the DBS into a 96-well plate.
-
Single-Step Extraction: Add 100 µL of a working internal standard solution containing internal standards for amino acids, acylcarnitines, and Succinylacetone-¹³C₅ in an appropriate solvent mixture (e.g., acetonitrile/water with formic acid and hydrazine).[11][12]
-
Incubation: Seal the plate and shake for 45 minutes at 45°C.
-
Evaporation and Reconstitution: Evaporate the solvent and reconstitute the sample in an appropriate mobile phase for injection into the MS/MS system.
MS/MS Analysis
Flow injection analysis (FIA) or liquid chromatography (LC) can be used for sample introduction into the tandem mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI)
-
Scan Type: Selected Reaction Monitoring (SRM)
-
SRM Transitions:
Quantitative Data and Performance Characteristics
The following tables summarize the quantitative data from various studies on succinylacetone measurement for newborn screening of tyrosinemia type I.
Table 1: Succinylacetone Concentrations in Dried Blood Spots
| Population | Succinylacetone Concentration (µmol/L) | Reference |
| Unaffected Newborns | < 2 | [12] |
| Unaffected Newborns | < 2.4 | [14] |
| Unaffected Newborns (mean) | 1.25 | [10] |
| Unaffected Newborns | < 5 | [13] |
| Tyrosinemia Type I Patients (untreated) | 16 - 150 (mean: 61) | [13] |
| Tyrosinemia Type I Patients (untreated) | 23.2 - 46.7 | [12] |
| Tyrosinemia Type I Patients (untreated) | 13 - 81 | [10] |
| Tyrosinemia Type I Patients (untreated) | 3.3 - 35.0 | [14] |
Table 2: Assay Performance Characteristics
| Parameter | Value | Reference |
| Linearity | ||
| Calibration Range | 1 - 50 µmol/L | [12] |
| Calibration Range | 0 - 200 µmol/L | [13] |
| Calibration Range | up to 100 µmol/L | [14] |
| Precision (Intra-assay CV) | ||
| at 2 µmol/L | ≤ 7.4% | [12] |
| at 5 µmol/L | 4.7% | [13] |
| at 10 µmol/L | ≤ 7.4% | [12] |
| at 20 µmol/L | 2.6% | [13] |
| at 50 µmol/L | 3.1% | [13] |
| at 50 µmol/L | ≤ 7.4% | [12] |
| Precision (Inter-assay CV) | ||
| at 2 µmol/L | ≤ 12.2% | [12] |
| at 5 µmol/L | 12.7% | [13] |
| at 10 µmol/L | ≤ 12.2% | [12] |
| at 20 µmol/L | 8.2% | [13] |
| at 50 µmol/L | 7.8% | [13] |
| at 50 µmol/L | ≤ 12.2% | [12] |
| Limit of Quantification (LOQ) | 1 µmol/L | [12] |
| Limit of Quantification (LOQ) | 0.4 µmol/L | [14] |
Conclusion
The use of Succinylacetone-¹³C₅ as an internal standard in MS/MS-based assays provides a robust, sensitive, and specific method for the newborn screening of tyrosinemia type I.[6][7][8] The protocols and data presented here offer a comprehensive guide for researchers and clinical laboratories to establish and validate this essential screening test. Early and accurate detection through this workflow is paramount for improving the clinical outcomes of individuals with this serious metabolic disorder.
References
- 1. Tyrosinemia type I - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. albertahealthservices.ca [albertahealthservices.ca]
- 4. hrsa.gov [hrsa.gov]
- 5. Succinylacetone as Primary Marker to Detect Tyrosinemia Type I in Newborns and its Measurement by Newborn Screening Programs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Newborn screening for Tyrosinemia type 1 using succinylacetone – a systematic review of test accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. legacyscreening.phe.org.uk [legacyscreening.phe.org.uk]
- 9. mdpi.com [mdpi.com]
- 10. Combined Newborn Screening for Succinylacetone, Amino Acids, and Acylcarnitines in Dried Blood Spots - ProQuest [proquest.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Newborn screening for hepatorenal tyrosinemia by tandem mass spectrometry: analysis of succinylacetone extracted from dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative determination of succinylacetone in dried blood spots for newborn screening of tyrosinemia type I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Revolutionizing Newborn Screening: A Unified Method for the Simultaneous Analysis of Amino Acids, Acylcarnitines, and Succinylacetone
A significant advancement in newborn screening and metabolic research, this application note details a robust and efficient method for the simultaneous quantification of amino acids, acylcarnitines, and succinylacetone from a single dried blood spot (DBS) sample. This integrated approach streamlines laboratory workflows, reduces sample volume, and accelerates the identification of various inborn errors of metabolism, including the critical diagnosis of Tyrosinemia Type I.
This comprehensive protocol, designed for researchers, scientists, and drug development professionals, leverages the sensitivity and specificity of tandem mass spectrometry (MS/MS). The simultaneous analysis of these three key biomarker panels from a single sample minimizes the need for separate assays, which can be laborious and time-consuming.[1][2] This unified method is particularly crucial for the early detection of Tyrosinemia Type I, a severe disorder that can lead to early death if left untreated, by accurately measuring its specific marker, succinylacetone (SUAC).[2][3][4]
This document provides detailed experimental protocols for both derivatized and non-derivatized sample preparation methods, along with quantitative data to demonstrate the method's performance and reliability.
Core Principles and Advantages
The simultaneous analysis of amino acids, acylcarnitines, and succinylacetone is predominantly performed using flow injection analysis-tandem mass spectrometry (FIA-MS/MS).[1][2] This technique allows for the rapid and sensitive detection of multiple analytes. The primary advantages of this combined approach include:
-
Efficiency: A single extraction and analysis workflow for three distinct classes of metabolites significantly reduces analytical time and labor.[2][5]
-
Reduced Sample Volume: Only a small punch from a dried blood spot is required, which is a critical advantage in neonatal screening.[1][2]
-
Cost-Effectiveness: Consolidating multiple tests into one reduces the overall cost per sample.[2]
-
Comprehensive Screening: This method allows for the screening of a wide range of inborn errors of metabolism from a single injection.[6]
Traditionally, the analysis of succinylacetone required a separate procedure due to its different chemical properties compared to amino acids and acylcarnitines.[1] The protocols outlined below describe methods to effectively co-extract and analyze all three panels.
Experimental Protocols
Two primary methodologies are presented: a derivatized method involving butyl esterification and a non-derivatized method. The choice between these methods may depend on laboratory preference, desired sensitivity, and the specific instrumentation available. With advancements in mass spectrometry technology, non-derivatized methods are becoming more common as they offer a simpler workflow and reduce the use of hazardous chemicals.[1]
Method 1: Derivatized Sample Preparation
This method utilizes butyl esterification to enhance the ionization efficiency and sensitivity of amino acids and acylcarnitines.[1][2]
Materials:
-
Dried blood spot (DBS) samples
-
Methanol containing stable isotope-labeled internal standards for amino acids and acylcarnitines
-
3N HCl in n-butanol
-
Hydrazine solution (15 mmol/L) containing ¹³C₅-succinylacetone internal standard[2][7]
-
Acetonitrile
-
96-well microplates
-
Plate shaker and evaporator
Protocol:
-
Punch a 3/16-inch or 1/8-inch disc from the DBS sample into a well of a 96-well plate.[1][2]
-
Add 300 µL of methanol containing the internal standards for amino acids and acylcarnitines to each well.[2][7]
-
Agitate the plate on a shaker for 30-45 minutes at 45°C.[1]
-
Transfer the methanol extract to a new 96-well plate.
-
To the residual DBS punch, add 100 µL of a 15 mmol/L hydrazine solution containing the ¹³C₅-succinylacetone internal standard to extract the succinylacetone.[2][5][7]
-
Evaporate the initial methanol extract to dryness under a stream of nitrogen at 50°C.[1]
-
Add 50 µL of 3N HCl in n-butanol to the dried residue and incubate at 65°C for 20 minutes to form butyl esters.[1]
-
Evaporate the butanol-HCl to dryness under nitrogen.
-
Combine the derivatized amino acid and acylcarnitine extract with the hydrazine extract containing succinylacetone.
-
Reconstitute the combined sample in an appropriate mobile phase, typically a mixture of acetonitrile and water with a small amount of formic acid.[1]
-
The sample is now ready for analysis by FIA-MS/MS.
Method 2: Non-Derivatized Sample Preparation
This simplified protocol omits the butylation step, relying on the enhanced sensitivity of modern mass spectrometers.[1]
Materials:
-
Dried blood spot (DBS) samples
-
Working internal standard solution containing stable isotope-labeled standards for amino acids, acylcarnitines, and succinylacetone in a suitable solvent (e.g., methanol-based).[1]
-
Acetonitrile/water/formic acid solution (e.g., 50:50:0.02 v/v/v)[1]
-
96-well microplates
-
Plate shaker and evaporator
Protocol:
-
Punch a 1/8-inch disc from the DBS sample into a well of a 96-well plate.[1]
-
Add 100 µL of the combined working internal standard solution to each well.[1]
-
Shake the plate for 45 minutes at 45°C.[1]
-
Transfer the eluates to a new 96-well plate.
-
Evaporate the solvent to dryness at 50°C under a stream of nitrogen.[1]
-
Perform a second evaporation step after adding 50 µL of methanol to ensure complete removal of any residual water.[1]
-
Reconstitute the dried residue in 100 µL of the acetonitrile/water/formic acid solution.[1]
-
The sample is now ready for analysis by FIA-MS/MS.
Mass Spectrometry Analysis
Flow injection analysis coupled with a triple quadrupole mass spectrometer is the standard platform for this application. The analysis is performed in the Selected Reaction Monitoring (SRM) mode, which provides high selectivity and sensitivity for the quantification of each analyte.[1] Specific precursor-to-product ion transitions are monitored for each native analyte and its corresponding stable isotope-labeled internal standard.
Quantitative Data Summary
The following tables summarize typical quantitative results obtained from the simultaneous analysis of these biomarkers. These values are illustrative and may vary between laboratories and analytical platforms.
Table 1: Succinylacetone Concentrations in Dried Blood Spots
| Group | Concentration Range (µmol/L) | Mean Concentration (µmol/L) | Citation |
| Healthy Newborns | < 5 | 1.25 | [2][3][7] |
| Tyrosinemia Type I Patients (Untreated) | 13 - 150 | 61 | [2][3][7] |
Table 2: Method Performance for Succinylacetone Analysis
| Parameter | Value | Citation |
| Linearity | Up to 100 - 200 µmol/L | [3][8] |
| Limit of Detection (LOD) | 0.2 µmol/L | [8] |
| Intra-assay Precision (CV%) | 2.6% - 4.7% | [3] |
| Inter-assay Precision (CV%) | 7.8% - 12.7% | [3] |
| Analysis Time per Sample | 1.2 - 5 minutes | [2][3][7] |
Table 3: Representative Amino Acid and Acylcarnitine Concentrations in Newborns
Cut-off values for amino acids and acylcarnitines are established by individual laboratories and are often population-specific. The values below are for illustrative purposes.
| Analyte | Typical Cut-off (µmol/L) | Associated Disorder(s) |
| Amino Acids | ||
| Phenylalanine | > 120 | Phenylketonuria (PKU) |
| Leucine + Isoleucine | > 300 | Maple Syrup Urine Disease (MSUD) |
| Tyrosine | > 150 | Tyrosinemia (various types) |
| Methionine | > 45 | Homocystinuria |
| Acylcarnitines | ||
| Propionylcarnitine (C3) | > 5 | Propionic Acidemia, Methylmalonic Acidemia |
| Octanoylcarnitine (C8) | > 0.5 | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency |
| Acetylcarnitine (C2) | Elevated | Various organic acidemias |
| Palmitoylcarnitine (C16) | Elevated | Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency |
Visualizing the Workflow and Metabolic Context
To further clarify the experimental process and the biochemical relevance of the analytes, the following diagrams are provided.
Caption: General experimental workflow for simultaneous analysis.
Caption: Simplified overview of relevant metabolic pathways.
Conclusion
The simultaneous analysis of amino acids, acylcarnitines, and succinylacetone by tandem mass spectrometry represents a paradigm shift in the efficient screening for inborn errors of metabolism. The methods described provide a robust framework for high-throughput analysis, enabling the early and accurate diagnosis of numerous metabolic disorders from a single dried blood spot sample. This integrated approach is not only beneficial for large-scale newborn screening programs but also serves as a powerful tool in clinical research and the development of new therapeutic strategies for these conditions.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Combined newborn screening for succinylacetone, amino acids, and acylcarnitines in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative determination of succinylacetone in dried blood spots for newborn screening of tyrosinemia type I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Importance of Succinylacetone: Tyrosinemia Type I Presenting with Hyperinsulinism and Multiorgan Failure Following Normal Newborn Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. Diagnosis of inborn errors of metabolism from blood spots by acylcarnitines and amino acids profiling using automated electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Improved method to determine succinylacetone in dried blood spots for diagnosis of tyrosinemia type 1 using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Succinylacetone Quantification in Diverse Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinylacetone (SA) is a pathognomonic biomarker for Tyrosinemia Type I, a rare autosomal recessive metabolic disorder caused by a deficiency of the enzyme fumarylacetoacetate hydrolase (FAH). This deficiency disrupts the tyrosine catabolism pathway, leading to the accumulation of toxic metabolites, including succinylacetone.[1][2][3] The quantification of succinylacetone in various biological matrices is crucial for the early diagnosis of Tyrosinemia Type I through newborn screening programs, as well as for monitoring the effectiveness of treatment.[1][2] This document provides detailed protocols for the quantification of succinylacetone in dried blood spots (DBS), urine, and plasma using mass spectrometry-based methods.
Biochemical Pathway
The accumulation of succinylacetone in Tyrosinemia Type I is a direct consequence of the deficiency in the enzyme fumarylacetoacetate hydrolase (FAH). This enzyme is responsible for the final step in the degradation pathway of the amino acid tyrosine. When FAH is deficient, its substrate, fumarylacetoacetate, accumulates and is converted to succinylacetoacetate and subsequently to succinylacetone.
Caption: Tyrosine catabolism pathway and the impact of FAH deficiency.
Experimental Workflow Overview
The general workflow for succinylacetone quantification involves sample collection, internal standard addition, sample preparation (including extraction and derivatization), followed by analysis using mass spectrometry.
Caption: General experimental workflow for succinylacetone quantification.
Protocols for Succinylacetone Quantification
Dried Blood Spots (DBS) by LC-MS/MS
This protocol is widely used for newborn screening.
Materials:
-
Dried blood spot collection cards
-
3.2 mm hole puncher
-
96-well microtiter plate
-
Internal Standard (IS) solution: ¹³C₄-Succinylacetone in methanol
-
Extraction/Derivatization solution: Hydrazine monohydrate in acetonitrile/water/formic acid.[4]
-
n-Butanol with 3N HCl
-
Acetonitrile
-
Water with 0.1% formic acid
-
Methanol with 0.1% formic acid
Procedure:
-
Sample Punching: Punch a 3.2 mm disc from the dried blood spot into a 96-well plate.[4]
-
Internal Standard Addition: Add 100 µL of the internal standard solution to each well.
-
Extraction and Derivatization: Add 100 µL of the hydrazine-containing extraction solution to each well. Seal the plate and incubate at 45°C for 45 minutes with gentle shaking.[4]
-
Evaporation: Transfer the supernatant to a new 96-well plate and evaporate to dryness under a stream of nitrogen at 40°C.
-
Butylation: Add 50 µL of 3N HCl in n-butanol to each well. Seal the plate and incubate at 65°C for 20 minutes. Evaporate to dryness under nitrogen.[5]
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile/water with 0.1% formic acid).
-
LC-MS/MS Analysis: Inject an aliquot onto the LC-MS/MS system.
LC-MS/MS Parameters (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)[3]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Ionization: Electrospray Ionization (ESI), positive mode
-
MRM Transitions:
Urine by GC-MS
This method is suitable for clinical diagnosis and monitoring.
Materials:
-
Urine sample
-
Internal Standard (IS) solution: ¹³C₅-Succinylacetone[6]
-
Hydroxylamine hydrochloride
-
Organic solvent (e.g., ethyl acetate)
-
Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
Procedure:
-
Sample Preparation: Take a volume of urine equivalent to 1 µmol of creatinine.[6]
-
Internal Standard Addition: Add a known amount of ¹³C₅-Succinylacetone internal standard.[6]
-
Oximation: Add hydroxylamine hydrochloride and heat to form the oxime derivative of succinylacetone and the internal standard.[6][7]
-
Extraction: Extract the oximated compounds from the urine using an organic solvent like ethyl acetate.[6]
-
Derivatization: Evaporate the organic solvent and add BSTFA with 1% TMCS. Heat to form the trimethylsilyl (TMS) derivatives.[6][7]
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system.
GC-MS Parameters (Example):
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: A suitable temperature ramp to separate the analytes.
-
Ionization: Electron Ionization (EI).
-
Detection Mode: Selective Ion Monitoring (SIM) of characteristic ions for the TMS-derivatized succinylacetone and its internal standard.[6]
Plasma by LC-MS/MS
This protocol is useful for therapeutic drug monitoring and can be adapted for simultaneous analysis of other compounds.
Materials:
-
Plasma sample
-
Internal Standard (IS) solution: ¹³C₄-Succinylacetone in methanol
-
Protein precipitation agent: Acetonitrile
-
Derivatizing agent: 3N HCl in n-butanol[6]
Procedure:
-
Sample Collection: Collect whole blood in EDTA-containing tubes and centrifuge to obtain plasma.
-
Protein Precipitation: To a 50 µL plasma sample, add 150 µL of cold acetonitrile containing the internal standard. Vortex and centrifuge to pellet the proteins.[6]
-
Supernatant Transfer: Transfer the supernatant to a new tube or well.
-
Derivatization: Evaporate the supernatant to dryness under nitrogen. Add 50 µL of 3N HCl in n-butanol and incubate at 65°C for 20 minutes.[6]
-
Final Evaporation and Reconstitution: Evaporate the sample to dryness again and reconstitute in the mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Proceed with LC-MS/MS analysis as described for the DBS protocol.
Quantitative Data Summary
The following tables summarize the quantitative performance of various methods for succinylacetone analysis.
Table 1: Succinylacetone Quantification in Dried Blood Spots (LC-MS/MS)
| Parameter | Reported Value | Reference |
| Linearity | Up to 100 µmol/L | [3][8] |
| Limit of Detection (LOD) | 0.2 µmol/L | [3][8] |
| Limit of Quantification (LOQ) | 0.4 µmol/L | [8] |
| Intra-day Precision (%CV) | < 10% | [3] |
| Inter-day Precision (%CV) | < 10% | [3] |
| Healthy Neonates | < 2.4 µmol/L | [8] |
| Tyrosinemia Type I Patients | 3.3 - 35.0 µmol/L | [8] |
| Recovery | 97.02% - 100.29% | [8] |
Table 2: Succinylacetone Quantification in Urine
| Parameter | Reported Value (GC-MS) | Reported Value (LC-MS/MS) | Reference |
| Linearity | 0.05 - 450 mmol/mol creatinine | Up to 30 µmol/L | [9][10] |
| Limit of Detection (LOD) | Not specified | 0.005 µmol/L | [10] |
| Intra-assay Precision (%CV) | Not specified | < 9.1% | [10] |
| Inter-assay Precision (%CV) | Not specified | < 9.1% | [10] |
| Healthy Individuals | Not specified | Not specified | |
| Tyrosinemia Type I Patients | Significantly elevated | Significantly elevated | [9] |
| Recovery | Not specified | > 96% | [10] |
Table 3: Succinylacetone Quantification in Plasma (LC-MS/MS)
| Parameter | Reported Value | Reference |
| Linearity | 0.1 - 125 µmol/L | [6] |
| Limit of Quantification (LOQ) | 0.1 µmol/L | [6] |
| Intra-assay Precision (%CV) | Not specified | |
| Inter-assay Precision (%CV) | Not specified | |
| Healthy Individuals | Below limit of quantification | [6] |
| Tyrosinemia Type I Patients | 11 µmol/L (example) | [1] |
Conclusion
The quantification of succinylacetone is a vital tool in the diagnosis and management of Tyrosinemia Type I. The choice of biological matrix and analytical method depends on the specific application, with LC-MS/MS analysis of dried blood spots being the standard for newborn screening. GC-MS and LC-MS/MS methods for urine and plasma provide essential diagnostic and monitoring capabilities. The protocols and data presented here offer a comprehensive guide for researchers and clinicians involved in the study and treatment of this rare metabolic disorder.
References
- 1. Newborn Screening for Tyrosinemia Type I: Further Evidence that Succinylacetone Determination on Blood Spot Is Essential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Succinylacetone, Blood Spot - Mayo Clinic Laboratories | Pediatric Catalog [pediatric.testcatalog.org]
- 3. hrsa.gov [hrsa.gov]
- 4. US8278116B2 - Detecting succinylacetone - Google Patents [patents.google.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Simultaneous quantification of succinylacetone and nitisinone for therapeutic drug monitoring in the treatment of Tyrosinemia type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. legacyscreening.phe.org.uk [legacyscreening.phe.org.uk]
- 8. researchgate.net [researchgate.net]
- 9. childrensmn.org [childrensmn.org]
- 10. Tandem mass spectrometric determination of succinylacetone in dried blood spots enables presymptomatic detection in a case of hepatorenal tyrosinaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 13C-Labeled Succinylacetone in Clinical Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hereditary Tyrosinemia Type I (HT-1) is a rare, autosomal recessive inborn error of metabolism caused by a deficiency of the enzyme fumarylacetoacetate hydrolase (FAH).[1][2][3] This deficiency leads to the accumulation of toxic metabolites, most notably succinylacetone (SUAC), which is pathognomonic for the disease.[4][5][6][7] The measurement of SUAC is crucial for the newborn screening, diagnosis, and therapeutic monitoring of HT-1.[8][9][10] 13C-labeled succinylacetone serves as an essential internal standard in mass spectrometry-based assays, ensuring accurate and precise quantification of endogenous SUAC.[11][12]
These application notes provide an overview of the utility of 13C-labeled succinylacetone in the clinical laboratory, followed by detailed experimental protocols for the quantification of succinylacetone in dried blood spots (DBS).
Principle of the Assay
The quantification of succinylacetone is predominantly performed using stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12][13] This method involves the addition of a known concentration of 13C-labeled succinylacetone to the patient sample (e.g., dried blood spot eluate). This "internal standard" behaves chemically and physically similarly to the endogenous, unlabeled succinylacetone throughout the sample preparation and analysis process.
During LC-MS/MS analysis, the unlabeled and labeled succinylacetone are separated from other sample components and then detected by the mass spectrometer. By comparing the signal intensity of the endogenous succinylacetone to that of the known amount of 13C-labeled internal standard, a precise and accurate concentration of succinylacetone in the original sample can be determined.[14] The use of a stable isotope-labeled internal standard corrects for any sample loss during preparation and for variations in instrument response, thereby enhancing the reliability of the test.
Applications
The primary clinical application of 13C-labeled succinylacetone is as an internal standard for the quantitative analysis of succinylacetone for:
-
Newborn Screening for Tyrosinemia Type I: Early detection through newborn screening is critical for preventing the severe liver and kidney damage associated with HT-1.[9][15] Measuring SUAC is a more specific and sensitive marker than tyrosine levels alone.[6][16]
-
Diagnostic Confirmation of Tyrosinemia Type I: Elevated levels of succinylacetone in blood or urine are diagnostic for HT-1.[7]
-
Monitoring Treatment Efficacy: Patients with HT-1 are treated with nitisinone (NTBC), a drug that blocks the tyrosine degradation pathway upstream of FAH, thus preventing the formation of toxic metabolites.[2][15][17] Regular monitoring of succinylacetone levels is essential to ensure an adequate therapeutic response.[18]
Quantitative Data Summary
The following tables summarize typical quantitative data for succinylacetone levels in various populations and assay performance characteristics from published literature.
Table 1: Succinylacetone Concentrations in Dried Blood Spots (DBS)
| Population | Succinylacetone Concentration (µmol/L) | Reference |
| Healthy Newborns | < 5 | [13] |
| Healthy Infants (cutoff) | 0.63 | [11] |
| Untreated Tyrosinemia Type I Patients | 16 - 150 (mean: 61) | [13] |
| Untreated Tyrosinemia Type I Patients | 6.4 - 30.8 | [11] |
| Untreated Tyrosinemia Type I Patients | 3.3 - 35.0 | [19] |
| Treated Tyrosinemia Type I Patients | Normal levels may be seen | [10] |
Table 2: Performance Characteristics of LC-MS/MS Assays for Succinylacetone
| Parameter | Value | Reference |
| Linearity | ||
| DBS | Up to 100 µmol/L | [11][12][19] |
| Urine | Up to 30 µmol/L | [12] |
| Limit of Detection (LOD) | ||
| DBS | 0.2 µmol/L | [11][12][19] |
| Urine | 0.005 µmol/L | [12] |
| Limit of Quantification (LOQ) | ||
| DBS | 0.4 µmol/L | [19] |
| Intra-Assay Precision (CV%) | ||
| 5 µmol/L | 4.7% | [13] |
| 20 µmol/L | 2.6% | [13] |
| 50 µmol/L | 3.1% | [13] |
| General | < 10% | [11] |
| General | 1.34% - 7.09% | [19] |
| Inter-Assay Precision (CV%) | ||
| 5 µmol/L | 12.7% | [13] |
| 20 µmol/L | 8.2% | [13] |
| 50 µmol/L | 7.8% | [13] |
| General | < 10% | [11] |
| General | 3.50% - 4.49% | [19] |
| Recovery | 97.02% - 100.29% | [19] |
Experimental Protocols
The following are generalized protocols for the determination of succinylacetone in dried blood spots using LC-MS/MS with 13C-labeled succinylacetone as an internal standard. These protocols are based on methodologies described in the scientific literature and should be validated in-house before clinical use.
Protocol 1: Dansylhydrazine Derivatization Method
This method is based on the work of Al-Dirbashi et al. and involves derivatization of succinylacetone with dansylhydrazine to improve its chromatographic and mass spectrometric properties.[11][12]
Materials and Reagents:
-
13C-labeled Succinylacetone (e.g., 13C4-Succinylacetone)
-
Succinylacetone
-
Dansylhydrazine
-
Methanol
-
Acetonitrile
-
Formic Acid
-
Hydrochloric Acid (HCl)
-
Water, HPLC grade
-
Dried Blood Spot Collection Cards
-
3/16 inch hole punch
-
Microcentrifuge tubes
-
LC-MS/MS system
Procedure:
-
Preparation of Internal Standard Working Solution: Prepare a working solution of 13C-labeled succinylacetone in an appropriate solvent (e.g., methanol/water). The final concentration should be optimized based on the expected range of endogenous succinylacetone and instrument sensitivity.
-
Sample Preparation:
-
Punch a 3/16 inch disk from a dried blood spot into a microcentrifuge tube.
-
Add the internal standard working solution to the tube.
-
Add an acidic solution (e.g., 0.5 M HCl) to elute the analytes from the blood spot.
-
Vortex and incubate as required by the validated procedure.
-
-
Derivatization:
-
Add a solution of dansylhydrazine to the eluate.
-
Incubate at a specified temperature and time (e.g., 60°C for 20 minutes) to allow for the derivatization reaction to complete.
-
-
Extraction:
-
Perform a liquid-liquid or solid-phase extraction to purify the derivatized analytes.
-
Evaporate the solvent and reconstitute the sample in a mobile phase-compatible solution.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Chromatography: Use a suitable C18 column to separate the derivatized succinylacetone from other components. A gradient elution with mobile phases consisting of water and acetonitrile with formic acid is typically used.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both unlabeled and 13C-labeled dansyl-succinylacetone.
-
-
Quantification: Calculate the concentration of succinylacetone in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of succinylacetone.
Protocol 2: Hydrazine Derivatization Method
This method is a common alternative used in newborn screening laboratories.[19][20]
Materials and Reagents:
-
13C-labeled Succinylacetone (e.g., 13C2-Succinylacetone)
-
Succinylacetone
-
Hydrazine
-
Methanol containing deuterated amino acid and acylcarnitine internal standards
-
Butanolic HCl
-
Acetonitrile
-
Water, HPLC grade
-
Dried Blood Spot Collection Cards
-
3.2 mm hole punch
-
Microtiter plates
-
LC-MS/MS system
Procedure:
-
Preparation of Internal Standard Working Solution: Add 13C-labeled succinylacetone to the methanolic solution containing deuterated internal standards for amino acids and acylcarnitines.
-
Sample Preparation and Derivatization:
-
Punch a 3.2 mm disk from a dried blood spot into a well of a microtiter plate.
-
Add the methanolic internal standard solution containing hydrazine to each well.
-
Seal the plate and incubate to allow for extraction and derivatization.
-
-
Butylation:
-
Evaporate the methanol.
-
Add butanolic HCl to each well to perform butylation of amino acids and acylcarnitines.
-
Incubate at a specified temperature.
-
-
Final Preparation:
-
Evaporate the butanolic HCl.
-
Reconstitute the residue in a mobile phase-compatible solution.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Chromatography: A suitable column and gradient are used to separate the analytes.
-
Mass Spectrometry: Operate in positive ESI mode and monitor the specific MRM transitions for the derivatized succinylacetone and the 13C-labeled internal standard, as well as for the amino acids and acylcarnitines.
-
-
Quantification: Calculate the concentration of succinylacetone using the peak area ratio to the internal standard and a calibration curve.
Visualizations
Tyrosine Catabolism and Pathogenesis of Tyrosinemia Type I
Caption: Biochemical pathway of tyrosine catabolism and the defect in Tyrosinemia Type I.
General Experimental Workflow for Succinylacetone Analysis
Caption: A generalized workflow for the analysis of succinylacetone from dried blood spots.
References
- 1. cocukmetabolizma.com [cocukmetabolizma.com]
- 2. Biochemical and Clinical Aspects of Hereditary Tyrosinemia Type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tyrosinemia type I: clinical and biochemical analysis of patients in Mexico | Annals of Hepatology [elsevier.es]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. hrsa.gov [hrsa.gov]
- 7. Tyrosinemia Type I - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. Newborn screening for Tyrosinemia type 1 using succinylacetone – a systematic review of test accuracy [ouci.dntb.gov.ua]
- 10. SUAC - Overview: Succinylacetone, Blood Spot [mayocliniclabs.com]
- 11. Improved method to determine succinylacetone in dried blood spots for diagnosis of tyrosinemia type 1 using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of succinylacetone in dried blood spots and liquid urine as a dansylhydrazone by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative determination of succinylacetone in dried blood spots for newborn screening of tyrosinemia type I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. US8278116B2 - Detecting succinylacetone - Google Patents [patents.google.com]
- 15. The Importance of Succinylacetone: Tyrosinemia Type I Presenting with Hyperinsulinism and Multiorgan Failure Following Normal Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Newborn screening for Tyrosinemia type 1 using succinylacetone – a systematic review of test accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. Inter-laboratory analytical improvement of succinylacetone and nitisinone quantification from dried blood spot samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Improved MS/MS analysis of succinylacetone extracted from dried blood spots when combined with amino acids and acylcarnitine butyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Succinylacetone in Dried Blood Spots for the Assessment of Fumarylacetoacetate Hydrolase Activity using Isotope Dilution LC-MS/MS with Succinylacetone-¹³C₅
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hereditary Tyrosinemia Type I (HT1) is a rare autosomal recessive disorder of amino acid metabolism caused by a deficiency of the enzyme fumarylacetoacetate hydrolase (FAH). This deficiency disrupts the final step in the tyrosine catabolism pathway, leading to the accumulation of toxic metabolites, including fumarylacetoacetate and maleylacetoacetate. Fumarylacetoacetate is subsequently converted to succinylacetone (SA), a pathognomonic marker for HT1. The quantification of succinylacetone in dried blood spots (DBS) is a critical tool for newborn screening and for monitoring the efficacy of treatment for HT1.
This application note provides a detailed protocol for the quantitative analysis of succinylacetone in dried blood spots using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, Succinylacetone-¹³C₅. The use of an internal standard like Succinylacetone-¹³C₅ is crucial for accurate quantification as it corrects for matrix effects and variations in sample processing and instrument response.
Principle of the Assay
The assay described here is an indirect measurement of FAH enzyme activity. Deficient FAH activity leads to an accumulation of fumarylacetoacetate, which is then converted to succinylacetone. Therefore, the concentration of succinylacetone in blood is inversely proportional to the activity of the FAH enzyme.
The method involves the extraction of succinylacetone from a dried blood spot punch, followed by a derivatization step to improve its chromatographic and mass spectrometric properties. Succinylacetone is a reactive ketone and is often derivatized with reagents such as hydrazine or dansylhydrazine to form a more stable molecule for analysis. The derivatized succinylacetone is then quantified by LC-MS/MS using multiple reaction monitoring (MRM). Succinylacetone-¹³C₅ is added to the sample at the beginning of the extraction process and is used as an internal standard to ensure accurate and precise quantification.
Signaling Pathway
The following diagram illustrates the terminal portion of the tyrosine catabolism pathway and the position of the FAH enzyme.
Experimental Workflow
The overall experimental workflow for the quantification of succinylacetone from dried blood spots is depicted below.
Materials and Reagents
-
Succinylacetone (SA) analytical standard
-
Succinylacetone-¹³C₅ internal standard (IS)
-
Hydrazine monohydrate or Dansylhydrazine
-
Formic acid
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Whole blood for preparation of calibrators and quality controls
-
Filter paper for DBS preparation (e.g., Whatman 903)
Equipment
-
LC-MS/MS system (e.g., Triple Quadrupole Mass Spectrometer)
-
DBS puncher (e.g., 3.2 mm)
-
96-well microtiter plates
-
Plate shaker/incubator
-
Nitrogen evaporator
-
Centrifuge
Protocols
Preparation of Calibrators and Quality Controls
-
Prepare stock solutions of succinylacetone and Succinylacetone-¹³C₅ in a suitable solvent (e.g., water or methanol).
-
Prepare a series of working standard solutions of succinylacetone by serial dilution of the stock solution.
-
Spike fresh, pooled human whole blood with the succinylacetone working standards to create a set of calibrators at different concentrations.
-
Prepare low, medium, and high concentration quality control (QC) samples in the same manner as the calibrators.
-
Spot a fixed volume (e.g., 50 µL) of each calibrator and QC onto filter paper and allow to dry completely at room temperature for at least 3 hours.
-
Store the dried blood spot calibrators and QCs in sealed bags with desiccant at -20°C.
Sample Preparation
-
Punch a 3.2 mm disc from the center of the dried blood spot sample, calibrator, or QC into a 96-well microtiter plate.
-
Prepare an extraction/derivatization solution containing the Succinylacetone-¹³C₅ internal standard and hydrazine in an acetonitrile/water mixture with formic acid. A typical concentration for the internal standard is 5 µmol/L and for hydrazine is 15 mmol/L.[1]
-
Add 100 µL of the extraction/derivatization solution to each well containing a DBS punch.[1]
-
Seal the plate and incubate at 45°C for 45 minutes with shaking at 700 rpm.[1]
-
After incubation, transfer the supernatant to a new 96-well plate.
-
Evaporate the solvent to dryness under a stream of nitrogen at approximately 65°C.[1]
-
Reconstitute the dried residue in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of mobile phase A).
LC-MS/MS Analysis
The following are example LC-MS/MS parameters and may need to be optimized for the specific instrumentation used.
| Parameter | Example Value |
| LC System | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | |
| Succinylacetone (derivatized) | m/z 155.1 → 109.1[1] |
| Succinylacetone-¹³C₅ (derivatized IS) | m/z 160.1 → 114.1[1] |
Data and Performance Characteristics
The following tables summarize the quantitative performance data that can be expected from this assay.
Table 1: Calibration Curve and Limits of Detection
| Parameter | Typical Value |
| Calibration Curve Range | 0.1 - 100 µmol/L |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.2 µmol/L[2] |
| Limit of Quantification (LOQ) | 0.5 µmol/L |
Table 2: Precision and Accuracy
| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | < 10% | < 15% | 85 - 115% |
| Medium | < 10% | < 15% | 85 - 115% |
| High | < 10% | < 15% | 85 - 115% |
Data presented are representative and may vary between laboratories and instrument platforms.
Table 3: Expected Succinylacetone Concentrations in DBS
| Population | Succinylacetone Concentration (µmol/L) |
| Healthy Newborns | < 2.0 |
| HT1 Patients (untreated) | 5 - 150 |
| HT1 Patients (on treatment) | < 1.0 |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape | Incompatible reconstitution solvent, column degradation | Reconstitute in mobile phase A, check column performance and replace if necessary. |
| Low Signal Intensity | Inefficient extraction or derivatization, instrument sensitivity | Optimize extraction and derivatization conditions, tune and calibrate the mass spectrometer. |
| High Background Noise | Contaminated reagents or solvents, matrix effects | Use high-purity reagents and solvents, optimize sample clean-up, check for and mitigate matrix effects. |
| Inconsistent Results | Inaccurate pipetting, inconsistent drying of DBS | Calibrate pipettes, ensure DBS are completely and consistently dried before storage and analysis. |
| Internal Standard Variation | Inconsistent addition of IS, degradation of IS | Ensure accurate and consistent addition of IS to all samples, check the stability of the IS stock solution. |
Conclusion
The quantification of succinylacetone in dried blood spots by LC-MS/MS using a stable isotope-labeled internal standard such as Succinylacetone-¹³C₅ is a robust, sensitive, and specific method for the indirect assessment of fumarylacetoacetate hydrolase activity. This assay is an essential tool for the newborn screening of Hereditary Tyrosinemia Type I and for monitoring the therapeutic efficacy of treatments. The detailed protocol and performance characteristics provided in this application note serve as a comprehensive guide for researchers and clinicians in the field of inborn errors of metabolism and drug development.
References
Troubleshooting & Optimization
Troubleshooting matrix effects in succinylacetone analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the analysis of succinylacetone, with a focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact succinylacetone analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting compounds from the sample matrix.[1][2] In succinylacetone analysis, particularly in complex biological samples like dried blood spots (DBS) or plasma, endogenous and exogenous substances can interfere with the ionization process in the mass spectrometer.[3][4] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the quantification.[5][6][7]
Q2: What are the common causes of matrix effects in my succinylacetone assay?
A2: Common causes of matrix effects include:
-
Endogenous compounds: Phospholipids, salts, proteins, and other metabolites present in the biological sample.[2][4][8]
-
Exogenous compounds: Contaminants from sample collection tubes, solvents, or plasticizers.[6]
-
Sample preparation: Inadequate removal of interfering substances during extraction.[8][9]
-
Chromatographic conditions: Co-elution of matrix components with succinylacetone.[3][5]
Q3: How can I detect the presence of matrix effects in my analysis?
A3: Two common methods for detecting matrix effects are:
-
Post-extraction spike method: The response of an analyte spiked into a blank matrix extract is compared to the response of the same analyte in a neat solvent. A significant difference in signal intensity indicates the presence of matrix effects.[5][10]
-
Post-column infusion: A constant flow of a standard solution of the analyte is infused into the mass spectrometer while a blank matrix extract is injected into the LC system. Any deviation from the stable baseline signal during the chromatographic run indicates regions of ion suppression or enhancement.[5][11]
Q4: What is the role of an internal standard in mitigating matrix effects?
A4: An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added to all samples, calibrators, and quality controls at a known concentration.[12] A stable isotope-labeled (SIL) internal standard for succinylacetone is the most effective choice because it co-elutes with the analyte and experiences similar matrix effects.[5][12][13] By calculating the ratio of the analyte signal to the IS signal, the variability caused by matrix effects can be compensated for, leading to more accurate and precise quantification.[12]
Q5: Why is derivatization often necessary for succinylacetone analysis?
A5: Succinylacetone has poor ionization efficiency in its native form.[14] Derivatization is a chemical modification process used to improve its analytical properties. For succinylacetone, derivatization with reagents like hydrazine or dansylhydrazine enhances its ionization efficiency and chromatographic retention, leading to improved sensitivity and reduced susceptibility to matrix interferences.[14][15][16]
Troubleshooting Guide
This guide provides solutions to common problems encountered during succinylacetone analysis.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing | Matrix components interfering with chromatography.[3] | Optimize the chromatographic method (e.g., gradient, column chemistry) to improve separation of succinylacetone from interfering peaks.[11] Ensure proper sample cleanup to remove matrix components.[8] |
| Low Signal Intensity / Ion Suppression | Co-eluting matrix components suppressing the ionization of succinylacetone. | 1. Improve Sample Preparation: Employ more rigorous extraction techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering substances.[8] 2. Optimize Chromatography: Modify the LC gradient to separate succinylacetone from the suppression zone.[11] 3. Use a Stable Isotope-Labeled Internal Standard: This will help compensate for the signal loss.[5][12] 4. Dilute the Sample: This can reduce the concentration of interfering matrix components, but may compromise sensitivity.[11] |
| High Signal Intensity / Ion Enhancement | Co-eluting matrix components enhancing the ionization of succinylacetone.[5] | 1. Enhance Sample Cleanup: Utilize a more effective sample preparation method to eliminate the enhancing compounds.[8] 2. Chromatographic Separation: Adjust the LC method to resolve succinylacetone from the enhancing components.[11] |
| Inconsistent Results / Poor Reproducibility | Variable matrix effects between different samples.[17] | 1. Implement a Robust Sample Preparation Protocol: Ensure consistent and thorough removal of matrix components for all samples.[8] 2. Utilize a Stable Isotope-Labeled Internal Standard: This is crucial for correcting sample-to-sample variations in matrix effects.[12][13] |
| No Peak Detected | Severe ion suppression or an issue with the instrument.[18] | 1. Check for Instrument Issues: Verify system functionality, including checking for leaks and ensuring the detector is operational.[18][19] 2. Analyze a Standard in Neat Solvent: This will confirm if the issue is with the instrument or the sample matrix. 3. Re-evaluate Sample Preparation: The extraction procedure may be inadequate, leading to complete signal suppression.[8] |
Experimental Protocols
Protocol 1: Sample Preparation from Dried Blood Spots (DBS) using Protein Precipitation and Derivatization
This protocol describes a common method for extracting and derivatizing succinylacetone from DBS samples.[15][20]
-
Punching: Punch a 3.2 mm or 3/16-inch disk from the dried blood spot into a well of a microtiter plate.[15][20]
-
Extraction & Internal Standard Addition: Add 300 µL of a methanol solution containing the stable isotope-labeled succinylacetone internal standard to each well.[20]
-
Incubation: Gently agitate the plate for 30 minutes to allow for extraction.
-
Derivatization:
-
Transfer the methanol extract to a new plate.
-
To the residual filter paper, add 100 µL of a 15 mmol/L hydrazine solution.[20]
-
Incubate to allow for the derivatization reaction to occur.
-
-
Combine and Evaporate: Combine the derivatized succinylacetone extract with the initial methanol extract containing amino acids and acylcarnitines if performing a multiplexed assay.[20] Dry the combined extract under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in the mobile phase for injection into the LC-MS/MS system.
Protocol 2: Assessment of Matrix Effects using the Post-Extraction Spike Method
This protocol allows for the quantitative assessment of matrix effects.[5]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a standard solution of succinylacetone in the mobile phase at a known concentration.
-
Set B (Pre-Spiked Sample): Spike a blank matrix (e.g., blood from a healthy donor) with the succinylacetone standard before the extraction process.
-
Set C (Post-Spiked Sample): Extract a blank matrix sample. Spike the final, clean extract with the succinylacetone standard at the same concentration as Set A.
-
-
Analysis: Analyze all three sets of samples by LC-MS/MS.
-
Calculation:
-
Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.[5]
-
Recovery (%) = (Peak Area in Set B / Peak Area in Set C) * 100
-
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects.
Caption: How matrix components can suppress the analyte signal.
References
- 1. researchgate.net [researchgate.net]
- 2. longdom.org [longdom.org]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. US8278116B2 - Detecting succinylacetone - Google Patents [patents.google.com]
- 13. Inter‐laboratory analytical improvement of succinylacetone and nitisinone quantification from dried blood spot samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Improved MS/MS analysis of succinylacetone extracted from dried blood spots when combined with amino acids and acylcarnitine butyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The use of hydrazine-based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. gentechscientific.com [gentechscientific.com]
- 19. cgspace.cgiar.org [cgspace.cgiar.org]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Succinylacetone-13C5 from Dried Blood Spots
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analysis of succinylacetone (SUAC) from dried blood spots (DBS), with a focus on improving the recovery of its stable isotope-labeled internal standard, succinylacetone-13C5.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and analysis of succinylacetone from DBS.
| Issue | Potential Cause | Recommended Solution |
| Low Recovery of this compound and Analyte | Incomplete extraction from the DBS matrix. | - Ensure the extraction solvent thoroughly penetrates the DBS punch. Increase extraction time or use a shaker/vortexer. - Consider a two-step extraction method. First, extract amino acids and acylcarnitines with methanol, then extract SUAC from the residual DBS with a hydrazine-containing solution.[1][2] - Optimize the concentration of hydrazine in the extraction solvent, as it significantly impacts extraction efficiency.[3] |
| Inefficient derivatization. | - Ensure the derivatization reagent (e.g., hydrazine, dansylhydrazine) is fresh and properly prepared. - Optimize the reaction time and temperature for derivatization. | |
| Degradation of succinylacetone. | - Store DBS cards in a dry environment with desiccant, as high humidity can lead to significant loss of SUAC.[4] - Avoid exposing DBS cards to high temperatures. Storage at room temperature is acceptable for short periods (up to 7 days), but for longer-term storage, refrigeration (2-8°C) or freezing (-20°C) is recommended.[5][6] | |
| High Variability in Results | Inconsistent sample collection and spotting. | - Ensure blood spots are completely saturated through the filter paper and are of a uniform size.[6] - Avoid "layered" blood spots from multiple applications.[6] |
| Inconsistent punching of DBS. | - Use a sharp, clean punch to obtain discs from the center of the blood spot. | |
| Matrix effects from the DBS. | - Use a stable isotope-labeled internal standard like this compound to compensate for matrix effects. - Perform a matrix effect evaluation during method validation. | |
| Interference from Other Compounds | Co-elution of underivatized acylcarnitines. | - If using a two-step extraction method where amino acids and acylcarnitines are first extracted with methanol, perform additional methanol wash steps on the remaining DBS punch before SUAC derivatization to remove residual acylcarnitines.[7][8] |
| Contamination from the collection or processing materials. | - Use high-purity solvents and reagents. - Ensure all labware is thoroughly cleaned. | |
| Low Signal of this compound Internal Standard | Incorrect concentration of the internal standard working solution. | - Verify the preparation and dilution of the this compound stock solution. |
| Degradation of the internal standard. | - Check the storage conditions and expiration date of the this compound standard. | |
| Suppression of ionization in the mass spectrometer. | - Optimize the mass spectrometry source parameters. - Investigate for co-eluting compounds that may be causing ion suppression. |
Frequently Asked Questions (FAQs)
1. What is the best method for extracting succinylacetone from DBS?
There are two primary approaches for succinylacetone extraction from DBS:
-
Single-Step Extraction: This method involves a single extraction with a solvent mixture that simultaneously extracts amino acids, acylcarnitines, and succinylacetone. A common solvent is an acetonitrile-water-formic acid mixture containing hydrazine.[3] This approach is simpler and faster.
-
Two-Step Extraction: This method first uses methanol to extract amino acids and acylcarnitines. The remaining DBS punch is then used for a second extraction with a hydrazine-containing solution to specifically recover succinylacetone.[1][2] This can help reduce interference from other compounds.[7]
The choice of method depends on the specific requirements of the assay, such as the need for simultaneous analysis of other metabolites and the potential for interference.
2. Why is derivatization of succinylacetone necessary?
Succinylacetone has poor ionization efficiency in its native form, making it difficult to detect with high sensitivity by mass spectrometry. Derivatization with reagents like hydrazine or dansylhydrazine creates a derivative with improved ionization properties, leading to a stronger signal and better analytical sensitivity.[9]
3. How should I store my dried blood spot samples to ensure the stability of succinylacetone?
Succinylacetone in DBS is sensitive to humidity and temperature.[4] To ensure its stability:
-
Short-term storage: DBS cards can be stored at room temperature (around 20°C) in a dry environment, preferably with a desiccant, for up to 7 days.[6]
-
Long-term storage: For storage longer than a week, it is recommended to keep the DBS cards refrigerated (2-8°C) or frozen (-20°C) in sealed bags with desiccant.[5][6] Studies have shown that at -20°C, succinylacetone is stable for at least 2 months.[5] High humidity can cause a significant loss of succinylacetone, with one study reporting a 60% loss within 3 days at 37°C and high humidity.[4]
4. What are the critical quality control measures for reliable succinylacetone analysis?
-
Use of a Stable Isotope-Labeled Internal Standard: this compound is the recommended internal standard to correct for variations in extraction efficiency, matrix effects, and instrument response.
-
Calibration Curve: A calibration curve prepared in a matrix similar to the samples (e.g., whole blood spotted on filter paper) should be included in each analytical run.
-
Quality Control Samples: Include low, medium, and high concentration quality control (QC) samples in each batch to monitor the accuracy and precision of the assay.
5. Can I use the same extraction method for both succinylacetone and other metabolites like amino acids and acylcarnitines?
Yes, single-step extraction methods using a solvent mixture containing hydrazine are designed for the simultaneous extraction of succinylacetone, amino acids, and acylcarnitines.[3] However, if you are using a two-step method, you will need a separate extraction step for succinylacetone after the initial methanol extraction of amino acids and acylcarnitines.[1][2]
Quantitative Data Summary
The recovery of succinylacetone from DBS can vary depending on the extraction method. The following table summarizes reported recovery data from different studies. It is important to note that direct comparison is challenging due to variations in experimental protocols.
| Extraction Method | Derivatization Agent | Reported Recovery (%) | Reference |
| Acetonitrile-water-formic acid with hydrazine | Hydrazine | ~72% (mean) | [5] |
| Aqueous solution elution followed by butylation and oximation | Hydroxylamine | >96% | [2] |
| Methanolic solution with hydrazine and subsequent butylation | Hydrazine | 97.02% to 100.29% | [10] |
Experimental Protocols
Protocol 1: Two-Step Extraction and Hydrazine Derivatization
This protocol is adapted from a method that first extracts amino acids and acylcarnitines, followed by a separate extraction and derivatization of succinylacetone.[1][2]
-
Punching: Punch a 3/16-inch disc from the center of the dried blood spot into a 96-well filter plate.
-
Amino Acid and Acylcarnitine Extraction:
-
Add 300 µL of methanol containing stable isotope-labeled internal standards for amino acids and acylcarnitines to each well.
-
Incubate and elute the extract. This extract is used for amino acid and acylcarnitine analysis.
-
-
Succinylacetone Extraction and Derivatization:
-
To the remaining DBS punch in the filter plate, add 100 µL of a 15 mmol/L hydrazine solution containing this compound internal standard.
-
Incubate the plate to allow for extraction and derivatization.
-
-
Sample Combination and Analysis:
-
Combine the derivatized succinylacetone extract with the previously eluted and derivatized amino acid and acylcarnitine extract.
-
Analyze the combined sample by flow injection tandem mass spectrometry (MS/MS).
-
Protocol 2: Single-Step Extraction and Dansylhydrazine Derivatization
This protocol describes a single extraction step followed by derivatization with dansylhydrazine for enhanced sensitivity.
-
Punching: Punch a 3/16-inch disc from the DBS into a microcentrifuge tube.
-
Extraction:
-
Add an appropriate volume of extraction solution (e.g., an aqueous solution) containing the this compound internal standard.
-
Vortex and incubate to elute the succinylacetone.
-
-
Derivatization:
-
Add dansylhydrazine solution to the extract.
-
Incubate at an elevated temperature to facilitate the derivatization reaction.
-
-
Sample Preparation for LC-MS/MS:
-
Perform a liquid-liquid or solid-phase extraction to clean up the sample and concentrate the derivatized succinylacetone.
-
Evaporate the solvent and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
-
-
Analysis: Analyze the sample using a UPLC-MS/MS system.[11]
Experimental Workflow Diagram
Caption: Experimental workflow for the extraction and analysis of succinylacetone from dried blood spots.
References
- 1. Combined newborn screening for succinylacetone, amino acids, and acylcarnitines in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mayocliniclabs.com [mayocliniclabs.com]
- 4. THE STABILITY OF MARKERS IN DRIED-BLOOD SPOTS FOR RECOMMENDED NEWBORN SCREENING DISORDERS IN THE UNITED STATES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Flow Injection Analysis Method for the Second-Tier Estimation of Succinylacetone in Dried Blood Spot of Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. altasciences.com [altasciences.com]
- 7. Improved MS/MS analysis of succinylacetone extracted from dried blood spots when combined with amino acids and acylcarnitine butyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ddtjournal.com [ddtjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. Improved method to determine succinylacetone in dried blood spots for diagnosis of tyrosinemia type 1 using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Succinylacetone by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing ion suppression during the LC-MS/MS analysis of succinylacetone.
Troubleshooting Ion Suppression
Problem: My succinylacetone signal is low and inconsistent, and I suspect ion suppression.
This is a common issue in LC-MS/MS analysis, particularly when dealing with complex biological matrices such as plasma, serum, or dried blood spots (DBS). Ion suppression occurs when co-eluting matrix components interfere with the ionization of the target analyte, in this case, succinylacetone, leading to a reduced and unreliable signal.
Here is a step-by-step guide to troubleshoot and mitigate ion suppression:
Step 1: Identify the Presence and Region of Ion Suppression
Before you can address ion suppression, you need to confirm its presence and identify the chromatographic region where it occurs. A post-column infusion experiment is a widely used technique for this purpose.
-
Experimental Protocol: Post-Column Infusion
-
Prepare a standard solution of succinylacetone.
-
Set up your LC-MS/MS system as you normally would for your analysis.
-
Using a syringe pump and a T-connector, continuously infuse the succinylacetone standard solution into the mobile phase stream between the analytical column and the mass spectrometer's ion source.
-
Inject a blank matrix sample (e.g., a plasma or DBS extract from a healthy individual with no detectable succinylacetone) onto the LC column.
-
Monitor the succinylacetone signal. A stable baseline signal will be observed from the infused standard. Any dips or decreases in this baseline indicate regions of ion suppression caused by eluting matrix components.
-
Step 2: Enhance Sample Preparation to Remove Interferences
Inadequate sample cleanup is a primary cause of ion suppression. The goal is to remove matrix components, such as phospholipids and proteins, that are known to cause ion suppression, before injecting the sample into the LC-MS/MS system.[1]
Here is a comparison of common sample preparation techniques:
| Sample Preparation Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Proteins are precipitated from the sample by adding an organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid). The supernatant is then analyzed.[1] | Simple, fast, and inexpensive. | Does not effectively remove other matrix components like phospholipids, leading to a higher risk of ion suppression.[1][2] |
| Liquid-Liquid Extraction (LLE) | The analyte is partitioned between two immiscible liquid phases. The analyte is extracted into the organic phase, leaving interfering substances in the aqueous phase (or vice versa). | Can provide a cleaner sample than PPT. | Can be labor-intensive and may have lower analyte recovery. Phospholipids may still co-extract with the analyte.[1] |
| Solid-Phase Extraction (SPE) | The sample is passed through a solid sorbent that retains the analyte. Interfering components are washed away, and the analyte is then eluted with a different solvent. | Provides a much cleaner sample extract compared to PPT and LLE, significantly reducing matrix effects.[2][3] | More time-consuming and expensive than PPT. Method development can be more complex. |
Recommended Protocol: Solid-Phase Extraction (SPE) for Succinylacetone
While specific SPE protocols need to be optimized for your particular application, a general workflow for plasma samples is as follows:
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.
-
Loading: Load the pre-treated plasma sample onto the cartridge.
-
Washing: Wash the cartridge with a weak organic solvent to remove unbound interferences.
-
Elution: Elute the succinylacetone with an appropriate solvent mixture.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
Step 3: Optimize Chromatographic Separation
If ion suppression persists after improving sample preparation, the next step is to optimize the chromatographic conditions to separate succinylacetone from the interfering matrix components.
-
Switch to UPLC/UHPLC: Ultra-high-performance liquid chromatography (UPLC) or ultra-high-pressure liquid chromatography (UHPLC) systems use columns with smaller particle sizes, which provide significantly better resolution and peak separation compared to traditional HPLC. This can help to chromatographically resolve succinylacetone from co-eluting interferences.
-
Modify the Mobile Phase Gradient: Adjusting the gradient profile can alter the elution times of both succinylacetone and interfering compounds. A shallower gradient can improve the separation of closely eluting peaks.
-
Change the Stationary Phase: If a standard C18 column is being used, consider switching to a column with a different chemistry, such as a phenyl-hexyl or a polar-embedded phase, to achieve a different selectivity.
Step 4: Consider Derivatization
Derivatization is a chemical modification of the analyte to improve its chromatographic or detection characteristics. For succinylacetone, derivatization can enhance its ionization efficiency and shift its retention time to a cleaner region of the chromatogram, thereby reducing ion suppression.
Common derivatization strategies for succinylacetone include:
-
Oximation followed by butylation: This method has been successfully used for the analysis of succinylacetone in urine.[4]
-
Dansylhydrazine derivatization: This approach has been applied to the analysis of succinylacetone in dried blood spots.[5]
-
Girard T derivatization: This has been used for flow injection analysis of succinylacetone.[6]
Step 5: Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS)
While the goal is to reduce ion suppression, its complete elimination is often not possible. The use of a stable isotope-labeled internal standard (e.g., 13C4-succinylacetone or d5-succinylacetone) is crucial to compensate for any remaining matrix effects. A SIL-IS has nearly identical chemical and physical properties to the analyte and will be affected by ion suppression to the same extent. Therefore, the ratio of the analyte signal to the internal standard signal will remain constant, allowing for accurate and precise quantification.[7]
Frequently Asked Questions (FAQs)
Q1: What are the main causes of ion suppression for succinylacetone?
A1: The primary causes of ion suppression in the analysis of succinylacetone from biological samples are co-eluting endogenous matrix components, particularly phospholipids from plasma and red blood cells. Other potential sources include salts, proteins, and formulation excipients in drug products.[1][2]
Q2: How can I quantitatively measure the extent of ion suppression?
A2: The matrix factor (MF) is a quantitative measure of ion suppression or enhancement. It is calculated by comparing the peak area of the analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.
-
MF = (Peak Area in Matrix) / (Peak Area in Neat Solution)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
Q3: Is protein precipitation sufficient for sample cleanup when analyzing succinylacetone?
A3: While protein precipitation is a quick and easy method, it is often insufficient for removing all sources of ion suppression, especially phospholipids.[1][2] For sensitive and robust assays, more comprehensive sample preparation techniques like solid-phase extraction (SPE) are recommended.[2][3]
Q4: Will derivatization completely eliminate ion suppression?
A4: Derivatization can significantly reduce ion suppression by improving the analyte's ionization efficiency and shifting its retention time away from interfering matrix components.[5][8] However, it may not completely eliminate it. The effectiveness of derivatization in reducing ion suppression should be evaluated during method development.
Q5: My lab only has an HPLC system. Can I still achieve good results for succinylacetone?
A5: Yes, it is possible to achieve good results with an HPLC system. However, more attention needs to be paid to optimizing the sample preparation and chromatographic separation to minimize ion suppression. A longer chromatographic run time with a shallower gradient may be necessary to achieve adequate separation. If ion suppression remains a significant issue, upgrading to a UPLC/UHPLC system should be considered for improved resolution and sensitivity.
Visualizing the Workflow and Logic
Caption: A flowchart for troubleshooting ion suppression in succinylacetone LC-MS/MS analysis.
Caption: Comparison of sample preparation techniques for reducing ion suppression.
References
- 1. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tandem mass spectrometric assay of succinylacetone in urine for the diagnosis of hepatorenal tyrosinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of succinylacetone, as a Girard T derivative, in urine and dried bloodspots by flow injection electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inter‐laboratory analytical improvement of succinylacetone and nitisinone quantification from dried blood spot samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Hydrazine Derivatization for Succinylacetone Analysis
Welcome to the technical support center for the analysis of succinylacetone (SUAC) using hydrazine derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the analysis of succinylacetone?
A1: Succinylacetone (4,6-dioxoheptanoic acid) has a chemical structure that results in poor ionization efficiency, particularly in the positive ion mode used in mass spectrometry. Derivatization is employed to modify the succinylacetone molecule, enhancing its ionization and improving its chromatographic behavior for more sensitive and reliable detection.[1]
Q2: What are the common derivatizing agents used for succinylacetone analysis?
A2: Several reagents can be used to derivatize succinylacetone. The most common include:
-
Hydrazine and its derivatives (e.g., acyl-hydrazines, aryl-hydrazines): These react with succinylacetone to form a stable pyrazone ring structure, 3-(5-methyl-1H-pyrazol-3-yl)propionic acid (MPP).[2][3]
-
Dansylhydrazine: This reagent reacts with one of the ketone groups on succinylacetone.[1][4][5]
-
Hydroxylamine: This forms an isoxazole propionate derivative.[1][6]
Q3: What are the advantages of using hydrazine for derivatization?
A3: Hydrazine reacts with succinylacetone to form a stable pyrazone ring. This derivative, 3-(5-methyl-1H-pyrazol-3-yl)propionic acid (MPP), is more stable than the Schiff bases that can form between succinylacetone and amino acid residues.[3] This stability allows for more robust and reproducible quantification.
Q4: Can I analyze other metabolites simultaneously with derivatized succinylacetone?
A4: Yes, it is possible to analyze derivatized succinylacetone along with other analytes like amino acids and acylcarnitines in a single injection using tandem mass spectrometry.[2][7][8] This multiplexing capability can significantly improve throughput in screening laboratories.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Signal Intensity / Poor Sensitivity | 1. Incomplete derivatization reaction. 2. Degradation of succinylacetone or its derivative. 3. Ion suppression from matrix components or excess derivatizing reagent. | 1. Optimize reaction conditions: ensure appropriate pH (weakly acidic), temperature, and incubation time.[9] 2. Ensure proper sample handling and storage. Succinylacetone can be sensitive to storage conditions.[10] Prepare fresh standards and reagents. 3. Incorporate a sample clean-up step after derivatization to remove excess reagent. Evaporation under a stream of nitrogen is a common method.[11] Consider solid-phase extraction for cleaner samples. |
| High Background Noise | 1. Presence of interfering substances in the sample matrix. 2. Contamination from reagents or labware. | 1. For dried blood spot analysis, perform additional wash steps (e.g., with methanol) prior to derivatization to remove interfering substances like underivatized acylcarnitines.[7] 2. Use high-purity solvents and reagents. Ensure all labware is thoroughly cleaned. |
| Poor Peak Shape (e.g., tailing, splitting) | 1. Suboptimal chromatographic conditions. 2. Issues with the derivatized product. | 1. Optimize the mobile phase composition, gradient, and column chemistry. 2. The mono-dansylhydrazone derivative of succinylacetone has been reported to exhibit poor chromatographic behavior.[1] Consider esterification after derivatization or using an alternative derivatizing agent like hydrazine. |
| Inconsistent or Non-Reproducible Results | 1. Variability in derivatization efficiency. 2. Instability of the derivatized product over time. 3. Inconsistent sample preparation. | 1. Tightly control all derivatization parameters (reagent concentration, temperature, time, pH). Use a stable isotope-labeled internal standard for succinylacetone to normalize for variability.[2][4] 2. Analyze samples as soon as possible after derivatization. Check the stability of your specific derivative under your storage conditions. 3. Ensure precise and consistent pipetting and sample handling throughout the entire workflow. |
Quantitative Data Summary
The following tables summarize key quantitative parameters from various published methods for succinylacetone analysis.
Table 1: Linearity and Detection Limits
| Derivatizing Agent | Analytical Method | Sample Type | Linearity Range | Limit of Detection (LOD) | Reference |
| Dansylhydrazine | LC-MS/MS | Dried Blood Spots | Up to 100 µmol/L | 0.2 µmol/L | [1][4][5] |
| Dansylhydrazine | LC-MS/MS | Urine | Up to 30 µmol/L | 0.005 µmol/L | [4][5] |
| Hydroxylamine (followed by butylation) | LC-MS/MS | Urine | 0.0633 - 63.3 µmol/L | Not specified | [6] |
Table 2: Succinylacetone Concentrations in Clinical Samples
| Patient Group | Sample Type | Derivatization Method | Concentration Range | Reference |
| Healthy Infants (controls) | Dried Blood Spots | Hydrazine | Mean: 1.25 µmol/L | [8] |
| Tyrosinemia Type 1 Patients | Dried Blood Spots | Hydrazine | 13 - 81 µmol/L | [8] |
| Healthy Infants (controls) | Dried Blood Spots | Dansylhydrazine | Cutoff: 0.63 µmol/L | [1] |
| Tyrosinemia Type 1 Patients | Dried Blood Spots | Dansylhydrazine | 6.4 - 30.8 µmol/L | [1] |
Experimental Protocols & Workflows
Protocol 1: Hydrazine Derivatization of Succinylacetone from Dried Blood Spots (DBS) for LC-MS/MS
This protocol is adapted from methods that simultaneously analyze amino acids, acylcarnitines, and succinylacetone.[8]
1. Sample Preparation: a. Punch a 3/16-inch disc from the dried blood spot into a well of a 96-well filter plate. b. Add 300 µL of methanol containing stable isotope-labeled internal standards for amino acids and acylcarnitines. c. Agitate the plate for a specified time to extract the amino acids and acylcarnitines. d. Transfer the methanol extract to a separate 96-well plate for further processing (e.g., butylation).
2. Succinylacetone Extraction and Derivatization: a. To the residual DBS punch in the filter plate, add 100 µL of a 15 mmol/L hydrazine solution containing a stable isotope-labeled internal standard for succinylacetone (e.g., ¹³C₅-SUAC). b. Incubate the plate to allow for the derivatization reaction to proceed. c. After incubation, combine the derivatized succinylacetone eluate with the previously processed amino acid and acylcarnitine fraction.
3. Analysis: a. Evaporate the combined sample to dryness under a stream of nitrogen. b. Reconstitute the sample in an appropriate mobile phase. c. Inject the sample into the LC-MS/MS system for analysis.
Visualizing the Workflow
Caption: Workflow for combined analysis of metabolites from DBS.
Protocol 2: General Steps for Removing Excess Hydrazine
Excess hydrazine can interfere with LC-MS/MS analysis. This general protocol outlines steps for its removal.[11]
1. Initial Derivatization: a. Perform the derivatization reaction in your sample matrix (e.g., plasma, urine) by adding an excess of hydrazine solution. b. Incubate the mixture to ensure the reaction goes to completion.
2. Protein Precipitation (if applicable): a. Add a solvent like acetonitrile or methanol to precipitate proteins. b. Centrifuge the sample to pellet the precipitated proteins. c. Transfer the supernatant containing the derivatized analyte to a new tube.
3. Evaporation: a. Evaporate the supernatant to dryness under a gentle stream of nitrogen. Mild heating (e.g., 40-50°C) can be applied to expedite this process. b. To ensure complete removal of residual hydrazine, re-dissolve the dried residue in methanol and repeat the evaporation step.
4. Reconstitution: a. Re-dissolve the final dried residue in the mobile phase used for your LC-MS/MS analysis. b. The sample is now ready for injection.
Visualizing the Logic of Derivatization and Analysis
Caption: The logic of using hydrazine derivatization for SUAC analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. US8278116B2 - Detecting succinylacetone - Google Patents [patents.google.com]
- 3. WO2008137868A1 - Detecting succinylacetone - Google Patents [patents.google.com]
- 4. Determination of succinylacetone in dried blood spots and liquid urine as a dansylhydrazone by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tandem mass spectrometric assay of succinylacetone in urine for the diagnosis of hepatorenal tyrosinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improved MS/MS analysis of succinylacetone extracted from dried blood spots when combined with amino acids and acylcarnitine butyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combined newborn screening for succinylacetone, amino acids, and acylcarnitines in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous quantification of succinylacetone and nitisinone for therapeutic drug monitoring in the treatment of Tyrosinemia type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sample prep: hydrazine derivatization for LC-MS/MS analysis - Chromatography Forum [chromforum.org]
Technical Support Center: Succinylacetone Newborn Screening Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with succinylacetone (SA) newborn screening assays.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of succinylacetone from dried blood spots (DBS).
Issue: Elevated Succinylacetone Signal in Control Samples
-
Question: We are observing a higher than expected succinylacetone (SA) signal in our negative control samples. What could be the cause?
-
Answer: This can be due to several factors:
-
Contamination of Reagents: Ensure all reagents, especially the methanol and hydrazine solution (for derivatized methods), are fresh and free from contamination.
-
Carryover on the Mass Spectrometer: If a high-concentration sample was run previously, carryover can occur. Run several blank injections to wash the system.
-
Interference from Acylcarnitines: In combined analysis methods for amino acids, acylcarnitines, and SA, underivatized acylcarnitines can interfere with the SA signal.[1] An additional wash step of the DBS punch with methanol after the initial extraction of amino acids and acylcarnitines can mitigate this.[1]
-
Issue: Low or No Succinylacetone Signal in Positive Controls or Patient Samples
-
Question: We are not detecting succinylacetone (SA) in a known positive control or a suspected Tyrosinemia Type I (TT1) patient sample. What should we check?
-
Answer: Possible causes for a low or absent SA signal include:
-
Improper Sample Preparation: Ensure that the derivatization step with hydrazine (for derivatized methods) has been carried out correctly and for the specified time and temperature. Incomplete derivatization will lead to a low signal.
-
Degradation of Succinylacetone: SA in dried blood spots is sensitive to storage conditions. Prolonged exposure to high temperature and humidity can lead to degradation.[2]
-
Extraction Inefficiency: Verify that the extraction solvent and protocol are appropriate for SA. While methanol is used for amino acids and acylcarnitines, SA extraction often requires a different solvent system or a subsequent extraction step.[3]
-
Issue: Poor Peak Shape or High Background Noise
-
Question: The succinylacetone peak in our chromatogram is broad, tailing, or has a high background. How can we improve this?
-
Answer: Poor peak shape or high background noise can be addressed by:
-
Optimizing Mass Spectrometry Parameters: Ensure that the MS/MS parameters, including collision energy and gas pressures, are optimized for the specific SA derivative being analyzed.
-
Checking for Contamination: Contamination in the LC-MS system can lead to high background noise. Clean the ion source and run system suitability tests.
-
Sample Matrix Effects: The blood spot matrix can sometimes cause ion suppression or enhancement. Ensure that the sample cleanup and extraction procedures are robust. The use of a stable isotope-labeled internal standard for SA is crucial to correct for matrix effects.[4][5]
-
Frequently Asked Questions (FAQs)
General Questions
-
What is the most common cause of a false positive in succinylacetone (SA) newborn screening?
-
While SA is a highly specific marker for Tyrosinemia Type I (TT1), false positives are possible, though rare.[6] The most common reason for a screen to be flagged for tyrosinemia is elevated tyrosine levels due to "transient tyrosinemia of the newborn," a benign condition. However, in these cases, SA levels will be normal.[7] True false positives for SA itself are very uncommon.
-
-
Can diet or medication interfere with succinylacetone (SA) measurement?
-
There is limited evidence to suggest that common dietary components or medications directly interfere with the analytical measurement of SA by tandem mass spectrometry. The high specificity of the MS/MS method minimizes the risk of such interferences. However, parenteral nutrition can affect the levels of various metabolites, including amino acids, and it is recommended to collect blood spots before initiating parenteral nutrition if possible.[8][9]
-
-
How stable is succinylacetone (SA) in dried blood spots (DBS)?
-
The stability of SA in DBS is dependent on storage conditions. It is recommended to store DBS in a dry environment with desiccant. The following table summarizes the stability of SA under different conditions.
-
| Storage Condition | Duration | Analyte Stability |
| Room Temperature | 7 days | Stable |
| Refrigerated (2-8 °C) | 14 days | Stable |
| Frozen (-20 °C) | 90 days | Stable |
Data compiled from Mayo Clinic Laboratories.[10]
Analytical Questions
-
What are the key differences between derivatized and non-derivatized methods for succinylacetone (SA) analysis?
-
Derivatized methods involve a chemical reaction to modify the SA molecule, typically with hydrazine, to improve its ionization efficiency and sensitivity in the mass spectrometer.[3] This can lead to lower limits of detection.
-
Non-derivatized methods analyze the native SA molecule. These methods are often simpler and faster as they skip the derivatization step.
-
-
What is an isobaric interference and is it a concern for succinylacetone (SA) analysis?
-
An isobaric interference occurs when another compound has the same nominal mass as the analyte of interest, potentially leading to a false positive result. While theoretically possible, there are no commonly reported isobaric interferences for SA in newborn screening using current tandem mass spectrometry methods due to the high selectivity of the technique.
-
-
Can a false negative result for succinylacetone (SA) occur?
Experimental Protocols
Key Experiment: Analysis of Succinylacetone from Dried Blood Spots by Tandem Mass Spectrometry (MS/MS) - Derivatized Method
This protocol provides a general overview of a common derivatized method for SA analysis. Specific parameters may need to be optimized for individual laboratory setups.
-
Sample Punching: A 3 mm disc is punched from the dried blood spot into a 96-well microtiter plate.
-
Extraction of Amino Acids and Acylcarnitines:
-
Add 100 µL of a methanol solution containing stable isotope-labeled internal standards for amino acids and acylcarnitines to each well.
-
Seal the plate and incubate with shaking for 30 minutes.
-
Transfer the methanol extract to a new plate for amino acid and acylcarnitine analysis.
-
-
Washing Step (to remove interfering acylcarnitines):
-
To the original plate containing the DBS punches, add 100 µL of methanol.
-
Agitate for 10 minutes and discard the methanol.
-
Repeat this wash step two more times.[1]
-
-
Extraction and Derivatization of Succinylacetone:
-
To the washed DBS punches, add 100 µL of an acidic solution (e.g., 0.1 M HCl) containing a stable isotope-labeled internal standard for SA and hydrazine monohydrate (final concentration ~15 mM).
-
Seal the plate and incubate at 37°C for 60 minutes with shaking.
-
-
Sample Cleanup and Analysis:
-
After incubation, transfer the supernatant to a new plate.
-
The extract is then ready for analysis by flow injection analysis or liquid chromatography coupled with tandem mass spectrometry (FIA-MS/MS or LC-MS/MS).
-
Visualizations
Caption: Workflow for the analysis of succinylacetone from dried blood spots.
Caption: Decision tree for troubleshooting a low succinylacetone signal.
References
- 1. Improved MS/MS analysis of succinylacetone extracted from dried blood spots when combined with amino acids and acylcarnitine butyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of Flow Injection Analysis Method for the Second-Tier Estimation of Succinylacetone in Dried Blood Spot of Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combined newborn screening for succinylacetone, amino acids, and acylcarnitines in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inter‐laboratory analytical improvement of succinylacetone and nitisinone quantification from dried blood spot samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shimadzu.com [shimadzu.com]
- 6. Tyrosinemia Type I - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. False Measurement of Blood Amino Acids by LC-MS/MS in a Patient Dependent on Matrix Effect after Total Parenteral Nutrition Infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amino Acid Disorders by Tandem Mass Spectrometry (MSMS) | School of Medicine [med.unr.edu]
- 10. A False-Negative Newborn Screen for Tyrosinemia Type 1—Need for Re-Evaluation of Newborn Screening with Succinylacetone - PMC [pmc.ncbi.nlm.nih.gov]
Increasing sensitivity for low-level succinylacetone detection in urine
Technical Support Center: Succinylacetone (SA) Detection
This guide provides researchers, scientists, and drug development professionals with detailed information for increasing the sensitivity of low-level succinylacetone (SA) detection in urine. It includes troubleshooting advice, FAQs, comparative data, and a detailed experimental protocol.
Tyrosine Catabolism and Succinylacetone Formation
Succinylacetone is a pathognomonic marker for Tyrosinemia Type 1, an inherited metabolic disorder.[1] The disease is caused by a deficiency in the enzyme fumarylacetoacetate hydrolase (FAH).[2][3] This deficiency leads to the accumulation of fumarylacetoacetate, which is then converted to succinylacetone.[1][3] Because SA is not significantly produced in healthy individuals, its detection is a key diagnostic for the condition.[2][4]
References
Minimizing variability in Succinylacetone-13C5 internal standard addition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability when using Succinylacetone-13C5 as an internal standard in their bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of an internal standard (IS) in LC-MS/MS assays?
An internal standard is a compound of known concentration added to all samples, including calibrators, quality controls (QCs), and unknown study samples, during quantitative analysis.[1][2] Its main purpose is to compensate for variability that can arise during various stages of the analytical workflow.[1][3] By calculating the peak area ratio of the analyte to the internal standard, the precision and accuracy of the quantitative results are significantly improved.[2][4] This normalization corrects for fluctuations in sample preparation, extraction recovery, injection volume, and instrument response.[1][3]
Q2: Why is a stable isotope-labeled (SIL) internal standard like this compound the preferred choice?
Stable isotope-labeled internal standards are considered the gold standard in quantitative bioanalysis.[5] Because a SIL-IS like this compound is chemically identical to the analyte (Succinylacetone), it has nearly the same physicochemical properties.[3][6] This ensures that it behaves very similarly to the analyte during sample extraction, chromatography, and ionization in the mass spectrometer.[2][5] This close mimicking allows the SIL-IS to effectively track and correct for variations, including matrix effects, which can cause ion suppression or enhancement.[4][7]
Q3: What are the most common causes of internal standard variability?
Variability in the internal standard response can indicate problems with the bioanalytical method.[1] The root causes can be broadly grouped into three categories:
-
Sample Preparation Issues: This includes errors such as incorrect or inconsistent pipetting of the IS, incomplete mixing of the IS with the sample, and variable extraction recovery between samples.[1][5][8]
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can co-elute with the analyte and IS, interfering with the ionization process in the mass spectrometer source.[9][10] This can lead to ion suppression or enhancement, causing inconsistent IS response.[10]
-
Instrument-Related Issues: Problems with the LC-MS/MS system itself can contribute to variability. These include inconsistent injection volumes from the autosampler, fluctuations in the mass spectrometer's source conditions (like temperature or gas flow), and system contamination.[1][8]
Q4: When in the experimental workflow should the this compound internal standard be added?
The internal standard should be added as early as possible in the sample preparation process.[2][6] For complex procedures, such as those involving liquid-liquid extraction or solid-phase extraction, adding the IS to the biological sample before any extraction steps ensures that it can account for any analyte loss or variability throughout the entire preparation workflow.[4][5] For simpler methods like protein precipitation, the IS can be added along with the precipitation solvent.[4] Thoroughly mixing the sample after adding the IS is critical to ensure homogeneity.[5][8]
Q5: How should the concentration of the this compound internal standard be determined?
The concentration of the internal standard should be consistent across all samples and ideally fall within the linear dynamic range of the assay.[6] A common practice is to use a concentration that is similar to that of the target analyte in the samples.[2] If the analyte concentration varies widely, the IS concentration is often matched to be in the mid-range of the calibration curve.[10] It is crucial that the chosen concentration does not lead to detector saturation or cause significant ion suppression of the analyte.[10]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues related to internal standard variability.
Issue 1: High variability in IS response across samples within the same analytical run.
-
Question: My this compound peak area varies significantly from sample to sample in a single batch. What should I investigate?
-
Answer: High variability within a run points to inconsistencies in sample handling or matrix effects.[8]
-
Review Sample Preparation:
-
Pipetting: Verify the accuracy and precision of the pipette used to add the IS. Ensure there are no air bubbles.
-
Mixing: Confirm that each sample was vortexed or mixed thoroughly after the IS was added to ensure a homogenous mixture.[8] Incomplete mixing is a common source of variability.[8]
-
Evaporation: If samples are left open for extended periods, solvent evaporation could concentrate the sample and the IS. Ensure consistent handling times.
-
-
Investigate Matrix Effects:
-
Different patient or subject samples can have different matrix compositions, leading to varied ion suppression.
-
To check for this, re-inject a few of the affected samples. If the IS response is still variable, the issue is likely with the samples themselves (matrix effect). If the response is more consistent, the problem may have been instrumental during the initial run.
-
-
Check for Contamination: Carryover from a preceding sample with a very high analyte concentration can affect the IS in the subsequent injection. Run blank injections to check for carryover.[8]
-
Issue 2: A sudden drop, rise, or steady drift in the IS signal during an analytical run.
-
Question: The signal for my this compound was consistent for the first part of my run, but then it suddenly dropped (or started drifting downwards). What happened?
-
Answer: This pattern typically suggests an instrument-related problem.[5]
-
Check Autosampler/Injector: An air bubble in the syringe or sample loop can cause incomplete injections, leading to a drop in signal.[8] A partially clogged needle or tubing can also cause this issue.
-
Assess LC System:
-
Pump Performance: Inconsistent solvent delivery or a leak in the LC system can cause retention time shifts and changes in elution, affecting ionization efficiency.
-
Column Health: A failing or contaminated column can lead to deteriorating peak shape and signal intensity over a run.
-
-
Evaluate Mass Spectrometer Source:
-
Fluctuations in source conditions (e.g., temperature, gas flows) can impact signal stability.[8] Allow the instrument to fully stabilize before starting a run.
-
Contamination of the source orifice can build up during a run, leading to a gradual decline in signal (drift). The source may require cleaning.
-
-
Issue 3: Automated vs. Manual Addition of the Internal Standard.
-
Question: Is it better to add the this compound internal standard manually or use an automated liquid handler?
-
Answer: The choice depends on the number of samples, required throughput, and desired level of precision.
-
Manual Addition: This method is flexible but more susceptible to human error, which can be a significant source of variability.[1][11] It is suitable for smaller batches, but meticulous technique is required to ensure consistency.
-
Automated Addition: Automated liquid handlers generally offer higher precision and consistency, reducing the risk of human error, especially in large batches.[12][13] However, they require proper programming and regular maintenance to avoid systematic errors.[12] For high-throughput labs, automation is often preferred to minimize variability.[13]
-
Data Presentation
Table 1: Inter- and Intra-day Precision for Succinylacetone (SUAC) Analysis
This table summarizes precision data from a study developing a method for SUAC inclusion in newborn screening.[14] The data demonstrates typical performance expectations for a validated assay.
| Precision Type | SUAC Concentration (µmol/L) | Coefficient of Variation (%CV) |
| Intra-day | Low | 7.09% |
| Intra-day | Medium | 1.34% |
| Intra-day | High | 2.15% |
| Inter-day | Low | 4.49% |
| Inter-day | Medium | 3.50% |
| Inter-day | High | 3.88% |
Data adapted from a study on including succinylacetone in newborn screening programs.[14]
Experimental Protocols
Protocol: Assessment of Internal Standard Bench-Top Stability in Matrix
This protocol outlines a procedure to determine if the this compound internal standard is stable in the biological matrix under the conditions and duration of sample preparation.[8]
Objective: To evaluate the stability of the IS in the sample matrix for the typical time it takes to prepare a batch of samples.
Materials:
-
Blank biological matrix (e.g., plasma, urine)
-
This compound internal standard stock solution
-
Calibrated pipettes
-
Vortex mixer
-
LC-MS/MS system
Procedure:
-
Prepare Spiked Samples:
-
Thaw the blank biological matrix to room temperature.
-
Spike the matrix with the IS to the final concentration used in the analytical method.
-
Vortex the spiked matrix for at least 30 seconds to ensure complete homogeneity.
-
-
Time Zero (T=0) Analysis:
-
Immediately after spiking and mixing, take an aliquot of the spiked matrix.
-
Process this aliquot using the standard sample preparation method (e.g., protein precipitation).
-
Analyze the processed sample by LC-MS/MS and record the IS peak area. This will serve as the baseline.
-
-
Bench-Top Incubation:
-
Leave the remaining spiked matrix on the laboratory bench at room temperature to simulate the sample preparation environment.
-
-
Time Point Analysis:
-
At predetermined time points (e.g., 1, 2, and 4 hours, or a time point that represents the longest a sample would sit on the bench during preparation), take additional aliquots of the spiked matrix.
-
Process these aliquots using the identical sample preparation method.
-
Analyze the processed samples and record the IS peak areas.
-
-
Data Evaluation:
-
Calculate the mean IS response at each time point.
-
Compare the mean response at each time point to the T=0 response.
-
A common acceptance criterion is that the mean response at each time point should not differ by more than ±15% from the T=0 response.[8]
-
Mandatory Visualizations
Caption: A logical workflow for troubleshooting inconsistent internal standard responses.
Caption: Diagram illustrating ion suppression due to matrix effects in the ESI source.
References
- 1. benchchem.com [benchchem.com]
- 2. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 3. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 6. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eftsure.com [eftsure.com]
- 12. schellman.com [schellman.com]
- 13. eftsure.com [eftsure.com]
- 14. researchgate.net [researchgate.net]
Stability issues of succinylacetone and 13C5-succinylacetone during sample prep
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of succinylacetone (SUAC) and its stable isotope-labeled internal standard, 13C5-succinylacetone, during sample preparation. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of succinylacetone, providing potential causes and solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Analyte Signal | Degradation of SUAC/13C5-SUAC: Succinylacetone is a keto-acid and is susceptible to degradation, especially at room temperature and non-optimal pH. | - Verify Sample Storage: Ensure patient samples (blood, plasma, urine) and stock solutions have been consistently stored at or below -20°C. For dried blood spots (DBS), storage at ambient temperature should not exceed 7 days; for longer storage, refrigeration (up to 14 days) or freezing (up to 90 days) is recommended. - Minimize Time at Room Temperature: Process samples on ice and minimize the time they are left at room temperature. - pH Control: Maintain a slightly acidic pH during extraction and storage of extracts to improve stability. - Derivatization: For methods requiring derivatization (e.g., with hydrazine), ensure the reaction has gone to completion and that the derivatizing agent is fresh. The resulting derivative is generally more stable. |
| High Variability Between Replicates | Inconsistent Sample Handling: Minor variations in temperature exposure or processing time between samples can lead to differing rates of degradation. | - Standardize Workflow: Ensure all samples, calibrators, and quality controls are handled identically. Process samples in smaller batches if necessary to maintain consistency. - Thorough Mixing: Ensure complete mixing of the internal standard with the sample matrix. - Consistent Timing: Standardize incubation times for extraction and derivatization steps. |
| Poor Peak Shape in Chromatography | Analyte Degradation On-Column: The analytical column's environment (e.g., pH of the mobile phase) may contribute to on-column degradation. | - Mobile Phase Optimization: Ensure the mobile phase is appropriately buffered to maintain a stable pH. - Fast Analysis: Utilize a rapid analytical method to minimize the time the analyte spends on the column. |
| Low Recovery | Incomplete Extraction: The extraction solvent and conditions may not be optimal for efficiently recovering SUAC from the sample matrix (e.g., DBS). | - Optimize Extraction Solvent: A common extraction solution for DBS is an acetonitrile/water mixture with a small percentage of formic acid.[1] - Extraction Conditions: Ensure adequate vortexing and incubation time to allow for complete elution from the DBS paper. - Derivatization for Extraction: In some methods, derivatization with hydrazine is performed to form a more stable and extractable compound. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for succinylacetone and 13C5-succinylacetone in various matrices?
A1: Succinylacetone is known to be highly sensitive to storage conditions.[2] For long-term stability, frozen storage is crucial.
| Matrix | Short-Term Storage | Long-Term Storage |
| Dried Blood Spots (DBS) | Ambient (up to 7 days)[3] | Refrigerated (up to 14 days), Frozen at -20°C or below (up to 90 days)[3] |
| Plasma/Serum | Refrigerated (2-8°C) for no more than 24 hours. | Frozen at -20°C or -80°C. |
| Urine | Refrigerated (2-8°C) for no more than 24 hours, preferably acidified. | Frozen at -20°C or -80°C. |
| Aqueous Stock Solutions | Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. | Store aliquots at -20°C or -80°C. |
Q2: How does pH affect the stability of succinylacetone?
A2: As a keto-acid, succinylacetone is more stable in acidic conditions. In alkaline or neutral solutions, it is more prone to degradation. It is recommended to keep aqueous solutions and sample extracts at a slightly acidic pH.
Q3: Is 13C5-succinylacetone more stable than succinylacetone?
A3: Isotopically labeled internal standards like 13C5-succinylacetone are expected to have very similar chemical stability to the unlabeled analyte. Therefore, any degradation affecting succinylacetone will likely affect the internal standard in the same manner, which is a key principle for accurate quantification using isotope dilution mass spectrometry.
Q4: What is the purpose of derivatization in succinylacetone analysis?
A4: Derivatization is a common strategy to improve the stability and analytical properties of succinylacetone. Reagents like hydrazine, dansylhydrazine, or Girard T react with the ketone groups of succinylacetone to form a more stable, less reactive derivative that is also more amenable to ionization in mass spectrometry.
Q5: Can freeze-thaw cycles impact the stability of succinylacetone?
A5: Yes, repeated freeze-thaw cycles can negatively impact the stability of many analytes, including succinylacetone. It is best practice to aliquot samples and standards into single-use volumes to minimize the number of freeze-thaw cycles.
Experimental Protocols
Protocol 1: Extraction of Succinylacetone from Dried Blood Spots (DBS)
This protocol is a generalized example based on common practices.[1]
-
Punching: Punch a 3.2 mm disc from the DBS card into a 96-well plate.
-
Extraction Solution Preparation: Prepare an extraction solution of acetonitrile, water, and formic acid (e.g., 80:20:0.1 v/v/v) containing the 13C5-succinylacetone internal standard at the desired concentration. For derivatization methods, hydrazine monohydrate can be included in the extraction solution.[1]
-
Extraction: Add 100 µL of the extraction solution to each well containing a DBS punch.
-
Incubation: Seal the plate and incubate at 45°C for 45 minutes with gentle shaking (e.g., 700 rpm).[1]
-
Supernatant Transfer: After incubation, centrifuge the plate and transfer the supernatant to a new plate for analysis.
Visualizations
Caption: Workflow for succinylacetone analysis highlighting critical stability points.
Caption: Potential degradation of succinylacetone via Schiff base formation.
References
- 1. Simultaneous quantification of succinylacetone and nitisinone for therapeutic drug monitoring in the treatment of Tyrosinemia type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for Succinylacetone (HMDB0000635) [hmdb.ca]
- 3. researchgate.net [researchgate.net]
Optimizing chromatography for succinylacetone isomer separation
Welcome to the Technical Support Center for the chromatographic analysis of succinylacetone. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in achieving optimal and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the common "isomers" of succinylacetone encountered in chromatography?
A1: Succinylacetone (4,6-dioxoheptanoic acid) in solution exists as a mixture of constitutional isomers called tautomers. Specifically, it undergoes keto-enol tautomerism, where it is in a dynamic equilibrium between its diketo form and various enol forms. This is not a case of stable, separable isomers but rather a rapid interconversion between forms. The equilibrium can be influenced by solvent, pH, and temperature.
Q2: Why is derivatization a critical step for succinylacetone analysis?
A2: Derivatization is crucial for several reasons in the analysis of succinylacetone, particularly for LC-MS/MS and GC-MS methods:
-
Stabilization: It effectively "locks" the molecule into a single, stable form by reacting with one of the ketone groups, preventing issues related to the keto-enol equilibrium during the chromatographic run.[1]
-
Improved Ionization: The native structure of succinylacetone has poor ionization efficiency in mass spectrometry.[2] Derivatizing agents like dansylhydrazine add a readily ionizable group, significantly enhancing signal intensity and method sensitivity.[2][3]
-
Enhanced Chromatographic Behavior: Derivatization can improve peak shape and reduce unwanted interactions with the stationary phase, leading to less peak tailing and better reproducibility.[2] Common derivatization agents include hydrazine, dansylhydrazine, and butanolic HCl.[2][4][5]
Q3: What are the primary analytical techniques used for quantifying succinylacetone?
A3: The most prevalent and robust methods are mass spectrometry-based:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most common method, especially in clinical and newborn screening settings. It offers high sensitivity and specificity, often involving derivatization followed by analysis on a reversed-phase C18 column.[2][6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is also used and requires the succinylacetone to be derivatized to increase its volatility and thermal stability.[8]
Troubleshooting Guide
Q4: My chromatogram shows poor peak shape (e.g., broad peaks or tailing). What are the potential causes and solutions?
A4: Poor peak shape is a common issue that can compromise resolution and integration accuracy.
Troubleshooting Workflow: Poor Peak Shape```dot
Caption: High-level workflow from sample collection to data analysis.
1. Sample Preparation (Extraction and Derivatization)
-
Extraction: Punch a 3-mm disk from a dried blood spot into a 96-well plate. Add 100 µL of an extraction solution (e.g., methanol or acetonitrile) containing a stable isotope-labeled internal standard (e.g., ¹³C₄-succinylacetone). [2][6]2. Incubation: Seal the plate and shake for 30 minutes at room temperature.
-
Derivatization: Transfer the supernatant to a new plate. Add 50 µL of a derivatizing agent solution (e.g., dansylhydrazine in acetonitrile).
-
Reaction: Seal the plate and incubate at 60 °C for 20 minutes.
-
Final Step: After incubation, evaporate the solvent under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80% Water / 20% Acetonitrile with 0.1% Formic Acid).
2. UPLC-MS/MS Conditions
The following table outlines typical starting conditions for a UPLC-MS/MS method. These should be optimized for your specific instrument and application.
Table 2: Example UPLC-MS/MS Method Parameters
| Parameter | Setting |
| UPLC System | |
| Column | Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient | 20% B (0.1 min), ramp to 95% B (0.5 min), hold at 95% B (0.2 min), return to 20% B (0.1 min), hold for re-equilibration (0.6 min) |
| Total Run Time | ~1.5 minutes |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Capillary Voltage | 3.0 kV |
| Desolvation Temp. | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| MRM Transitions | Specific to derivative and internal standard. Must be determined experimentally. |
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development of Flow Injection Analysis Method for the Second-Tier Estimation of Succinylacetone in Dried Blood Spot of Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous quantification of succinylacetone and nitisinone for therapeutic drug monitoring in the treatment of Tyrosinemia type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. shimadzu.com [shimadzu.com]
- 7. Improved method to determine succinylacetone in dried blood spots for diagnosis of tyrosinemia type 1 using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Urinary Succinylacetone Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of LC-MS/MS Methods for Succinylacetone Quantification
This guide provides a comprehensive comparison of validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of succinylacetone, a critical biomarker for the diagnosis and monitoring of Tyrosinemia Type I. The focus of this comparison is on methods utilizing a ¹³C₅-labeled internal standard, with performance data contrasted against alternative isotopic and non-isotopic internal standards. The information presented is intended for researchers, scientists, and drug development professionals seeking to establish or optimize succinylacetone assays.
Performance Comparison of Succinylacetone Quantification Methods
The selection of an appropriate internal standard is critical for the accuracy and precision of LC-MS/MS assays. The ideal internal standard co-elutes with the analyte and experiences similar ionization and matrix effects. Stable isotope-labeled internal standards are considered the gold standard. The following tables summarize the performance of LC-MS/MS methods for succinylacetone using different internal standards.
Table 1: Method Performance using ¹³C₅-Succinylacetone Internal Standard
| Validation Parameter | Performance Metric |
| Linearity (µmol/L) | 0.05 - 450 |
| Precision (%CV) | Intra-day: < 7%, Inter-day: < 7% |
| Accuracy/Recovery (%) | 96 - 109% |
| Lower Limit of Quantification (LLOQ) (µmol/L) | 0.4 |
| Limit of Detection (LOD) (µmol/L) | 0.2 |
Table 2: Comparison with Alternative Internal Standards
| Internal Standard | Linearity (µmol/L) | Precision (%CV) | LLOQ (µmol/L) | LOD (µmol/L) |
| ¹³C₄-Succinylacetone | Up to 100[1][2] | Intra-day: < 10%, Inter-day: < 10%[1][2] | - | 0.2[1][2] |
| ¹³C₂-Succinylacetone | Up to 100[3] | Intra-day: 1.34 - 7.09%, Inter-day: 3.50 - 4.49%[3] | 0.4[3] | 0.2[3] |
| ¹⁵N-labeled compound | 0.0633 - 63.3[4] | Intra- & Inter-day: < 7%[4] | - | - |
| Dioxooctanoic acid | Up to 100[3] | Intra-day: 1.34 - 7.09%, Inter-day: 3.50 - 4.49%[3] | 0.4[3] | 0.2[3] |
Experimental Protocols
A detailed experimental protocol for the validation of an LC-MS/MS method for succinylacetone using a ¹³C₅-succinylacetone internal standard is provided below. This protocol is a representative synthesis from published methodologies.
Materials and Reagents
-
Succinylacetone (SA) reference standard
-
¹³C₅-Succinylacetone (¹³C₅-SA) internal standard
-
Methanol, Acetonitrile, Water (LC-MS grade)
-
Formic Acid
-
Hydrazine monohydrate
-
Human plasma (control)
Sample Preparation
-
Spiking: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of SA into control human plasma.
-
Internal Standard Addition: Add an appropriate volume of ¹³C₅-SA working solution to all samples, calibrators, and QCs.
-
Derivatization: Add a solution of hydrazine monohydrate to each sample to derivatize the succinylacetone. This step is crucial for enhancing chromatographic retention and detection sensitivity.
-
Protein Precipitation: Precipitate proteins by adding cold acetonitrile.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate succinylacetone from matrix components.
-
Flow Rate: A typical flow rate of 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for both derivatized succinylacetone and ¹³C₅-succinylacetone.
Validation Parameters
The method should be validated according to regulatory guidelines, assessing the following parameters:
-
Selectivity and Specificity: Evaluate potential interference from endogenous matrix components.
-
Linearity and Range: Determine the concentration range over which the assay is linear, typically with a correlation coefficient (r²) > 0.99.
-
Lower Limit of Quantification (LLOQ): The lowest concentration that can be quantified with acceptable precision and accuracy.
-
Precision and Accuracy: Assess within-run and between-run precision (%CV) and accuracy (%bias) at multiple QC levels.
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the sample matrix.
-
Recovery: Determine the extraction efficiency of the method.
-
Stability: Assess the stability of succinylacetone in the biological matrix under various storage and handling conditions.
Visualizing the Workflow and Validation Logic
To better illustrate the experimental process and the relationship between validation parameters, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Improved method to determine succinylacetone in dried blood spots for diagnosis of tyrosinemia type 1 using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tandem mass spectrometric assay of succinylacetone in urine for the diagnosis of hepatorenal tyrosinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Succinylacetone Assay Performance: Linearity, Accuracy, and Precision
For researchers, scientists, and professionals in drug development, the quantitative analysis of succinylacetone (SA) is critical for the diagnosis and monitoring of Tyrosinemia Type I. This guide provides a comparative overview of the performance of various analytical methods for SA quantification, with a focus on linearity, accuracy, and precision. The data presented is compiled from published studies and validation reports to aid in the selection of the most appropriate assay for your research needs. While a specific assay named "Succinylacetone-13C5" was not identified, this guide focuses on methods that utilize 13C-labeled succinylacetone (such as this compound or 13C4-SA) as an internal standard, a common practice in mass spectrometry-based assays.
Performance Data Overview
The following tables summarize the linearity, accuracy, and precision data for different succinylacetone assay methodologies. These assays are typically based on liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Linearity
Linearity demonstrates the assay's ability to produce results that are directly proportional to the concentration of the analyte.
| Method Description | Linear Range (µmol/L) | Correlation Coefficient (R²) | Citation |
| In-house LC-MS/MS | 0.122–117.434 | Not explicitly stated, but assay was linear | [1] |
| LC-MS/MS | Up to 100 | Not explicitly stated, but assay was linear | [2] |
| Isotope dilution LC-MS/MS (Urine) | 0.0633–63.3 | Not explicitly stated, but calibration curves were linear | [3] |
| LC-MS/MS (DBS) | Up to 91.8 | 0.996 | [4] |
| LC-MS/MS with dansylhydrazine derivatization (DBS) | Up to 100 | Not explicitly stated, but calibration curves were linear | [5] |
| LC-MS/MS with dansylhydrazine derivatization (Urine) | Up to 30 | Not explicitly stated, but calibration curves were linear | [5] |
Accuracy
Accuracy reflects the closeness of the measured value to the true value. It is often expressed as the percentage of recovery or bias.
| Method Description | Analyte Concentration (µmol/L) | Accuracy (% Recovery / % Bias) | Citation |
| In-house LC-MS/MS | 2.542 and 14.641 | 101.2% and 103.87% | [1] |
| LC-MS/MS | Not Specified | 97.02% to 100.29% | [2] |
| Isotope dilution LC-MS/MS (Urine) | Three different concentrations | 96% to 109% | [3] |
| LC-MS/MS (DBS) | Not Specified | 99% | [4] |
| LC-MS/MS with dansylhydrazine derivatization | Not Specified | >96% | [5] |
Precision
Precision is the degree of agreement among repeated measurements and is typically expressed as the coefficient of variation (%CV).
| Method Description | Analyte Concentration (µmol/L) | Intra-assay %CV | Inter-assay %CV | Citation | | :--- | :--- | :--- | :--- | | In-house LC-MS/MS | 2.542 and 14.641 | 6.91% and 12.65% | 8.57% and 12.27% |[1] | | LC-MS/MS | Not Specified | 1.34% to 7.09% | 3.50% to 4.49% |[2] | | Isotope dilution LC-MS/MS (Urine) | Not Specified | < 7% | < 7% |[3] | | LC-MS/MS (DBS) | Not Specified | Overall %CV: 4% | Overall %CV: 4% |[4] | | LC-MS/MS with dansylhydrazine derivatization | Not Specified | < 9.1% | < 9.1% |[5] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. Below are summaries of experimental protocols from the cited literature.
Sample Preparation (Dried Blood Spots - DBS)
A common protocol for the extraction of succinylacetone from dried blood spots involves the following steps:
-
Punching: A 3.2 mm disk is punched from the dried blood spot.
-
Extraction: The disk is placed in a well of a microplate and an extraction solution is added. This solution typically contains an organic solvent (e.g., acetonitrile, methanol) and water, often with an acid (e.g., formic acid) and a derivatizing agent like hydrazine. A key component of the extraction solution is the internal standard, such as this compound or 13C4-succinylacetone, which is added at a known concentration.
-
Incubation: The plate is agitated or shaken for a specific period (e.g., 45 minutes) to ensure complete extraction of the analyte.
-
Centrifugation: The plate is centrifuged to pellet any solid debris.
-
Supernatant Transfer: The supernatant containing the extracted succinylacetone and internal standard is transferred to a new plate or vials for analysis.
-
Drying and Reconstitution: The extract may be dried under a stream of nitrogen and then reconstituted in a solution compatible with the LC-MS/MS system.
LC-MS/MS Analysis
The reconstituted sample is then injected into an LC-MS/MS system for separation and detection.
-
Liquid Chromatography (LC): A C18 column is commonly used to separate succinylacetone from other components in the sample extract. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), both typically containing a small amount of formic acid, is employed.
-
Tandem Mass Spectrometry (MS/MS): The detection is performed using a tandem mass spectrometer, often in the positive ion electrospray ionization (ESI) mode. The instrument is set to monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both the native succinylacetone and the labeled internal standard. For example, one study monitored the transition m/z 155.1 → 109.1 for succinylacetone and m/z 160.1 → 114.1 for the 13C5-labeled internal standard.[1]
Visualizing the Workflow
The following diagram illustrates a typical experimental workflow for a succinylacetone assay using LC-MS/MS.
Caption: Experimental workflow for succinylacetone analysis.
Signaling Pathway Context
Succinylacetone is a pathognomonic marker for Tyrosinemia Type I, an inherited metabolic disorder. The accumulation of succinylacetone is a direct consequence of the deficiency of the enzyme fumarylacetoacetate hydrolase (FAH) in the tyrosine catabolic pathway.
Caption: Tyrosine catabolism and SA accumulation.
References
- 1. Development of Flow Injection Analysis Method for the Second-Tier Estimation of Succinylacetone in Dried Blood Spot of Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tandem mass spectrometric assay of succinylacetone in urine for the diagnosis of hepatorenal tyrosinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Detecting Succinylacetone in Dried Blood Spots: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, the accurate quantification of succinylacetone (SA) in dried blood spots (DBS) is crucial for the diagnosis and monitoring of Tyrosinemia Type I. This inherited metabolic disorder, if left untreated, can lead to severe liver and kidney complications. This guide provides a comparative overview of various analytical methods for SA determination in DBS, focusing on their limits of detection (LOD) and quantification (LOQ), supported by experimental data.
Performance Comparison of Analytical Methods
The determination of succinylacetone in dried blood spots is predominantly achieved through methods based on liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods offer high sensitivity and specificity, which are essential for newborn screening and patient monitoring. The key performance characteristics, the limit of detection (LOD) and the limit of quantification (LOQ), vary depending on the specific sample preparation and analytical instrumentation used.
Below is a summary of the performance of different LC-MS/MS-based methods reported in the literature. The primary variation among these methods lies in the derivatization agent used to enhance the ionization efficiency of succinylacetone.
| Analytical Method | Derivatization Agent | Limit of Detection (LOD) (µmol/L) | Limit of Quantification (LOQ) (µmol/L) |
| UPLC-MS/MS | Dansylhydrazine | 0.2[1][2] | - |
| LC-MS/MS | Dansylhydrazine | 0.2[3][4] | 0.6[3] |
| Flow Injection Analysis-MS/MS | Hydrazine | - | - |
| LC-MS/MS | Oxime formation | - | - |
| Tandem Mass Spectrometry | - | - | 1[5] |
Note: A direct comparison of LOQ is not available for all methods based on the provided search results.
Experimental Workflows and Protocols
The general workflow for the analysis of succinylacetone from dried blood spots involves several key steps, from sample collection to data analysis. A visual representation of this process is provided below, followed by detailed experimental protocols for the prominent methods.
Detailed Experimental Protocols
1. UPLC-MS/MS with Dansylhydrazine Derivatization [1][2]
-
Sample Preparation: A 3/16-inch disk is punched from the dried blood spot. Succinylacetone is extracted from the disk.
-
Derivatization: The extracted SA is derivatized with dansylhydrazine to form a more readily ionizable compound.
-
Chromatography: The derivatized sample is injected into an Acquity UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm) for chromatographic separation.
-
Mass Spectrometry: Detection is performed using electrospray ionization tandem mass spectrometry (ESI-MS/MS). A 13C4 labeled succinylacetone is used as an internal standard for quantification.
2. LC-MS/MS with Dansylhydrazine Derivatization [3][4]
-
Sample Preparation: Succinylacetone is extracted from the dried blood spot.
-
Derivatization: The extracted SA is converted to its butyl ester and then derivatized with dansylhydrazine.
-
Chromatography and Mass Spectrometry: The derivatized sample is analyzed by liquid chromatography tandem mass spectrometry. A stable-isotope labeled (13C4-SA) internal standard is used for quantification. The total run time is approximately 5 minutes.
3. Flow Injection Analysis-MS/MS with Hydrazine Derivatization [6][7]
-
Sample Preparation: A 3/16-inch DBS punch is extracted with a methanol solution containing amino acid and acylcarnitine stable isotope-labeled internal standards. The residual filter paper is then used for SA extraction.
-
Derivatization: Succinylacetone is extracted from the residual filter paper with a hydrazine solution containing a 13C5-SA internal standard.
-
Analysis: The derivatized aliquots are combined and analyzed by flow injection tandem mass spectrometry.
4. LC-MS/MS with Oxime Formation [8]
-
Sample Preparation: A 3/16-inch DBS punch is eluted with an aqueous solution containing a deuterium-labeled SA internal standard.
-
Derivatization: The succinylacetone and internal standard are oximated.
-
Extraction and Analysis: The oximated compounds are extracted, butylated, and then analyzed by LC-MS/MS. Quantification is achieved using selected reaction monitoring.
Conclusion
The choice of analytical method for the determination of succinylacetone in dried blood spots will depend on the specific requirements of the laboratory, including desired sensitivity, sample throughput, and available instrumentation. Methods utilizing dansylhydrazine derivatization followed by UPLC-MS/MS or LC-MS/MS demonstrate low limits of detection, making them suitable for newborn screening where early and accurate diagnosis is critical.[1][2][3][4] Flow injection analysis offers a faster alternative, though it may have different sensitivity characteristics.[6][7] Ultimately, all presented methods provide a reliable means for the quantification of this critical biomarker for Tyrosinemia Type I.
References
- 1. Improved method to determine succinylacetone in dried blood spots for diagnosis of tyrosinemia type 1 using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Determination of succinylacetone in dried blood spots and liquid urine as a dansylhydrazone by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Newborn screening for hepatorenal tyrosinemia by tandem mass spectrometry: analysis of succinylacetone extracted from dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combined newborn screening for succinylacetone, amino acids, and acylcarnitines in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of Flow Injection Analysis Method for the Second-Tier Estimation of Succinylacetone in Dried Blood Spot of Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative determination of succinylacetone in dried blood spots for newborn screening of tyrosinemia type I - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: 13C5-Succinylacetone vs. d4-Succinylacetone as Internal Standards for Succinylacetone Analysis
In the realm of clinical diagnostics and metabolic screening, the accurate quantification of succinylacetone (SUAC) is paramount for the diagnosis and monitoring of Tyrosinemia Type I, a rare and severe inherited metabolic disorder. The gold standard for this analysis is isotope dilution mass spectrometry, which relies on the use of a stable isotope-labeled internal standard to ensure precision and accuracy. Among the available options, 13C5-succinylacetone and d4-succinylacetone are two commonly employed internal standards. This guide provides an objective comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most appropriate standard for their applications.
Performance Characteristics
The ideal internal standard should co-elute with the analyte of interest, exhibit similar ionization efficiency, and not interfere with the analyte's signal. Both 13C5-succinylacetone and d4-succinylacetone are structurally very similar to the endogenous SUAC, making them excellent candidates. However, subtle differences in their isotopic labeling can influence analytical performance.
A key consideration is the potential for isotopic interference or crosstalk, where the signal from the internal standard may contribute to the signal of the analyte, or vice versa. The mass difference between the analyte and the internal standard is crucial in minimizing this effect. 13C5-succinylacetone offers a mass shift of +5 Da, while d4-succinylacetone provides a +4 Da shift. The larger mass difference with 13C5-succinylacetone can offer a slight advantage in reducing potential spectral overlap, particularly on lower-resolution mass spectrometers.
The stability of the isotopic label is another critical factor. Carbon-13 labels are generally considered more stable than deuterium labels, with a lower risk of isotope exchange during sample preparation and analysis. This inherent stability can contribute to improved accuracy and reproducibility of the assay.
Quantitative Data Summary
The following table summarizes the performance characteristics of analytical methods utilizing either 13C5-succinylacetone or d4-succinylacetone as an internal standard, based on data from various studies.
| Performance Metric | Method using 13C5-Succinylacetone | Method using d4-Succinylacetone (Deuterium labeled) |
| Linearity | Up to 100 µmol/L[1][2] | 0-200 µM[3] |
| Intra-day Precision (CV%) | 1.34% to 7.09%[1][2] | 2.6% to 4.7%[3] |
| Inter-day Precision (CV%) | 3.50% to 4.49%[1][2] | 7.8% to 12.7%[3] |
| Limit of Detection (LOD) | 0.2 µmol/L[1][2] | Not explicitly stated |
| Limit of Quantification (LOQ) | 0.4 µmol/L[1][2] | Not explicitly stated |
| Recovery | 97.02% to 100.29%[1][2] | Not explicitly stated |
Experimental Protocols
The methodologies for SUAC analysis using these internal standards generally involve similar steps of sample preparation, chromatographic separation, and mass spectrometric detection.
Sample Preparation and Derivatization
A common approach for SUAC analysis from biological matrices like dried blood spots (DBS) or urine involves an initial extraction step.[3][4][5] To enhance sensitivity and chromatographic performance, SUAC is often derivatized. A widely used derivatization agent is hydrazine, which reacts with the ketone groups of SUAC.[1][2] Some methods also employ butylation following derivatization.[3][6]
The internal standard, either 13C5-succinylacetone or d4-succinylacetone, is added to the sample at the beginning of the workflow to correct for any analyte loss during the extraction and derivatization processes.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The derivatized SUAC and its internal standard are then analyzed by LC-MS/MS. Reversed-phase chromatography is typically used to separate the analyte from other matrix components.[7] The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect the precursor to product ion transitions for both the native SUAC and the labeled internal standard.
For instance, in a method using a deuterium-labeled internal standard, the selected reaction monitoring transitions might be m/z 212 to 156 for SUAC and m/z 214 to 140 for the internal standard.[3]
Logical Workflow for Succinylacetone Analysis
References
- 1. The inclusion of succinylacetone as marker for tyrosinemia type I in expanded newborn screening programs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative determination of succinylacetone in dried blood spots for newborn screening of tyrosinemia type I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Laboratory monitoring of patients with hereditary tyrosinemia type I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Urinary Succinylacetone Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tandem mass spectrometric assay of succinylacetone in urine for the diagnosis of hepatorenal tyrosinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inter‐laboratory analytical improvement of succinylacetone and nitisinone quantification from dried blood spot samples - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Comparative Guide to Cross-Laboratory Succinylacetone Analysis
For researchers, scientists, and drug development professionals, the accurate and consistent measurement of succinylacetone (SUAC) is paramount for the diagnosis and monitoring of Tyrosinemia Type I, a rare and serious inherited metabolic disorder. This guide provides a comprehensive comparison of SUAC analysis across different laboratories, highlighting key performance data, detailed experimental protocols, and visual workflows to support robust and reliable analytical outcomes.
Succinylacetone is the primary pathognomonic marker for Tyrosinemia Type I, and its accurate quantification in biological matrices, most commonly dried blood spots (DBS) and urine, is critical for newborn screening programs and therapeutic drug monitoring.[1][2][3][4][5] However, significant variability in SUAC measurements has been observed between laboratories, underscoring the need for standardized methods and rigorous cross-validation to ensure data comparability.[1][2][3][6][7][8]
Inter-Laboratory Performance: A Data-Driven Comparison
Proficiency testing programs and inter-laboratory comparison studies have shed light on the performance of different analytical methods for SUAC quantification. The data reveals variability in accuracy and recovery, often linked to the specific methodologies and calibration strategies employed.
A key factor influencing inter-laboratory performance is the analytical method itself. Tandem mass spectrometry (MS/MS), particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the most widely used technique for SUAC analysis in newborn screening from DBS.[2][6][8][9][10] Gas chromatography-mass spectrometry (GC-MS) is also utilized, especially for urinary SUAC analysis.[11][12][13]
Studies have highlighted discrepancies between different MS/MS methods, such as those using commercial kits (e.g., NeoBase™) versus in-house "non-kit" methods.[1][2][14] These differences can lead to analytical biases in SUAC recoveries. Furthermore, the use and preparation of dried blood spot matrix calibrators have been identified as critical for optimizing SUAC recovery, although standardization in this area is lacking.[3]
Encouragingly, a collaborative study across eight European laboratories demonstrated that through a process of harmonization and calibration improvements over several analytical rounds, a marked improvement in the precision and a reduction in the spread of SUAC concentration measurements could be achieved.[6][7][8][9]
Table 1: Summary of Inter-Laboratory Comparison of Succinylacetone (SUAC) Analysis
| Study Focus | Key Findings | Reported Variability | Impact of Harmonization Efforts | Reference |
| Proficiency Testing (PT) in Newborn Screening | Significant differences in SUAC recoveries among laboratories. Low-biased recoveries were associated with a specific method used by a subset of labs. | SUAC recoveries ranged from 0 to >200%. Six false-negative misclassifications were reported out of 257 analyses. | Stressed the need for harmonization and certified DBS-based SUAC calibrators. | [3] |
| Comparison of MS/MS Methods (Kit vs. Non-Kit) | Marked differences in SUAC recoveries between non-kit and NeoBase™ kit tandem mass spectrometry methods. Discordant clinical assessments were linked to high cutoff values used with the kit. | Consistent analytical biases in SUAC recoveries were observed from 2009-2011. | Highlighted the impact of method-specific biases on clinical interpretation. | [1][2] |
| European Inter-Laboratory Harmonization Study | Large initial inter-laboratory variability in SUAC concentration measurements from DBS. | Initial results showed a wide spread in reported concentrations for the same samples. | Subsequent analytical rounds with calibration improvements demonstrated markedly improved spread and precision. | [6][7][8][9] |
Experimental Protocols: A Closer Look at the Methods
The following sections detail the common methodologies for SUAC analysis, providing a framework for understanding the experimental workflows.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for SUAC in Dried Blood Spots
This method is the cornerstone of newborn screening for Tyrosinemia Type I.
-
Sample Preparation:
-
A 3 mm or 3.2 mm disc is punched from the dried blood spot card.
-
The disc is placed into a well of a 96-well microplate.
-
An extraction solution is added to each well. A common solution consists of acetonitrile and water (e.g., 80:20 v/v) containing an internal standard (e.g., ¹³C₄-succinylacetone or ¹⁵N-labeled 5(3)-methyl-3(5)-isoxazole propionic acid).[15] The solution may also contain hydrazine hydrate to derivatize the SUAC.
-
The plate is sealed and agitated (e.g., shaken at 37°C for 25-45 minutes) to facilitate extraction.
-
The supernatant is transferred to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatography system. A reverse-phase column (e.g., C18) is typically used to separate SUAC from other components in the extract.
-
Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Quantification: The concentration of SUAC is determined using multiple reaction monitoring (MRM), comparing the response of the analyte to its stable isotope-labeled internal standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for SUAC in Urine
GC-MS is a robust method for quantifying the higher concentrations of SUAC typically found in urine.[13]
-
Sample Preparation:
-
A urine aliquot, normalized to creatinine concentration, is used.
-
A stable isotope-labeled internal standard (e.g., ¹³C₅-succinylacetone) is added.
-
The sample undergoes oximation with hydroxylamine hydrochloride.
-
SUAC and its internal standard are extracted from the urine using organic solvents.
-
The extracted compounds are then derivatized to increase their volatility for GC analysis (e.g., formation of trimethylsilyl (TMS) derivatives).
-
-
GC-MS Analysis:
-
Gas Chromatographic Separation: The derivatized sample is injected into a gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column.
-
Mass Spectrometric Detection: The separated compounds are introduced into a mass spectrometer.
-
Quantification: The TMS derivatives of SUAC and its internal standard are detected and quantified using selected ion monitoring (SIM).[11][13]
-
Visualizing the Workflow and Validation Process
To further clarify the analytical and validation pathways, the following diagrams illustrate the key steps involved.
References
- 1. PERFORMANCE OF SUCCINYLACETONE ASSAYS AND THEIR ASSOCIATED PROFICIENCY TESTING OUTCOMES [stacks.cdc.gov]
- 2. PERFORMANCE OF SUCCINYLACETONE ASSAYS AND THEIR ASSOCIATED PROFICIENCY TESTING OUTCOMES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preliminary proficiency testing results for succinylacetone in dried blood spots for newborn screening for tyrosinemia type I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hrsa.gov [hrsa.gov]
- 5. Succinylacetone as primary marker to detect tyrosinemia type I in newborns and its measurement by newborn screening programs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.rug.nl [research.rug.nl]
- 7. researchgate.net [researchgate.net]
- 8. Inter-laboratory analytical improvement of succinylacetone and nitisinone quantification from dried blood spot samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. login.medscape.com [login.medscape.com]
- 10. d-nb.info [d-nb.info]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Urinary Succinylacetone Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. shimadzu.com [shimadzu.com]
Evaluation of different derivatization reagents for succinylacetone analysis
For Researchers, Scientists, and Drug Development Professionals
Succinylacetone (SA) is a critical biomarker for the diagnosis and monitoring of Tyrosinemia Type I, an inherited metabolic disorder. Due to its chemical properties, direct analysis of succinylacetone can be challenging. Derivatization is a key step in analytical methods to enhance its stability, improve chromatographic retention, and increase detection sensitivity, particularly for mass spectrometry-based techniques. This guide provides a comparative evaluation of common derivatization reagents used for succinylacetone analysis, supported by experimental data and detailed protocols.
Performance Comparison of Derivatization Reagents
The choice of derivatization reagent significantly impacts the performance of succinylacetone analysis. The following table summarizes the key performance metrics for commonly employed reagents based on published literature.
| Derivatization Reagent | Analytical Method | Sample Matrix | Limit of Detection (LOD) | Linearity Range | Key Advantages | Key Disadvantages |
| Dansylhydrazine | UPLC-MS/MS | Dried Blood Spots (DBS) | 0.2 µmol/L[1][2] | Up to 100 µmol/L[1][2] | High sensitivity, rapid analysis (run time of 1 min)[1][2]. | Requires a specific derivatization step. |
| LC-MS/MS | DBS, Urine | DBS: 0.2 µM, Urine: 0.005 µM[3][4] | DBS: Up to 100 µM, Urine: Up to 30 µM[3][4] | Good precision and recovery (>96%)[3]. | - | |
| Hydrazine Hydrate | LC-MS/MS | DBS | Not explicitly stated, but sufficient for newborn screening. | Not explicitly stated. | Allows for simultaneous extraction and analysis with amino acids and acylcarnitines[5][6]. | Potentially hazardous reagent[7]. Ionization efficiency can decrease at higher concentrations[5]. |
| Butanolic HCl (Butyl Esterification) | LC-MS/MS | Plasma | Allows measurement in the therapeutic range for HT1 patients[7]. | 0.1 to 125 µM[7] | Straightforward, single-step derivatization; avoids the use of hydrazine[7]. Can be used for simultaneous analysis of other analytes[8]. | Sample stability can be a concern; correct sample handling is crucial[7]. |
| Hydroxylamine Hydrochloride | LC-MS/MS | Urine | Not explicitly stated. | 0.0633 to 63.3 µmol/L[9] | Good recovery (96-109%) and precision (<7% variation)[9]. | Multi-step process involving oximation, extraction, and further derivatization[9]. |
| Oximation followed by Trimethylsilane (TMS) Derivatization | GC-MS | Urine | Not explicitly stated. | 0.05 to 450 mmol/mol creatinine[10] | Suitable for the broad range of urinary SA concentrations[10]. | Requires a multi-step derivatization process. |
Metabolic Pathway of Tyrosine and the Role of Succinylacetone
Succinylacetone accumulates due to a deficiency of the enzyme fumarylacetoacetate hydrolase (FAH) in the tyrosine metabolism pathway. This accumulation is pathognomonic for Tyrosinemia Type I.
Experimental Workflow for Succinylacetone Analysis
The general workflow for succinylacetone analysis involves sample preparation, derivatization, and instrumental analysis. The following diagram illustrates a typical process for LC-MS/MS analysis.
Detailed Experimental Protocols
Below are summaries of experimental protocols for different derivatization reagents as described in the literature.
Dansylhydrazine Derivatization for UPLC-MS/MS[1][2]
-
Sample: Dried blood spot (3/16 inch disk).
-
Extraction and Derivatization: Succinylacetone is extracted from the DBS punch. The extract is then derivatized with dansylhydrazine. A ¹³C₄ labeled succinylacetone is used as an internal standard.
-
Instrumentation: Acquity UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm).
-
Detection: Electrospray ionization tandem mass spectrometry (ESI-MS/MS).
-
Run Time: 1 minute.
Hydrazine Derivatization for Combined Analysis[11][12]
-
Sample: Dried blood spot (3.2 mm punch).
-
Extraction: Amino acids and acylcarnitines are first extracted with methanol containing labeled internal standards.
-
Derivatization: The remaining blood spot is used for the preparation of the succinylacetone hydrazine derivative. In some methods, a single extraction with an acetonitrile-water-formic acid mixture containing hydrazine and internal standards is performed[11].
-
Combined Analysis: The derivatized succinylacetone is combined with the butylated amino acid and acylcarnitine eluates for MS/MS analysis.
-
Note: Additional wash steps of the DBS punches with methanol prior to succinylacetone derivatization can reduce interference from underivatized acylcarnitines[12].
Butanolic HCl Derivatization for LC-MS/MS[7][8]
-
Sample: Plasma or Dried Blood Spots.
-
Sample Preparation: Simple protein precipitation for plasma samples. For DBS, a single extraction step is used.
-
Derivatization: Succinylacetone is derivatized in a single step using butanolic HCl. This process also derivatizes amino acids and acylcarnitines.
-
Instrumentation: LC-ESI-MS/MS.
-
Advantages: This method avoids the use of the potentially harmful reagent hydrazine[7].
Hydroxylamine and Butyl Ester Derivatization for LC-MS/MS[9]
-
Sample: Urine.
-
Oximation: Urine samples are treated with hydroxylamine hydrochloride at 80°C to form an isoxazole derivative.
-
Extraction: The derivative is extracted using solvent-solvent extraction.
-
Butyl Esterification: The extracted derivative is further derivatized to its butyl ester.
-
Detection: Positive ion electrospray LC-MS/MS with selected reaction monitoring.
Oximation and TMS Derivatization for GC-MS[10]
-
Sample: Urine.
-
Internal Standard: ¹³C₅-succinylacetone is added as an internal standard.
-
Oximation and Extraction: Succinylacetone and the internal standard are oximated and then extracted from the urine with organic solvents.
-
TMS Derivatization: The extracted compounds are derivatized to form trimethylsilane (TMS) derivatives.
-
Detection: GC-MS with selective ion monitoring (SIM).
Conclusion
The selection of a derivatization reagent for succinylacetone analysis depends on several factors, including the analytical platform available (LC-MS/MS vs. GC-MS), the sample matrix, and the need for simultaneous analysis of other analytes.
-
For high-throughput newborn screening using LC-MS/MS , methods utilizing hydrazine derivatives or butanolic HCl are advantageous as they can be integrated into existing workflows for amino acid and acylcarnitine analysis. Butanolic HCl offers a safer alternative to hydrazine.
-
Dansylhydrazine derivatization provides excellent sensitivity and rapid analysis times, making it a strong choice for dedicated succinylacetone assays.
-
For urine analysis , both hydroxylamine followed by butyl esterification (LC-MS/MS) and oximation/TMS derivatization (GC-MS) are well-established methods capable of handling the higher concentrations of succinylacetone typically found in this matrix.
Researchers should carefully consider the trade-offs between sensitivity, sample throughput, safety, and the complexity of the derivatization procedure when selecting the most appropriate method for their specific application.
References
- 1. Improved method to determine succinylacetone in dried blood spots for diagnosis of tyrosinemia type 1 using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of succinylacetone in dried blood spots and liquid urine as a dansylhydrazone by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. flore.unifi.it [flore.unifi.it]
- 6. Succinylacetone as Primary Marker to Detect Tyrosinemia Type I in Newborns and its Measurement by Newborn Screening Programs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous quantification of succinylacetone and nitisinone for therapeutic drug monitoring in the treatment of Tyrosinemia type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tandem mass spectrometric assay of succinylacetone in urine for the diagnosis of hepatorenal tyrosinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Urinary Succinylacetone Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Improved tandem mass spectrometry (MS/MS) derivatized method for the detection of tyrosinemia type I, amino acids and acylcarnitine disorders using a single extraction process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Improved MS/MS analysis of succinylacetone extracted from dried blood spots when combined with amino acids and acylcarnitine butyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Proficiency Testing for Succinylacetone in Newborn Screening: A Comparative Guide
Proficiency testing (PT) is a critical component of quality assurance for newborn screening laboratories, ensuring the accuracy and reliability of testing for rare but serious conditions like Tyrosinemia Type I. For this specific disorder, the measurement of succinylacetone in dried blood spots (DBS) is the primary and most specific biomarker. This guide provides a comparative overview of the major proficiency testing programs available for succinylacetone analysis, presenting performance data and detailed experimental protocols to aid researchers, scientists, and drug development professionals in evaluating and implementing these essential quality control measures.
The two most prominent providers of proficiency testing programs for succinylacetone in newborn screening are the Newborn Screening Quality Assurance Program (NSQAP) operated by the U.S. Centers for Disease Control and Prevention (CDC) and the European Research Network for evaluation and improvement of screening, diagnostic methods and treatment of inherited disorders of metabolism (ERNDIM). Both organizations offer schemes that allow laboratories to assess their performance against their peers and established reference values.
Comparison of Major Proficiency Testing Programs
| Feature | CDC Newborn Screening Quality Assurance Program (NSQAP) | European Research Network for Inherited Disorders of Metabolism (ERNDIM) |
| Program Name | Biochemical Proficiency Testing Program | Special Assays in Dried Blood Spots |
| Analyte | Succinylacetone (SUAC) | Succinylacetone (SUAC) |
| Sample Type | Dried Blood Spots (DBS) | Dried Blood Spots (DBS) |
| Distribution Frequency | Quarterly challenges[1] | Annual scheme with multiple distributions |
| Reporting | Provides individual laboratory performance reports and summary reports.[2] Data includes comparisons across different analytical methods.[1] | Issues annual reports detailing overall scheme performance, including intra- and inter-laboratory variation.[3][4] |
| Data Accessibility | Reports are available to participating laboratories. Some data is published in peer-reviewed journals and CDC reports.[1][5] | Annual reports are available on the ERNDIM website.[3][4][6][7] |
Performance Data from Proficiency Testing Programs
ERNDIM: Special Assays in Dried Blood Spots Scheme
The ERNDIM annual reports for the "Special Assays in dried blood spots" scheme provide valuable insights into the performance of laboratories measuring succinylacetone. The data highlights the variability between different laboratories and methods.
| Year | Number of Datasets Submitted | Mean Inter-laboratory Variation (CV) for Succinylacetone | Mean Intra-laboratory Variation for All Analytes |
| 2023 | 112 | 67.3%[3] | 10.2%[3] |
| 2022 | 114 | Not explicitly stated for succinylacetone, but overall mean inter-lab variation for all analytes was 34.36%[4] | 11.2%[4] |
The high inter-laboratory coefficient of variation for succinylacetone underscores the challenges in standardizing this measurement across different newborn screening laboratories.[3]
CDC NSQAP: Insights from Published Data
Data from the CDC's NSQAP has been instrumental in highlighting performance differences between various analytical methods used by participating laboratories. A key observation has been the analytic bias in succinylacetone recoveries between non-kit tandem mass spectrometry methods and the widely used NeoBase™ kit.[5][8]
A study utilizing NSQAP proficiency testing data from 2009-2011 demonstrated that SUAC recoveries from non-kit and NeoBase™ kit tandem mass spectrometry methods were markedly different.[5] This discrepancy was significant enough to affect the clinical classification of PT specimens, with some kit users reporting results as "within normal limits" for samples enriched with 10–15 µmol/L of succinylacetone due to the use of high cutoff values.[5] These findings emphasize the importance of method-specific reference ranges and careful evaluation of PT results in the context of the analytical method used.
Experimental Protocols
Preparation of Dried Blood Spot Proficiency Testing Materials (CDC NSQAP Method)
The CDC's NSQAP prepares its dried blood spot PT materials in-house to ensure quality and consistency.
Protocol:
-
Blood Source: Whole blood units collected in citrate phosphate dextrose adenine (CPDA-1) are sourced from a regional blood bank.[8]
-
Hematocrit Adjustment: The hematocrit of the blood is adjusted to 50% by removing plasma.[8]
-
Enrichment: For creating PT samples with elevated succinylacetone levels, a predetermined quantity of an aqueous SUAC standard solution is added to the whole blood.[8] The SUAC standard (4,6-dioxoheptanoic acid, 99.5% purity) can be sourced from suppliers like Sigma-Aldrich.[8]
-
Spotting: The unenriched or enriched blood is then spotted onto filter paper cards to create the dried blood spots.
-
Distribution: The prepared DBS materials are distributed to participating laboratories as blind-coded samples.[9]
Analytical Method: Tandem Mass Spectrometry (MS/MS) for Succinylacetone in DBS
The following is a representative protocol for the quantitative analysis of succinylacetone from dried blood spots using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a common method in newborn screening.[10]
Materials:
-
Dried blood spot punches (e.g., 3/16-inch)
-
Aqueous solution with deuterium-labeled succinylacetone as an internal standard (IS)
-
Reagents for oximation, extraction, and butylation
-
LC-MS/MS system
Protocol:
-
Elution: A dried blood spot punch is eluted with an aqueous solution containing the deuterium-labeled succinylacetone internal standard.[10]
-
Oximation: The succinylacetone and internal standard are oximated.[10]
-
Extraction and Butylation: The oximated compounds are then extracted and butylated.[10]
-
LC-MS/MS Analysis: The prepared sample is analyzed by LC-MS/MS. Quantitation is achieved using selected reaction monitoring (SRM) of the transitions for succinylacetone and its internal standard.[10] For example, monitoring the transitions m/z 212 to 156 for succinylacetone and m/z 214 to 140 for the internal standard.[10]
Visualizing the Workflow and Pathway
Newborn Screening and Proficiency Testing Workflow
The following diagram illustrates the general workflow of newborn screening for Tyrosinemia Type I and the integrated role of proficiency testing.
Caption: Workflow of newborn screening for Tyrosinemia Type I and the proficiency testing cycle.
Tyrosine Catabolism and the Role of Succinylacetone
This diagram illustrates the tyrosine catabolism pathway and the enzymatic block in Tyrosinemia Type I that leads to the accumulation of succinylacetone.
Caption: The tyrosine catabolism pathway and the defect in Tyrosinemia Type I.
References
- 1. hrsa.gov [hrsa.gov]
- 2. nbs.dynamics365portals.us [nbs.dynamics365portals.us]
- 3. erndim.org [erndim.org]
- 4. erndim.org [erndim.org]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. ERNDIMQA - Special Assays in Dried Blood Spots Reports [erndimqa.nl]
- 7. Special Assays in Dried Blood Spots 2022 Annual Report - Erndim [erndim.org]
- 8. PERFORMANCE OF SUCCINYLACETONE ASSAYS AND THEIR ASSOCIATED PROFICIENCY TESTING OUTCOMES - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Good Laboratory Practices for Biochemical Genetic Testing and Newborn Screening for Inherited Metabolic Disorders [cdc.gov]
- 10. Quantitative determination of succinylacetone in dried blood spots for newborn screening of tyrosinemia type I - PubMed [pubmed.ncbi.nlm.nih.gov]
Striving for Accuracy: An Inter-laboratory Comparison of Succinylacetone Quantification
A guide for researchers and clinical laboratories on the variability and harmonization of succinylacetone measurement, a critical biomarker for the diagnosis and monitoring of Tyrosinemia Type I. This document provides a comparative overview of quantification results from various laboratories, details the experimental protocols used, and offers insights into best practices for achieving accurate and consistent measurements.
Succinylacetone (SUAC) is the pathognomonic marker for Tyrosinemia Type I, an inherited metabolic disorder. Accurate quantification of SUAC in dried blood spots (DBS) is crucial for newborn screening and therapeutic monitoring. However, significant variability in reported concentrations has been observed between laboratories, underscoring the need for methodological harmonization and the use of standardized materials.
Performance in Proficiency Testing Programs
Proficiency testing (PT) programs, such as the one offered by the Centers for Disease Control and Prevention's Newborn Screening Quality Assurance Program (NSQAP), are essential for evaluating and improving laboratory performance.[1][2][3] Data from these programs reveal considerable inter-laboratory discrepancies in SUAC quantification.
A key finding from these PT studies is the wide range of reported SUAC concentrations for identical samples, with recoveries of spiked SUAC varying from as low as 0% to over 200%.[4] This variability can have significant clinical implications, including the risk of false-negative or false-positive screening results.[2][4][5][6]
Table 1: Summary of Inter-laboratory Performance for Succinylacetone Quantification in Dried Blood Spots
| Performance Metric | Observed Range/Finding | Key Influencing Factors | Reference |
| Recovery of Added SUAC | 0% to >200% | Analytical method (kit vs. non-kit), use of DBS matrix calibrators. | [4] |
| Inter-laboratory CV | Initially high, but can be markedly improved with harmonization efforts. | Calibration procedures, analytical protocol standardization. | [7][8] |
| Method-related Bias | Significant differences observed between commercial kits and laboratory-developed tests. | Reagent specificity, extraction efficiency, calibration approach. | [2][5][6] |
| False Negative Classifications | 6 instances reported in one study of 257 analyses. | Low-biased SUAC recovery, inappropriate cutoff values. | [4] |
Comparison of Analytical Methodologies
The choice of analytical method is a primary contributor to the observed variability. The main approaches used for SUAC quantification in DBS are laboratory-developed tests (LDTs) and commercial kits, both typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][5][6]
Studies analyzing PT data have consistently shown that SUAC recoveries can differ markedly between "non-kit" methods and the PerkinElmer NeoBase™ kit.[2][5][6] Furthermore, laboratories that utilize DBS matrix calibrators tend to report higher and more accurate SUAC recoveries.[4] A European collaborative study involving eight laboratories demonstrated that initial large inter-laboratory variability could be significantly reduced through multiple rounds of analysis and concerted efforts to harmonize calibration procedures.[7][8]
Experimental Protocols
Accurate and reproducible quantification of succinylacetone relies on a well-defined and controlled experimental protocol. The following outlines a typical workflow for SUAC analysis in dried blood spots by LC-MS/MS, based on methodologies reported in the literature.[9][10][11]
Sample Preparation
-
Punching: A 3/16-inch or similar size disc is punched from the dried blood spot.
-
Elution: The blood-spotted disc is placed in a well of a microtiter plate. An extraction solution containing a stable isotope-labeled internal standard (e.g., deuterium-labeled SUAC) is added to elute the analytes from the paper matrix.
-
Derivatization (Oximation): To improve its chromatographic and mass spectrometric properties, succinylacetone is often derivatized. This is commonly achieved by oximation.
-
Extraction and Butylation: The derivatized SUAC is then extracted and butylated.
-
Reconstitution: The final extract is evaporated to dryness and reconstituted in a solvent suitable for injection into the LC-MS/MS system.
LC-MS/MS Analysis
-
Chromatographic Separation: The reconstituted sample is injected into a liquid chromatography system to separate succinylacetone from other components in the extract.
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. Detection and quantification are performed using selected reaction monitoring (SRM) of specific precursor-to-product ion transitions for both native SUAC and its labeled internal standard. For example, one common transition monitored for butylated SUAC is m/z 212 to 156.[9]
-
Quantification: The concentration of SUAC in the sample is determined by comparing the peak area ratio of the analyte to its internal standard against a calibration curve prepared with known concentrations of SUAC.
Workflow and Pathway Diagrams
To visualize the experimental and diagnostic workflow, the following diagrams are provided.
Caption: Experimental workflow for succinylacetone quantification.
References
- 1. The Newborn Screening Quality Assurance Program at the Centers for Disease Control and Prevention: Thirty-five Year Experience Assuring Newborn Screening Laboratory Quality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PERFORMANCE OF SUCCINYLACETONE ASSAYS AND THEIR ASSOCIATED PROFICIENCY TESTING OUTCOMES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hrsa.gov [hrsa.gov]
- 4. Preliminary proficiency testing results for succinylacetone in dried blood spots for newborn screening for tyrosinemia type I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Inter-laboratory analytical improvement of succinylacetone and nitisinone quantification from dried blood spot samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative determination of succinylacetone in dried blood spots for newborn screening of tyrosinemia type I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of succinylacetone in dried blood spots and liquid urine as a dansylhydrazone by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of Flow Injection Analysis Method for the Second-Tier Estimation of Succinylacetone in Dried Blood Spot of Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Succinylacetone-13C5: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling Succinylacetone-13C5, a stable isotope-labeled compound, adherence to proper disposal protocols is paramount to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the safe disposal of this compound, aligning with standard laboratory safety practices and regulatory requirements.
Hazard Profile and Safety Considerations
This compound, like its unlabeled counterpart, presents several hazards that must be addressed during handling and disposal. The compound is classified as a skin and serious eye irritant, and it may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye protection, should be worn at all times.[1] All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood.[1]
| Hazard Statement | GHS Classification | Precautionary Measures |
| Causes skin irritation | H315 | Wear protective gloves and clothing.[1] |
| Causes serious eye irritation | H319 | Wear eye protection.[1] |
| May cause respiratory irritation | H335 | Use only in a well-ventilated area.[1] |
Step-by-Step Disposal Protocol
The primary recommendation for the disposal of this compound is to engage a licensed professional waste disposal service.[1] This ensures that the compound is managed in accordance with all local, regional, and national environmental regulations.
1. Waste Collection:
-
Solid Waste: Collect unused this compound and any grossly contaminated disposable materials (e.g., weigh boats, pipette tips) in a clearly labeled, sealed container suitable for hazardous chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Contaminated Labware: Non-disposable labware (e.g., glassware) that has come into contact with this compound should be decontaminated. If decontamination is not feasible, the labware should be disposed of as hazardous waste.
2. Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate quantity and date of accumulation.
3. Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials. The storage area should prevent entry into sewers or public waters.[1]
4. Professional Disposal:
-
Arrange for the collection of the hazardous waste by a licensed professional waste disposal company. Provide them with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.[1]
5. Spill Management:
-
In the event of a spill, evacuate unnecessary personnel and ensure adequate ventilation.[1]
-
Wearing appropriate PPE, contain the spill using an absorbent material.
-
Collect the absorbed material and any contaminated soil or surfaces into a sealed container for hazardous waste disposal.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
References
Essential Safety and Operational Guide for Handling Succinylacetone-13C5
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Succinylacetone-13C5. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Chemical Identifier:
Hazard Identification and Safety Precautions
This compound is a stable isotope of Succinylacetone. While it is not radioactive, it poses chemical hazards that require careful handling.[1] The primary hazards are outlined below.
GHS Hazard Statements:
-
H315: Causes skin irritation[3]
-
H319: Causes serious eye irritation[3]
-
H335: May cause respiratory irritation[3]
Precautionary Measures:
A summary of precautionary statements is provided in the table below.
| Category | Precautionary Code | Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[3] |
| P264 | Wash hands, forearms, and face thoroughly after handling.[3] | |
| P271 | Use only outdoors or in a well-ventilated area.[3] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[3] | |
| Response | P302+P352 | IF ON SKIN: Wash with plenty of water.[3] |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] | |
| P312 | Call a doctor if you feel unwell.[3] | |
| P332+P313 | If skin irritation occurs: Get medical advice/attention.[3] | |
| P337+P313 | If eye irritation persists: Get medical advice/attention.[3] | |
| P362 | Take off contaminated clothing and wash before reuse.[3] | |
| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[3] |
| P405 | Store locked up.[3] | |
| Disposal | P501 | Dispose of contents/container to a hazardous or special waste collection point, in accordance with local, regional, national, and/or international regulation.[3] |
Personal Protective Equipment (PPE)
The minimum required PPE for handling this compound is detailed below. This equipment should be readily available and in good condition.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against liquid splashes and chemical vapors.[4][5] |
| Face Shield | Recommended in addition to goggles when there is a significant splash hazard.[4][6] | |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. Double gloving is recommended for added protection.[4] |
| Body Protection | Laboratory Coat | Protects skin and clothing from spills. Fire-resistant coats are advised if working with flammable materials.[6] |
| Closed-toe Shoes | Essential to prevent injuries from spills or dropped objects.[6][7] | |
| Respiratory Protection | Respirator | Necessary when working in poorly ventilated areas or with volatile chemicals. The type depends on the specific exposure risk.[6] |
Operational Plan: Step-by-Step Handling Procedure
Follow this workflow for the safe handling of this compound from receipt to disposal.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Solid Waste: Contaminated items such as gloves, pipette tips, and weighing paper should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Empty Containers: The original container, once empty, should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste. The empty container should then be disposed of according to institutional guidelines.
Disposal Procedure:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and the associated hazards (e.g., "Irritant").
-
Storage: Store waste containers in a designated, secure area away from incompatible materials.
-
Collection: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this chemical down the drain.[3]
By adhering to these guidelines, you can ensure a safe laboratory environment and minimize risks associated with the handling of this compound. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet before beginning any work.
References
- 1. scbt.com [scbt.com]
- 2. Succinylacetone (3,4,5,6,7-¹³Câ , 99%)CLM-6755-0.01 [isotope.com]
- 3. isotope.com [isotope.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. safety.rochester.edu [safety.rochester.edu]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. sethnewsome.org [sethnewsome.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
